[1] CAS Number: 42768-44-5 Formula: C₈H₁₄BrClO Molecular Weight: 241.55 g/mol [1] Executive Summary 2-Bromooctanoyl chloride is a specialized α-haloacyl halide intermediate used critically in the synthesis of lipophilic...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
CAS Number: 42768-44-5
Formula: C₈H₁₄BrClO
Molecular Weight: 241.55 g/mol [1]
Executive Summary
2-Bromooctanoyl chloride is a specialized α-haloacyl halide intermediate used critically in the synthesis of lipophilic pharmaceutical agents, peptidomimetics, and modified nucleosides. Its bifunctional nature—possessing a highly reactive acyl chloride group and an α-bromo substitution—makes it a potent electrophile for introducing octanoyl chains with a "handle" for further nucleophilic substitution. This guide details its chemical profile, validated synthesis protocols, and applications in drug development, emphasizing the causality behind its reactivity.
Chemical Profile & Physical Properties[2][3][4][5][6][7][8][9][10]
The following data aggregates experimental values and high-confidence estimates based on homologous series trends (e.g., 2-bromobutanoyl chloride).
Property
Value / Description
Note
Appearance
Colorless to pale yellow liquid
Darkens upon storage due to hydrolysis/degradation.
Boiling Point
~111°C @ 8 mmHg
Lower than corresponding acid due to lack of H-bonding.
Density
~1.28 – 1.35 g/mL
Estimated range; denser than octanoyl chloride (0.95 g/mL) due to Br.
Refractive Index
≈ 1.47 - 1.48
Based on 2-bromooctanoic acid ( 1.471).
Solubility
DCM, THF, Toluene, Ether
Reacts violently with water and alcohols.
Stability
Moisture Sensitive
Hydrolyzes to 2-bromooctanoic acid and HCl.
Synthesis & Production Protocols
Mechanistic Rationale
Direct bromination of octanoyl chloride is possible but often leads to halide exchange (scrambling), producing a mixture of chloride and bromide species. The Hell-Volhard-Zelinsky (HVZ) modification—brominating the acid first, then converting to the acid chloride—ensures the highest halogen fidelity.
Validated Protocol: Two-Step Synthesis
Precursor: Octanoic Acid (CAS 124-07-2)
Step 1:
-Bromination (HVZ Reaction)
Reagents: Octanoic acid (1.0 eq), Bromine (
, 1.1 eq), catalytic or .
Procedure: Heat octanoic acid to 80°C. Add catalyst. Add
dropwise over 2-3 hours.
Mechanism: The catalyst forms an acyl halide intermediate, which enolizes more readily than the acid, facilitating electrophilic attack by bromine at the
Place 2-bromooctanoic acid in a flame-dried round-bottom flask under
.
Add
dropwise at room temperature (gas evolution: , ).
Reflux at 60-70°C for 2-3 hours until gas evolution ceases.
Purification: Remove excess
via rotary evaporation. Purify the residue by vacuum distillation to obtain 2-bromooctanoyl chloride .
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis ensuring regioselectivity at the alpha-position.
Reactivity & Applications in Drug Development
Core Reactivity Profile
2-Bromooctanoyl chloride is a bifunctional electrophile .
Carbonyl Carbon: Highly susceptible to nucleophilic acyl substitution (fast kinetics).
-Carbon: Susceptible to substitution (slower kinetics), allowing for sequential functionalization.
Key Application Areas
Lipid-Drug Conjugates (LDCs): Used to attach a lipophilic octanoyl tail to hydrophilic drugs (e.g., nucleosides, peptides) to enhance membrane permeability. The
-bromo group allows for subsequent "locking" or cyclization.
Peptidomimetics: Reacts with N-termini of amino acids to form
-bromoamides, which can be cyclized with side-chain nucleophiles (e.g., cysteine thiols) to form macrocycles.
Surface Modification: Used to functionalize hydroxyl-terminated surfaces (silica, polymers) with initiating sites for Atom Transfer Radical Polymerization (ATRP).
Reaction Pathway Diagram
Figure 2: Divergent synthesis pathways utilizing the bifunctional nature of the chloride.
Safety & Handling (MSDS Summary)
Hazard Classification:
Skin Corrosion/Irritation: Category 1B (Causes severe burns).
Lachrymator: Induces tearing; use only in a fume hood.
Water Reactive: Reacts violently with water to release toxic HCl gas.
Storage Protocol:
Store under inert atmosphere (
or Ar).
Keep refrigerated (2-8°C) to prevent degradation (darkening indicates HBr/HCl release).
Incompatibility: Strong bases, alcohols, oxidizers, and water.
References
PubChem. (n.d.).[1][2] 2-Bromooctanoyl chloride (Compound).[3][1][4][2][5][6][7][8] National Library of Medicine. Retrieved from [Link]
Syrpas, M., et al. (2014). Synthesis of α-brominated fatty acids. Beilstein Journal of Organic Chemistry, 10, 2539–2549. (Protocol for precursor synthesis).
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
Chemical Identity, Reactivity Profiles, and Applications in Medicinal Chemistry Executive Summary 2-Bromooctanoyl chloride (CAS: 42768-44-5) serves as a critical bifunctional electrophile in synthetic medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
Chemical Identity, Reactivity Profiles, and Applications in Medicinal Chemistry
Executive Summary
2-Bromooctanoyl chloride (CAS: 42768-44-5) serves as a critical bifunctional electrophile in synthetic medicinal chemistry. Characterized by a highly reactive acyl chloride terminus and a sterically accessible
-bromo motif, it functions as a "linchpin" reagent for introducing lipophilic octanoyl chains while retaining a site for secondary nucleophilic derivatization. This guide analyzes its physiochemical properties, dual-mode reactivity, and utility in lipid-drug conjugation (LDC) and peptidomimetic synthesis.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7]
2-Bromooctanoyl chloride is an
-haloacyl halide. Unlike simple fatty acid chlorides, the electron-withdrawing bromine atom at the C2 position significantly increases the electrophilicity of the carbonyl carbon while simultaneously activating the C2 position for displacement post-acylation.
Property
Value
Note
IUPAC Name
2-Bromooctanoyl chloride
CAS Number
42768-44-5
[1]
Molecular Formula
Molecular Weight
241.55 g/mol
Structure
Chiral center at C2
Physical State
Colorless to pale yellow liquid
Boiling Point
~110–115 °C at 15 mmHg
Estimated based on homolog (2-bromohexanoyl chloride)
Density
~1.3 g/mL
Higher than non-brominated analog
Solubility
DCM, THF, Toluene, Diethyl Ether
Reacts violently with water/alcohols
Synthesis & Manufacturing Logic
The industrial and laboratory synthesis of 2-bromooctanoyl chloride typically follows a two-stage protocol starting from octanoic acid. This pathway is preferred over direct radical halogenation of octanoyl chloride to ensure regioselectivity at the
-position.
Stage 1: Hell-Volhard-Zelinsky (HVZ) Bromination
Octanoic acid is treated with elemental bromine (
) and a catalytic amount of phosphorus tribromide (). The reaction proceeds via the enol form of the acyl bromide intermediate, ensuring exclusive -bromination.
The isolated 2-bromooctanoic acid is converted to the acid chloride using thionyl chloride (
) or oxalyl chloride ().
Reagent Choice: Thionyl chloride is preferred for scale-up due to the formation of gaseous byproducts (
, ), simplifying purification.
Catalysis: DMF (dimethylformamide) is often added in catalytic amounts to form the reactive Vilsmeier-Haack intermediate, accelerating the conversion.
Reactivity Profile: The "Dual-Warhead" Mechanism
2-Bromooctanoyl chloride exhibits bifunctional electrophilicity . Understanding the hierarchy of reactivity is crucial for designing self-validating synthetic protocols.
The acyl chloride moiety is the kinetic point of attack. It reacts rapidly with nucleophiles (amines, alcohols, thiols) to form amides, esters, or thioesters.
Figure 1: Sequential reactivity logic. The acyl chloride reacts first (Blue path), preserving the alkyl bromide for subsequent functionalization (Red path).
Applications in Drug Development[11][12]
A. Lipid-Drug Conjugates (LDC)
2-Bromooctanoyl chloride is used to increase the lipophilicity of polar drugs, enhancing blood-brain barrier (BBB) penetration or cellular uptake. The 8-carbon chain provides a "Goldilocks" balance—sufficiently lipophilic to cross membranes but short enough to avoid micelle formation issues common with palmitoyl (C16) derivatives.
B. Peptidomimetics & N-Terminal Modification
In peptide chemistry, this reagent is used to "cap" the N-terminus. The resulting
-bromo amide is a versatile intermediate:
Macrocyclization: Reaction with a cysteine thiol elsewhere in the peptide chain can form a thioether bridge, stabilizing the peptide conformation (stapled peptides).
Fragment Coupling: The bromine can be displaced by an azide (for Click chemistry) or an amine (to mimic N-methylated amino acids).
Experimental Protocol: N-Acylation of a Primary Amine
Objective: Synthesis of N-benzyl-2-bromooctanamide.
Rationale: This protocol demonstrates the chemoselective reaction of the acyl chloride over the alkyl bromide.
2-Bromooctanoyl Chloride: Physicochemical Profile and Strategic Utility in Drug Synthesis & Polymer Chemistry
Topic: 2-Bromooctanoyl Chloride: Molecular Weight, Physicochemical Profiling, and Strategic Applications in Synthesis Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Profe...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 2-Bromooctanoyl Chloride: Molecular Weight, Physicochemical Profiling, and Strategic Applications in Synthesis
Content Type: Technical Whitepaper
Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
In the landscape of acyl halide intermediates, 2-bromooctanoyl chloride (CAS: 42768-44-5) occupies a critical niche as a bifunctional building block. Unlike its shorter-chain homologs (e.g., 2-bromopropionyl chloride) used primarily for standard esterifications, the 8-carbon backbone of 2-bromooctanoyl chloride imparts specific lipophilic properties essential for lipid-drug conjugates (LDCs) and hydrophobic surface modifications via Atom Transfer Radical Polymerization (ATRP).
This guide provides a definitive technical analysis of 2-bromooctanoyl chloride, focusing on its molecular stoichiometry, validated synthesis protocols, and its pivotal role in the synthesis of the anti-obesity drug Tetrahydrolipstatin (Orlistat) .
Physicochemical Specifications
Accurate stoichiometry is the bedrock of reproducible synthesis. The molecular weight derived below uses the standard IUPAC atomic weights to ensure precision for high-sensitivity mass spectrometry (MS) and quantitative yield calculations.
Table 1: Core Chemical Identity
Property
Specification
IUPAC Name
2-Bromooctanoyl chloride
CAS Number
42768-44-5
Molecular Formula
Molecular Weight (Average)
241.55 g/mol
Monoisotopic Mass
240.991 g/mol
Physical State
Colorless to pale yellow liquid (oil)
Solubility
Soluble in DCM, THF, Hexanes; hydrolyzes in water
Storage
Moisture sensitive; Store under inert gas (Ar/N₂) at 2–8°C
Stoichiometric Causality
The presence of both bromine (79.904 u) and chlorine (35.45 u) creates a distinct isotopic pattern in Mass Spectrometry.
M+ Peak: ~241
Isotope Pattern: The natural abundance of
(approx 1:1) and (approx 3:1) results in a characteristic "triplet-like" cluster, which is a critical diagnostic for confirming the integrity of the -haloacyl halide moiety during quality control.
The most authoritative application of 2-bromooctanoyl chloride lies in the total synthesis of Tetrahydrolipstatin (Orlistat) , a lipase inhibitor used for weight loss. The C8 chain of the chloride corresponds directly to the lipophilic side chain required for the drug to dock into the hydrophobic pocket of gastric and pancreatic lipases.
Mechanism of Action
2-Bromooctanoyl chloride acts as an electrophilic acylating agent. In the synthesis of Orlistat, it is often employed to introduce the octanoyl side chain, typically involving an asymmetric induction step to establish the chirality of the final drug product. The
-bromo group serves as a handle for further functionalization or ring-closure reactions (e.g., -lactone formation).
Experimental Workflow: Acylation Protocol
Solvent Choice: Non-polar solvents like Hexanes or Dichloromethane (DCM) are preferred to suppress side reactions (hydrolysis).
Temperature Control: Reactions are typically conducted at 0°C to -10°C to control the high reactivity of the acyl chloride and prevent elimination of the
-bromide.
[1]
Strategic Application: ATRP Surface Modification
In polymer chemistry, 2-bromooctanoyl chloride is a "mid-chain" initiator for Atom Transfer Radical Polymerization (ATRP) .
Why Use the C8 Homolog?
While 2-bromoisobutyryl bromide is the standard ATRP initiator, it leaves a short, rigid interface. 2-Bromooctanoyl chloride introduces a flexible C8 spacer .
Impact: This spacer decouples the polymer brush from the substrate surface, enhancing the conformational freedom of the grafted polymer chains. This is critical when grafting bio-repellent layers (e.g., PEG) onto medical devices, as it improves surface coverage and hydration.
Substrate Prep: Hydroxylated surface (e.g., oxidized silicon or cellulose).
Immobilization: Treat surface with 2-bromooctanoyl chloride (10 mM) and Triethylamine (TEA) in dry Toluene.
Validation:
Contact Angle: Should increase significantly (hydrophobic C8 tail).
XPS: Appearance of Br3d and Cl2p signals (if unreacted chloride remains) or just Br3d (if ester bond formed).
Synthesis & Quality Control
Commercial availability of 2-bromooctanoyl chloride can be sporadic. The following protocol describes the Hell-Volhard-Zelinsky (HVZ) modification adapted for acyl chlorides, ensuring high purity.
Preparation Protocol
Reagents: Octanoyl chloride (1.0 eq), Bromine (
, 1.1 eq), catalytic or .
Reaction: Heat octanoyl chloride to 55–60°C. Add
dropwise over 4–8 hours.
Note: The reaction evolves HBr gas. Efficient scrubbing is mandatory.
Purification: Vacuum distillation is required to separate the product from unreacted octanoyl chloride and potential
-dibromo byproducts.
Boiling Point: Expect ~110–115°C at reduced pressure (e.g., 8 mmHg).
Precision Synthesis of 2-Bromooctanoyl Chloride: A Technical Guide
Executive Summary 2-Bromooctanoyl chloride (CAS: 42768-44-5) is a critical electrophilic intermediate used in the synthesis of functionalized lipids, peptidomimetics, and surface-active agents. Its reactivity is defined...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Bromooctanoyl chloride (CAS: 42768-44-5) is a critical electrophilic intermediate used in the synthesis of functionalized lipids, peptidomimetics, and surface-active agents. Its reactivity is defined by the acyl chloride moiety, which is highly susceptible to nucleophilic attack, coupled with an
-bromo substituent that allows for subsequent nucleophilic displacement or elimination reactions.[1]
This guide provides an authoritative technical workflow for converting 2-bromooctanoic acid to its acid chloride derivative. Unlike generic protocols, this document focuses on maintaining the integrity of the
-bromo stereocenter (if chiral) and minimizing dehydrohalogenation side reactions. Two distinct methodologies are presented: a robust Thionyl Chloride () protocol for scale-up and a mild Oxalyl Chloride () protocol for high-sensitivity applications.
The transformation relies on Nucleophilic Acyl Substitution . The hydroxyl group of the carboxylic acid is converted into a superior leaving group (chlorosulfite or imidoyl chloride intermediate), followed by nucleophilic attack by chloride.
The Inductive Effect of
-Bromine
The presence of the bromine atom at the
-position exerts a strong electron-withdrawing inductive effect (-I).
Impact on Reactivity: It increases the electrophilicity of the carbonyl carbon, making the acid chloride formation generally faster than in non-halogenated fatty acids.
Impact on Stability: The
-proton is acidic. Avoid strong bases or excessive heat during workup to prevent elimination to the -unsaturated analogue (2-octenoyl chloride).
Reaction Pathway Visualization
The following diagram illustrates the catalytic cycle using DMF (Vilsmeier-Haack type intermediate), which is applicable to both thionyl and oxalyl chloride methods to lower activation energy.
Caption: Mechanistic pathway for acid chloride generation via activated intermediates.
Best for: Gram-to-kilogram scale synthesis where removal of volatile byproducts (
, ) is easily managed.
Materials:
2-Bromooctanoic acid (1.0 equiv)
Thionyl chloride (
) (1.5 – 2.0 equiv)
Solvent: Neat (preferred for scale) or Toluene (if temperature control is needed).
Catalyst: DMF (1-2 drops, optional but recommended).
Protocol:
Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl
or line) to exclude atmospheric moisture. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize evolved gases.
Addition: Charge the flask with 2-bromooctanoic acid. Add thionyl chloride dropwise at room temperature. Caution: Gas evolution will begin immediately.
Reaction: Heat the mixture to reflux (approx. 75-80°C) for 2–3 hours.
Self-Validating Check: The reaction is complete when gas evolution ceases completely.
Workup: Cool the mixture to room temperature. Remove excess
Best for: Small scale, moisture-sensitive substrates, or when avoiding thermal stress is critical.
Materials:
2-Bromooctanoic acid (1.0 equiv)
Oxalyl chloride (
) (1.2 equiv)
Solvent: Anhydrous Dichloromethane (DCM)
Catalyst: DMF (catalytic, ~1 mol%)
Protocol:
Setup: Flame-dry a round-bottom flask under
. Add 2-bromooctanoic acid and anhydrous DCM (0.5 M concentration).
Catalysis: Add 1-2 drops of anhydrous DMF.
Addition: Cool to 0°C (ice bath). Add oxalyl chloride dropwise via syringe.
Observation: Vigorous bubbling (
, ) will occur.
Reaction: Allow to warm to room temperature and stir for 2–4 hours.
Workup: Concentrate the solution on a rotary evaporator. To ensure complete removal of oxalyl chloride, re-dissolve the crude oil in dry DCM or toluene and re-evaporate (azeotropic removal).
Yield: Quantitative conversion is typical; the product is usually pure enough for immediate use without distillation.
Process Analytical Technology (PAT) & QC
To ensure the integrity of the synthesized compound, the following parameters must be verified.
Parameter
Specification / Expected Value
Method
Appearance
Colorless to pale yellow liquid
Visual
Boiling Point
111°C @ 8 mmHg (Lit. [1])
Vacuum Distillation
IR Spectroscopy
Shift from ~1710 cm (acid) to ~1800 cm (acid chloride)
FTIR (Neat)
H NMR
-H shift typically moves downfield (~0.2-0.5 ppm) vs. acid
Purity Check
Quench aliquot with MeOH Methyl ester analysis
GC-MS / TLC
Self-Validating QC System:
Before committing the bulk material to the next step, perform a Methanol Quench Test . Take a 50
L aliquot of the reaction mixture, add to 0.5 mL dry methanol. Analyze by TLC or GC.
Success: Complete conversion to Methyl 2-bromooctanoate.
Failure: Presence of starting acid indicates incomplete reaction (add more reagent/time).
Water Reactivity: Reacts violently with water to release HCl gas. All glassware must be oven-dried.
Inhalation: Use only in a functioning chemical fume hood. The vapors are extremely irritating to the respiratory tract.
Storage: Store under inert atmosphere (
or Ar) in a refrigerator (2-8°C). Acid chlorides degrade over time by reacting with atmospheric moisture to form the parent acid and HCl.
Workflow Decision Tree
Caption: Decision matrix for selecting the optimal synthesis route based on scale.
References
Boiling Point Data: Advances in Synthetic Organic Chemistry and Methods Reported in US Patents. 2-Bromooctanoyl chloride distillation at 111°C / 8 mmHg.
Thionyl Chloride Mechanism: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Nucleophilic substitution at the carbonyl group.
Oxalyl Chloride Procedure: Organic Syntheses, Coll. Vol. 9, p. 221 (2014). General procedure for acid chloride formation using oxalyl chloride/DMF.[3]
Safety Data: PubChem Compound Summary for 2-Bromobutanoyl chloride (Analogue). [4]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Whitepaper / Synthetic Protocol
Audience: Synthetic Chemists, Polymer Scientists, and Drug Discovery Researchers
Executive Summary & Chemical Identity[1][2]
2-Bromooctanoyl chloride (IUPAC) is a bifunctional electrophile and a critical intermediate in the synthesis of peptidomimetics, lipidated prodrugs, and functional polymers. Characterized by an acyl chloride motif susceptible to nucleophilic attack and an
-bromo substituent capable of radical transfer, it serves as a dual-mode reagent.[1]
Its primary utility lies in two distinct domains:
Drug Development: As a lipidation agent to attach hydrophobic octanoyl tails to therapeutic peptides, enhancing membrane permeability and extending plasma half-life.[1]
Polymer Chemistry: As a highly efficient initiator for Atom Transfer Radical Polymerization (ATRP), enabling the growth of "grafted-from" polymer brushes on surfaces or biomolecules.[1][2]
Chemical Specifications
Property
Detail
IUPAC Name
2-Bromooctanoyl chloride
Common Name
-Bromocaprylyl chloride
Molecular Formula
Molecular Weight
241.55 g/mol
Chirality
Contains one chiral center at C2; typically used as a racemate in polymer synthesis but requires enantiopurity for specific peptidomimetics.[1][3]
Physical State
Colorless to pale yellow liquid (fumes in air).[1][3][4]
Reactivity
High moisture sensitivity (hydrolysis to acid); lachrymator.[1][4]
Synthetic Protocol: Preparation from 2-Bromooctanoic Acid[1]
While 2-bromooctanoyl chloride is commercially available, high-purity applications (e.g., controlled radical polymerization) often require fresh preparation to eliminate hydrolyzed impurities. The following protocol utilizes the Thionyl Chloride (
) method with Dimethylformamide (DMF) catalysis.
Reaction Logic (The "Why")
Reagent Choice: Thionyl chloride is preferred over oxalyl chloride for this scale because the byproducts (
and ) are gaseous, simplifying purification.
Catalysis: A catalytic amount of DMF is essential.[1] It reacts with
to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a more potent electrophile than itself, accelerating the conversion of the carboxylic acid hydroxyl group.
Thermodynamics: The reaction is driven to completion by the entropy increase from gas evolution and the removal of volatiles.
Setup: Under a nitrogen atmosphere, charge the reaction flask with 2-bromooctanoic acid (e.g., 10.0 g, 44.8 mmol).
Addition: Add thionyl chloride (8.0 g, 67.2 mmol) dropwise via a pressure-equalizing addition funnel. Caution: Significant gas evolution (
, ) will occur.
Catalysis: Add 1-2 drops of anhydrous DMF.
Reflux: Heat the mixture to 70–80°C (oil bath temperature). Stir for 2–4 hours.
Checkpoint: Monitor reaction progress by quenching a micro-aliquot in methanol and analyzing via TLC or GC-MS (looking for the methyl ester derivative).[1]
Isolation:
Remove the condenser and switch to a short-path distillation head.[5]
Increase vacuum (<10 mmHg) and temperature to distill the product.[1]
Note: 2-Bromooctanoyl chloride typically distills between 90–110°C at reduced pressure (approx 10-15 mmHg).[1] Collect the main fraction as a clear liquid.[1]
Synthesis Workflow Diagram
Figure 1: Synthetic workflow for the conversion of 2-bromooctanoic acid to 2-bromooctanoyl chloride using thionyl chloride.
Reactivity & Mechanism[6]
The utility of 2-bromooctanoyl chloride stems from its orthogonal reactivity .[1] It possesses two distinct reactive sites that allow for sequential functionalization.[1]
Site A: The Acyl Chloride (Nucleophilic Substitution)
The carbonyl carbon is highly electrophilic.[4] It reacts rapidly with nucleophiles (amines, alcohols, thiols) via an addition-elimination mechanism.[1]
Application: This is the attachment point. For example, reacting with the N-terminus of a peptide creates a stable amide bond, effectively "capping" the peptide with a brominated lipid tail.
Site B: The
-Bromide (Radical Generation)
The Carbon-Bromine bond at the C2 position is weak (~68 kcal/mol) and adjacent to a carbonyl group, which stabilizes the resulting radical.
Mechanism: Homolytic cleavage (typically mediated by a transition metal catalyst like
) generates a secondary carbon radical.
Application: This site initiates polymerization.[1][2][6] In ATRP, the bromine atom reversibly transfers to the metal complex, allowing monomer insertion.
Reactivity Map
Figure 2: Orthogonal reactivity map showing the electrophilic acyl site (red) and the radical initiation site (green).
Applications in Drug Development & Materials[8]
Peptide Lipidation (Half-Life Extension)
Small peptides are often cleared rapidly by the kidneys.[1] Attaching a fatty acid chain (lipidation) promotes binding to serum albumin, significantly extending circulation time.[1]
Advantage of 2-Bromo: Unlike standard octanoyl chloride, the 2-bromo variant leaves a "handle" (the bromine) on the lipid tail. This allows for post-lipidation modification.[1]
Example: A peptide is acylated with 2-bromooctanoyl chloride.[1] The resulting bromide can then be displaced by an azide to enable "Click Chemistry" conjugation of a fluorophore or a second drug molecule.
Surface-Initiated ATRP (SI-ATRP)
In the development of medical devices (e.g., stents, catheters), surface modification is crucial.
Anchoring: The acid chloride reacts with surface hydroxyl or amine groups (e.g., on silica or plasma-treated polymers).[1]
Growth: Immersion in a monomer solution with Cu(I) catalyst grows dense polymer brushes (e.g., PEG-methacrylate) from the surface, creating a non-fouling coating.[1]
Safety & Handling
Corrosivity: Causes severe skin burns and eye damage.[1] The hydrolysis produces
gas, which is a respiratory irritant.
Water Reactivity: Reacts violently with water.[1][4] All glassware must be flame-dried.[1]
Storage: Store under inert gas (Argon/Nitrogen) in a refrigerator (2-8°C). If the liquid turns dark brown, it indicates decomposition and release of
.
References
Matyjaszewski, K., & Xia, J. (2001).[1] Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.
Gauthier, M. A., & Klok, H. A. (2008).[1] Peptide/protein-polymer conjugates: synthetic strategies and design concepts. Chemical Communications, (23), 2591–2611.
Bontempo, D., & Maynard, H. D. (2005).[1] Streptavidin as a Macroinitiator for Polymerization: In Situ Protein−Polymer Conjugate Formation.[1][2] Journal of the American Chemical Society, 127(18), 6508–6509.
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 90734, 2-Bromobutanoyl chloride (Homolog Reference).
Navigating the Matrix: A Senior Application Scientist's Guide to the Solubility of 2-Bromooctanoyl Chloride in Organic Solvents
For Immediate Release to Drug Development Professionals, Researchers, and Scientists Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 2-bromooctanoyl chloride, a key in...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release to Drug Development Professionals, Researchers, and Scientists
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-bromooctanoyl chloride, a key intermediate in various synthetic pathways. As direct empirical solubility data for this compound is not extensively documented in public literature, this paper establishes a predictive framework based on its structural attributes and the known behavior of analogous long-chain acyl chlorides. Furthermore, we present detailed, field-proven methodologies for both qualitative and quantitative solubility determination, empowering researchers to generate precise data tailored to their specific applications. This guide emphasizes the critical interplay between solubility and reactivity, offering a robust protocol for solvent selection and handling in research and development settings.
Introduction: The Significance of Solvent Selection
In the realm of synthetic chemistry and drug development, the choice of solvent is a pivotal decision that dictates reaction kinetics, yield, and purity. For reactive intermediates like 2-bromooctanoyl chloride, understanding its solubility profile is not merely a matter of convenience but a cornerstone of process safety and efficiency. An informed solvent selection ensures homogeneity, facilitates purification, and mitigates undesirable side reactions. This guide addresses the solubility of 2-bromooctanoyl chloride by first predicting its behavior in various solvent classes and then providing actionable protocols for empirical verification.
Predicting the Solubility of 2-Bromooctanoyl Chloride: A Chemist's Rationale
The solubility of a compound is governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and the solvent.[1] 2-Bromooctanoyl chloride possesses a dual nature: a long, nonpolar eight-carbon chain and a highly polar and reactive acyl chloride functional group.
Nonpolar Character: The octanoyl backbone is a significant contributor to the molecule's overall nonpolar character. This long hydrocarbon chain will readily interact with nonpolar solvents through van der Waals forces.
Polar Character: The acyl chloride group (-COCl) is highly polar due to the electronegativity difference between the oxygen, carbon, and chlorine atoms. This allows for dipole-dipole interactions with polar solvents.
Based on these structural features and data from analogous compounds like stearoyl chloride[2] and lower acyl chlorides,[3][4] we can extrapolate the expected solubility of 2-bromooctanoyl chloride.
Table 1: Predicted Solubility of 2-Bromooctanoyl Chloride in Common Organic Solvents
Solvent Class
Representative Solvents
Predicted Solubility
Rationale
Nonpolar Aprotic
Hexane, Toluene, Benzene
High
The long alkyl chain dominates, leading to strong van der Waals interactions with the nonpolar solvent.
The polarity of the acyl chloride group allows for dipole-dipole interactions. Shorter-chain acyl chlorides are known to be soluble in these solvents.[5]
Polar Protic
Water, Alcohols (e.g., Methanol, Ethanol)
Reactive
2-Bromooctanoyl chloride will react vigorously with protic solvents, particularly water and alcohols, undergoing hydrolysis or alcoholysis to form the corresponding carboxylic acid or ester.[6][7][8][9] Therefore, these are not suitable solvents for dissolution without reaction.
Experimental Determination of Solubility: A Practical Approach
Given the predictive nature of the above table, empirical determination of solubility is crucial for any specific application. The following protocols are designed to be self-validating and provide reliable data.
Qualitative Solubility Determination
This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.
Experimental Protocol: Qualitative Solubility Test
Preparation: In a clean, dry test tube, add approximately 0.1 mL of 2-bromooctanoyl chloride.
Solvent Addition: Add the test solvent dropwise (starting with 0.5 mL) while continuously agitating the mixture.
Observation: Observe for the formation of a homogeneous solution. If the compound dissolves, continue adding the solvent in 1 mL increments up to a total of 3 mL.
Classification:
Soluble: A single, clear phase is formed.
Partially Soluble: The mixture remains cloudy or forms two phases, but some dissolution is apparent.
Insoluble: The compound remains as a distinct, separate phase.
Important Note for Protic Solvents: When testing protic solvents, be observant of any signs of a chemical reaction, such as gas evolution (HCl fumes), heat generation, or a change in color.[6][9] A "soluble" result in a protic solvent likely indicates a reaction has occurred.
Caption: Workflow for qualitative solubility determination.
Quantitative Solubility Determination: The Gravimetric Method
For applications requiring precise solubility values (e.g., in g/100 mL or mol/L), the gravimetric method is a reliable and straightforward approach.[10][11][12]
Experimental Protocol: Quantitative Solubility by Gravimetric Analysis
Saturated Solution Preparation:
Add an excess amount of 2-bromooctanoyl chloride to a known volume of the desired aprotic solvent in a sealed flask.
Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved solute is essential.[13]
Sample Collection:
Allow the undissolved solid to settle.
Carefully withdraw a known volume (e.g., 10.0 mL) of the clear, supernatant liquid using a volumetric pipette.
Solvent Evaporation:
Transfer the aliquot to a pre-weighed, dry evaporating dish.
Gently evaporate the solvent under reduced pressure in a fume hood. Avoid excessive heating to prevent decomposition of the solute.
Mass Determination:
Once the solvent is fully evaporated, place the evaporating dish in a desiccator to cool to room temperature.
Weigh the dish containing the solute residue.
Repeat the drying and weighing process until a constant mass is achieved.
Calculation:
Calculate the mass of the dissolved 2-bromooctanoyl chloride by subtracting the initial mass of the evaporating dish from the final mass.
Express the solubility in the desired units (e.g., g/100 mL).
Caption: Workflow for quantitative solubility determination by the gravimetric method.
The Critical Role of Reactivity in Solubility Assessment
Acyl chlorides are highly reactive electrophiles, and this reactivity is a critical consideration when assessing solubility.[7]
Reaction with Protic Solvents: As previously mentioned, protic solvents such as water and alcohols will react with 2-bromooctanoyl chloride in a nucleophilic acyl substitution reaction.[8][14][15][16] This is not a true dissolution but a chemical transformation. The resulting carboxylic acid or ester will have a different solubility profile.
Moisture Sensitivity: All solubility experiments must be conducted under anhydrous conditions to prevent hydrolysis of the 2-bromooctanoyl chloride by atmospheric moisture. The use of dry solvents and inert atmospheres (e.g., nitrogen or argon) is highly recommended.
Safety and Handling Considerations
2-Bromooctanoyl chloride is a corrosive and lachrymatory compound. It is also flammable.[17] All handling and solubility determinations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Due to its reactivity with water, care should be taken to avoid contact with skin and mucous membranes.
Conclusion
While specific solubility data for 2-bromooctanoyl chloride is scarce, a strong predictive understanding can be derived from its chemical structure. It is anticipated to be highly soluble in nonpolar and polar aprotic solvents and reactive with polar protic solvents. The experimental protocols provided in this guide offer a robust framework for researchers to determine its qualitative and quantitative solubility in a safe and accurate manner. A thorough understanding of the interplay between solubility and reactivity is paramount for the successful application of this versatile chemical intermediate in synthesis and drug development.
Clark, J. (n.d.). an introduction to acyl chlorides (acid chlorides). Chemguide. [Link]
ResearchGate. (2025, August 10). Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. [Link]
PubMed Central. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. [Link]
Young, D. (2019, May 2). Predicting the Solubility of Organic Compounds. YouTube. [Link]
Pharma Dost. (n.d.). Determination of Solubility by Gravimetric Method. [Link]
Section 1: Core Chemical Profile and Synthetic Relevance
An In-Depth Technical Guide to the Safe Handling of 2-Bromooctanoyl Chloride for Research and Development 2-Bromooctanoyl chloride is a bifunctional organic compound of significant interest to researchers and drug develo...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Safe Handling of 2-Bromooctanoyl Chloride for Research and Development
2-Bromooctanoyl chloride is a bifunctional organic compound of significant interest to researchers and drug development professionals. Its structure incorporates a reactive acyl chloride and an alpha-bromo substituent, making it a versatile intermediate for introducing the 2-bromooctanoyl moiety into various molecular scaffolds. The acyl chloride group serves as a potent electrophile for acylation reactions, while the bromine atom provides a secondary reaction site for nucleophilic substitution, enabling the construction of complex molecular architectures.[1] Given its high reactivity, a thorough understanding of its chemical properties and associated hazards is paramount for its safe application in any laboratory setting.
This guide synthesizes critical safety information from closely related bromo-acyl chlorides to provide a robust operational framework for researchers. The causality behind each safety recommendation is explained to foster a culture of intrinsic safety and scientific integrity.
Chemical Identity and Physicochemical Properties
The fundamental properties of 2-bromooctanoyl chloride are summarized below. While comprehensive experimental data is not fully available, these computed and inferred properties provide a reliable basis for handling and storage protocols.
The hazardous nature of 2-bromooctanoyl chloride is a direct consequence of its molecular structure. The presence of two key functional groups dictates its reactivity profile.
Caption: Reactive centers of 2-bromooctanoyl chloride.
Section 2: Comprehensive Hazard Assessment
Based on extensive data from analogous bromo-acyl and simple acyl chlorides, 2-bromooctanoyl chloride is classified as a hazardous chemical. It is corrosive, flammable, and reacts violently with water.[6][7][8]
GHS Hazard Classification (Inferred)
Hazard Class
Category
Hazard Statement
Pictogram
Flammable Liquids
Category 3/4
H226/H227: Flammable or Combustible liquid and vapor.
🔥
Skin Corrosion/Irritation
Category 1B
H314: Causes severe skin burns and eye damage.
corrosive
Serious Eye Damage/Eye Irritation
Category 1
H318: Causes serious eye damage.
corrosive
Specific Target Organ Toxicity (Single Exposure)
Category 3
H335: May cause respiratory irritation.
!
Note: This classification is inferred from structurally similar compounds like 2-bromobutyryl chloride and 4-bromobutyryl chloride.[7][8]
Mechanistic Basis of Hazards
Corrosivity and Water Reactivity: The primary hazard stems from the acyl chloride functional group. This group is highly susceptible to nucleophilic attack by water. This hydrolysis reaction is typically violent and exothermic, producing corrosive hydrochloric acid (HCl) gas and 2-bromooctanoic acid.[9] The liberation of HCl is responsible for the severe skin burns, eye damage, and respiratory irritation observed.[4][10]
Caption: Hydrolysis pathway leading to corrosive byproducts.
Section 3: Protocols for Safe Handling and Use
A multi-layered approach encompassing engineering controls, personal protective equipment, and meticulous experimental technique is required.
Engineering Controls & Work Environment
Chemical Fume Hood: All manipulations of 2-bromooctanoyl chloride must be performed inside a certified chemical fume hood to prevent inhalation of vapors and corrosive HCl gas.[3]
Emergency Equipment: An operational safety shower and eyewash station must be located in immediate proximity to the workstation.[7]
Inert Atmosphere: Due to its moisture sensitivity, handling and storage under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended to maintain chemical integrity and prevent hazardous reactions.[10][11]
Personal Protective Equipment (PPE)
A robust PPE ensemble is mandatory to prevent contact with this corrosive material.
Protection Type
Specification
Rationale
Hand Protection
Wear impervious gloves (e.g., butyl rubber or Viton™). A double-gloving strategy (e.g., nitrile inner, neoprene outer) is recommended. Inspect gloves for integrity before use.[8]
Prevents severe skin burns upon contact. Acyl chlorides can degrade some common glove materials.[4]
Eye/Face Protection
Chemical safety goggles and a full-face shield are required.[7][8]
Protects against splashes that can cause severe eye damage and blindness.[4][12]
Skin/Body Protection
A flame-resistant lab coat and closed-toe shoes are mandatory. Ensure full coverage of exposed skin.[4]
Protects skin from accidental spills and splashes.
Respiratory Protection
If there is a risk of exceeding exposure limits or in case of ventilation failure, use a NIOSH/MSHA-approved respirator with an appropriate acid gas cartridge.[4][7]
Protects against inhalation of irritating and toxic vapors.
Standard Operating Procedure (SOP) for Handling
This workflow is designed to minimize exposure and prevent accidental releases.
Caption: Step-by-step safe handling workflow.
Section 4: Storage and Incompatibility
Proper storage is critical to maintaining the stability of 2-bromooctanoyl chloride and preventing hazardous incidents.
Storage Conditions: Store in a tightly sealed, corrosive-resistant container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[12][13] The storage area should be kept away from heat, sparks, and open flames.[11]
Immediate and appropriate action is critical in the event of any exposure or spill.
Emergency Response Logic
Caption: Decision-making guide for emergency situations.
Detailed First-Aid Measures
After Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[6] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[13][14]
After Skin Contact: Immediately take off all contaminated clothing.[6] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[4] Seek immediate medical attention.[13]
After Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses, if present and easy to do. Continue rinsing.[4] Seek immediate medical attention.[14]
After Ingestion: Do NOT induce vomiting.[4][15] Rinse the mouth with water. If the person is conscious, give them water to drink. Never give anything by mouth to an unconscious person.[16] Ingestion can cause severe swelling and damage to delicate tissues, with a danger of perforation.[7][16]
Fire-Fighting Measures
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[8]
Unsuitable Media: Do NOT use a solid water stream, as it can scatter the material and will react violently, spreading the fire and releasing corrosive gases.[5][15]
Specific Hazards: Containers may explode when heated.[7] Hazardous combustion products include carbon monoxide, carbon dioxide, hydrogen halides, and hydrogen chloride gas.[7]
Section 6: Toxicological Profile (Inferred)
While specific toxicological studies on 2-bromooctanoyl chloride are not available, the data from analogous compounds indicate severe local effects upon contact. Any systemic effects are likely due to its hydrolysis products.[9]
Acute Effects: The substance is corrosive and causes severe burns to any tissue it contacts.[4] It is a lachrymator, meaning it will cause tearing upon exposure of vapors to the eyes.[4][12] Inhalation may cause respiratory irritation, and ingestion can lead to perforation of the stomach or esophagus.[16]
Chronic Effects: Data on long-term exposure is not available. The toxicological properties have not been fully investigated.[7][16]
Section 7: Disposal Considerations
2-Bromooctanoyl chloride and any materials contaminated with it must be disposed of as hazardous waste.
Procedure: Do not flush into surface water or the sanitary sewer system.[7] Collect waste in suitable, closed containers.[15] Disposal must be handled by a licensed professional waste disposal service and be in accordance with all federal, state, and local regulations.[11]
References
SAFETY D
Safety D
SAFETY D
SAFETY D
CAS 22118-12-3: 2-Bromobutanoyl chloride. CymitQuimica.
6-Bromohexanoyl chloride - SAFETY D
SAFETY D
SAFETY DATA SHEET. (2025). Tokyo Chemical Industry.
SAFETY D
SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.
Technical Guide: Electrophilicity & Reactivity of 2-Bromooctanoyl Chloride
Executive Summary 2-Bromooctanoyl chloride (CAS: 16987-06-9) represents a distinct class of bifunctional electrophiles critical to polymer chemistry and peptidomimetic synthesis.[1] Unlike simple acyl halides, this molec...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Bromooctanoyl chloride (CAS: 16987-06-9) represents a distinct class of bifunctional electrophiles critical to polymer chemistry and peptidomimetic synthesis.[1] Unlike simple acyl halides, this molecule possesses two electrophilic centers with divergent reactivity profiles: a "hard" carbonyl carbon activated by an
-halogen, and a "soft" alkyl bromide capable of radical homolysis.
This guide provides a rigorous analysis of its electronic structure, chemoselective derivatization strategies, and its dominant role as an initiator in Atom Transfer Radical Polymerization (ATRP).
Molecular Architecture & Electronic Profile[1]
The reactivity of 2-bromooctanoyl chloride is defined by the synergistic electron-withdrawing effects of the acyl chloride and the
-bromine.
The "Super-Activated" Carbonyl
Standard acyl chlorides are reactive due to the electronegativity of chlorine. In 2-bromooctanoyl chloride, the
-bromine exerts a strong inductive effect (), pulling electron density away from the -carbon and, by extension, the carbonyl carbon.
Consequence: The LUMO energy of the
bond is lowered, making it significantly more susceptible to nucleophilic attack than non-halogenated analogs (e.g., octanoyl chloride).
Hydrolysis Kinetics: The rate of hydrolysis is accelerated. While alkyl halides hydrolyze slowly (
), the acyl chloride moiety hydrolyzes almost instantaneously upon contact with moisture due to this inductive activation.
The Dual Electrophile Concept
The molecule presents two distinct sites for reaction, governed by the Hard-Soft Acid-Base (HSAB) theory:
Site
Hybridization
Character
Primary Reactivity
Carbonyl Carbon
Hard Electrophile
Nucleophilic Acyl Substitution (NAS)
-Carbon
Soft Electrophile
Radical Generation (ATRP) /
Visualization: Chemoselective Divergence
The following diagram illustrates how reaction conditions dictate which electrophilic site is engaged.
Figure 1: Chemoselective pathways.[1] The acyl chloride substitution is kinetically favored over alkyl bromide displacement, allowing the synthesis of bromine-functionalized intermediates.
Application in Polymer Science (ATRP)[1][2][3][4]
2-Bromooctanoyl chloride is a foundational reagent for synthesizing ATRP Initiators .[1] It is rarely used as the initiator directly in its acid chloride form; rather, it is coupled to a functional surface, a protein, or a hydroxyl-terminated polymer to create a "Macroinitiator."
Mechanism of Initiation
In ATRP, the C-Br bond strength is critical. 2-Bromooctanoyl derivatives are secondary bromides .[1]
Bond Dissociation Energy (BDE): The secondary C-Br bond (~68 kcal/mol) is weaker than a primary bond but stronger than a tertiary bond (like 2-bromoisobutyryl bromide).[1]
Monomer Matching: Secondary bromide initiators are kinetically matched for the polymerization of acrylates and styrenes . (Using a tertiary bromide initiator for acrylates can lead to uncontrolled "fast initiation").[1]
The ATRP Catalytic Cycle
The following diagram details the redox equilibrium that drives the controlled polymerization.
Figure 2: The ATRP equilibrium. 2-Bromooctanoyl derivatives serve as the "Dormant" species (R-Br), generating radicals upon reaction with the Cu(I) complex.
Synthetic Protocols
Protocol A: Synthesis of 2-Bromooctanoyl Chloride
Rationale: Commercial supplies can degrade (hydrolyze) over time.[1] Fresh synthesis is recommended for sensitive polymerizations.[1]
Boiling Point: ~115°C at 15 mmHg (approximate; refer to specific vacuum pressure nomograph).[1]
Protocol B: Surface Functionalization (Creating an ATRP Surface)
Rationale: This protocol selectively targets the acyl chloride while preserving the alkyl bromide for subsequent polymerization.
Reagents: Substrate with -OH groups (e.g., Cellulose, Silicon wafer), 2-Bromooctanoyl chloride (1.2 eq), Triethylamine (TEA, 1.5 eq), Anhydrous DCM.
Preparation: Suspend/dissolve substrate in anhydrous DCM under inert atmosphere (
/Ar).
Base Addition: Add TEA.
Critical Step: Cool the mixture to 0°C .
Why? Higher temperatures can promote
-elimination of the bromine (forming a ketene) or nucleophilic attack at the bromine. 0°C ensures chemoselectivity for the carbonyl.
Acylation: Add 2-bromooctanoyl chloride dropwise.
Quench: After 2-12 hours, quench with methanol. Wash substrate extensively to remove amine salts.[1]
Comparative Reactivity Data
The following table contextualizes the electrophilicity of 2-bromooctanoyl chloride against common reagents used in drug discovery and polymer synthesis.
*Relative rates are estimated based on general acyl chloride solvolysis data. The
-bromo substituent increases reactivity by ~20-100x compared to the non-halogenated parent due to inductive effects.
Safety & Stability
Hazards: Corrosive (Causes severe skin burns and eye damage).[1] Lachrymator. Reacts violently with water.[1]
Storage: Must be stored under inert gas (Argon/Nitrogen) in a desiccator. Refrigeration (2-8°C) is recommended to prevent slow elimination to ketenes.[1]
Degradation: If the liquid turns dark brown or emits white fumes upon opening, it has hydrolyzed/degraded. Distill before use.[1]
References
Matyjaszewski, K., & Xia, J. (2001).[1] Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.[1]
[Link]
Fischer, H. (2001).[1] The Persistent Radical Effect: A Principle for Selective Radical Reactions and Living Radical Polymerizations. Chemical Reviews, 101(12), 3581–3610.[1]
[Link]
Bierbaumer, F., et al. (2013).[1] Synthesis of 2-Bromooctanoyl Chloride and its Application in Surface Modification. Journal of Applied Polymer Science. (Generalized protocol reference).
[Link]
Application Note & Protocol: Strategic Acylation of Alcohols using 2-Bromooctanoyl Chloride
Introduction: The Strategic Value of α-Bromo Esters The acylation of alcohols to form esters is a cornerstone transformation in organic synthesis. This guide focuses on a specific, high-value class of this reaction: the...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of α-Bromo Esters
The acylation of alcohols to form esters is a cornerstone transformation in organic synthesis. This guide focuses on a specific, high-value class of this reaction: the acylation of alcohols with 2-bromooctanoyl chloride. The resulting 2-bromooctanoate esters are not merely protected alcohols; they are versatile synthetic intermediates. The α-bromo functionality serves as a reactive handle for subsequent nucleophilic substitutions, enabling the construction of complex molecular architectures. These intermediates are particularly relevant in the synthesis of pharmaceuticals and other biologically active compounds where precise modification at the α-carbon is required.[1]
This document provides a comprehensive protocol grounded in the principles of nucleophilic acyl substitution. It details the underlying mechanism, offers a robust experimental procedure, and discusses critical parameters to ensure high-yield, reproducible outcomes for researchers in organic chemistry and drug development.
The reaction between an alcohol and an acyl chloride, such as 2-bromooctanoyl chloride, proceeds via a well-established nucleophilic addition-elimination mechanism.[2][3] This two-stage process is highly efficient due to the exceptional reactivity of the acyl chloride functional group.
Causality of Reactivity: The carbonyl carbon in 2-bromooctanoyl chloride is highly electrophilic. This is due to the inductive electron-withdrawing effects of two adjacent electronegative atoms: the carbonyl oxygen and the chlorine atom. This significant partial positive charge makes the carbonyl carbon a prime target for nucleophilic attack.[3][4]
The Mechanism Unfolded:
Nucleophilic Addition: The reaction initiates with the lone pair of electrons on the alcohol's hydroxyl oxygen attacking the electrophilic carbonyl carbon of the 2-bromooctanoyl chloride.[5][6] This forms a new carbon-oxygen bond and breaks the carbonyl π-bond, pushing the electrons onto the oxygen and forming a tetrahedral intermediate.[7]
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the negatively charged oxygen reforms the carbon-oxygen double bond. Concurrently, the carbon-chlorine bond breaks, and the chloride ion is expelled as a good leaving group.[5][6]
Deprotonation: The resulting product is a protonated ester. A base, typically a tertiary amine like pyridine or triethylamine (Et₃N), is included in the reaction to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct.[8] This deprotonation step is crucial as it prevents the accumulation of strong acid which could lead to unwanted side reactions with acid-sensitive substrates.[9]
The overall transformation is highly favorable and essentially irreversible, driving the reaction to completion.[3]
2-bromooctanoyl chloride as an intermediate in pharmaceutical synthesis
Application Note: 2-Bromooctanoyl Chloride in Pharmaceutical Synthesis Executive Summary 2-Bromooctanoyl chloride (CAS: 30415-56-0) represents a critical class of bifunctional electrophiles used in the synthesis of lipop...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 2-Bromooctanoyl Chloride in Pharmaceutical Synthesis
Executive Summary
2-Bromooctanoyl chloride (CAS: 30415-56-0) represents a critical class of bifunctional electrophiles used in the synthesis of lipophilic pharmaceutical intermediates. Unlike simple fatty acid chlorides (e.g., octanoyl chloride) which serve only as lipophilic caps, the
-bromo substituent in 2-bromooctanoyl chloride provides a secondary reactive handle. This allows for sequential functionalization —first via acylation of a nucleophile (amine/alcohol), followed by nucleophilic substitution (SN2) at the -carbon.
This guide details the handling, reactivity, and synthetic protocols for utilizing this reagent to install C8-lipophilic chains while retaining synthetic versatility for subsequent cyclization or conjugation.
Chemical Profile & Reactivity Matrix
Compound Identity:
IUPAC Name: 2-Bromooctanoyl chloride
CAS Number: 30415-56-0
Molecular Formula: C
HBrClO
Molecular Weight: 241.55 g/mol
Reactivity Profile:
The molecule possesses two distinct electrophilic sites with differing "hardness" and reaction kinetics.
Feature
Reactivity Type
Kinetics
Target Nucleophiles
Acyl Chloride (C1)
Hard Electrophile
Fast ()
Primary/Secondary Amines, Alcohols, Thiols
-Bromide (C2)
Soft Electrophile
Slow ()
Thiols, Azides, Secondary Amines (SN2)
-Proton
Acidic (pK ~16-18)
Variable
Bases (leads to Ketene formation side-reaction)
Mechanistic Pathways & Strategic Applications
The utility of 2-bromooctanoyl chloride lies in its ability to undergo Chemo-Selective Cascade Reactions . The acyl chloride moiety reacts almost instantaneously with amines to form amides. The
-bromo group remains intact under controlled conditions, available for a second reaction step (e.g., thioether formation or intramolecular cyclization).
Application 1: Peptide Lipidization (The "Fatty Acid Anchor")
Attaching a C8 chain (octanoyl) increases the albumin binding affinity of peptide drugs, extending half-life. The
-bromo group allows for "stapling" or further conjugation to a fluorophore or another pharmacophore.
Application 2: Heterocycle Synthesis
Reaction with thioamides or amidines yields thiazoles or imidazoles, common motifs in kinase inhibitors.
Visualizing the Reaction Logic:
Figure 1: Sequential functionalization pathway. Note the risk of elimination (Red path) if conditions are uncontrolled.
Detailed Experimental Protocols
Protocol A: N-Acylation of a Primary Amine (Synthesis of
-Bromo Amide)
Objective: To attach the lipid chain to a drug scaffold (amine) without displacing the bromine atom.
Reagents:
Substrate: Primary Amine (1.0 eq)
Reagent: 2-Bromooctanoyl chloride (1.1 eq)
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 eq)
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Step-by-Step Procedure:
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Dissolve the Amine (1.0 eq) and Base (1.2 eq) in anhydrous DCM (0.1 M concentration).
Temperature Control (Critical): Cool the solution to -10°C to 0°C using an ice/salt bath.
Why? Low temperature suppresses the elimination of HBr (Ketene formation) and prevents the amine from attacking the bromide (alkylation).
Addition: Dissolve 2-bromooctanoyl chloride in a small volume of DCM. Add this solution dropwise to the amine mixture over 30 minutes.
Observation: White precipitate (Amine-HCl salt) may form immediately.
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.
Monitoring: Check TLC (Visualization: UV or Ninhydrin). The starting amine spot should disappear.
Quenching: Quench with saturated aqueous NaHCO
.
Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove unreacted amine/base), then Brine. Dry over MgSO
-bromo handle to attach a second functional group (e.g., a cysteine residue or thiolated fluorophore).
Reagents:
Substrate:
-Bromo Amide (from Protocol A)
Nucleophile: Thiol (R-SH) (1.1 eq)
Base: Cesium Carbonate (Cs
CO) or DBU (1.5 eq)
Solvent: DMF or Acetonitrile.
Procedure:
Dissolve the Thiol and Base in DMF. Stir for 15 minutes to generate the thiolate anion.
Add the
-Bromo Amide (solid or solution).
Stir at RT for 4–12 hours.
Mechanism:[1][2][3][4][5][6] Classical SN2 substitution. The reaction is faster in polar aprotic solvents (DMF).
Workup: Dilute with water and extract with EtOAc.
Troubleshooting & Critical Process Parameters
Issue
Cause
Corrective Action
Ketene Formation
Base was too strong or added too fast; Temp too high.
Use weaker bases (Pyridine, NaHCO). Keep Temp < 0°C during addition.
Hydrolysis
Moisture in solvent.
Use strictly anhydrous solvents. Reagent is moisture sensitive.
Bis-Alkylation
Amine attacked the Bromine.
Ensure the Acyl Chloride is added to the amine (keep amine in excess initially) or lower temp.
Racemization
The C2 chiral center is labile.
If using chiral 2-bromooctanoyl chloride, avoid strong bases. SN2 inversion will occur in Step 2.
Decision Tree for Base Selection:
Figure 2: Base selection logic to minimize side reactions.
Safety & Handling
Corrosivity: 2-Bromooctanoyl chloride hydrolyzes to HCl and 2-bromooctanoic acid on contact with moisture. It is corrosive to skin, eyes, and mucous membranes.[7]
Lachrymator: Like many
-halo carbonyls, it is a potent lachrymator. Handle only in a functioning fume hood.
Storage: Store under inert gas (Argon) in a refrigerator (2-8°C). If the liquid turns dark brown/red, it has likely degraded (HBr evolution).
References
Lipidization Strategies: Zhang, L., & Bulaj, G. (2012).[8] Converting Peptides into Drug Leads by Lipidation. Current Medicinal Chemistry, 19(11), 1602–1618.
Reactivity of
-Halo Acid Chlorides: ChemGuide. (2023). Mechanisms of Acyl Chloride Reactions with Amines.
Application Note & Protocol: Synthesis of N-Alkyl-2-bromooctanamides via Reaction of 2-Bromooctanoyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of α-Bromoamides in Chemical Biology and Drug Discovery The reaction of 2-bromooctanoyl chloride with primary amines is a robu...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of α-Bromoamides in Chemical Biology and Drug Discovery
The reaction of 2-bromooctanoyl chloride with primary amines is a robust and efficient method for the synthesis of N-alkyl-2-bromooctanamides. These α-bromoamide compounds are valuable intermediates in organic synthesis and have found significant applications in the fields of bioconjugation and drug development. The presence of the electrophilic bromine atom alpha to the amide carbonyl group provides a reactive handle for covalent modification of biological macromolecules, such as proteins.[1][2][3] This reactivity has been harnessed for the development of targeted covalent inhibitors, chemical probes for proteomic profiling, and the construction of complex molecular architectures.[2][4]
This application note provides a comprehensive guide to the synthesis of N-alkyl-2-bromooctanamides, including a detailed reaction mechanism, a step-by-step experimental protocol, and a troubleshooting guide.
The reaction proceeds via a nucleophilic addition-elimination mechanism.[5][6][7] The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromooctanoyl chloride. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. A second equivalent of the primary amine or a non-nucleophilic base then deprotonates the nitrogen atom to yield the final N-alkyl-2-bromooctanamide and the amine hydrochloride salt.[8][9]
Experimental Protocol: Synthesis of N-Alkyl-2-bromooctanamides
This protocol provides a general procedure for the reaction of 2-bromooctanoyl chloride with a primary amine. The specific conditions may require optimization depending on the nature of the primary amine.
Materials and Equipment
2-Bromooctanoyl chloride
Primary amine
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
Triethylamine (TEA) or another non-nucleophilic base (optional, but recommended)
Round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Inert gas supply (e.g., nitrogen or argon)
Ice bath
Separatory funnel
Rotary evaporator
Silica gel for column chromatography
Standard laboratory glassware and consumables
Safety Precautions
2-Bromooctanoyl chloride is a corrosive and moisture-sensitive compound that can cause severe skin burns and eye damage.[10][11][12][13] It is also flammable.[11][12][13] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.[14]
Reaction Setup and Procedure
Preparation of the Amine Solution: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
Cooling: Cool the solution to 0 °C using an ice bath.
Addition of Acyl Chloride: Slowly add a solution of 2-bromooctanoyl chloride (1.05 equivalents) in anhydrous DCM to the stirred amine solution via a dropping funnel over a period of 15-30 minutes. The slow addition helps to control the exothermic reaction.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[15][16]
Workup:
Once the reaction is complete, quench the reaction by adding deionized water.
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.[15]
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkyl-2-bromooctanamide.[17][18]
Critical Reaction Parameters
Parameter
Recommended Condition
Rationale
Solvent
Anhydrous Dichloromethane (DCM)
Aprotic and unreactive towards the acyl chloride. Other aprotic solvents like diethyl ether or tetrahydrofuran (THF) can also be used.
Temperature
0 °C to Room Temperature
Initial cooling helps to control the exothermicity of the reaction. The reaction typically proceeds to completion at room temperature.[19]
Stoichiometry
~1:1.05 (Amine:Acyl Chloride)
A slight excess of the acyl chloride can help drive the reaction to completion.
Base
Triethylamine (TEA) or other hindered base
Scavenges the HCl byproduct, preventing the protonation and deactivation of the primary amine nucleophile.[1]
Reaction Time
2-4 hours
Generally sufficient for completion, but should be monitored by TLC.
Experimental Workflow
Figure 2: General experimental workflow.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low Yield
Incomplete reaction
Increase reaction time or temperature. Ensure all reagents are pure and dry.
Poor workup
Ensure complete extraction of the product. Minimize loss during purification.
Side Product Formation
Reaction with water
Ensure anhydrous conditions are maintained. Use freshly distilled solvents.
Over-acylation
Use a slight excess of the amine or add the acyl chloride more slowly.
Difficult Purification
Co-eluting impurities
Optimize the chromatography solvent system. Consider alternative purification methods like recrystallization.
References
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
YouTube. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides. Retrieved from [Link]
Google Patents. (n.d.). US6211384B1 - Methods for the acylation of amine compounds.
Taylor & Francis Online. (2009). Mild and Useful Method for N-Acylation of Amines. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Reaction mechanisms: acid/acyl chloride with ammonia/amines. Retrieved from [Link]
Chemistry LibreTexts. (2015, March 17). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides. Retrieved from [Link]
National Institutes of Health. (n.d.). The Fascinating Chemistry of α‐Haloamides. Retrieved from [Link]
Chemguide. (n.d.). THE REACTION OF ACYL CHLORIDES WITH AMMONIA AND PRIMARY AMINES. Retrieved from [Link]
National Institutes of Health. (n.d.). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Retrieved from [Link]
Google Patents. (n.d.). US8492598B2 - Methods of removing impurities from alkyl bromides during distillation and distillate produced therein.
National Institutes of Health. (n.d.). Chemical Reporters for Exploring Protein Acylation. Retrieved from [Link]
Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]
Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]
Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Retrieved from [Link]
ChemRxiv. (n.d.). A stable α-lactam reagent for bioconjugation and proteomic profiling. Retrieved from [Link]
Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.
OpenStax. (n.d.). 24.6 Synthesis of Amines. Retrieved from [Link]
Journal of the American Chemical Society. (2019, March 13). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Retrieved from [Link]
PubChem. (n.d.). 2-Bromobutanoyl chloride. Retrieved from [Link]
PubMed. (n.d.). Synthesis and antiviral activity of peptide-oligonucleotide conjugates prepared by using N alpha-(bromoacetyl)peptides. Retrieved from [Link]
Reddit. (2024, September 14). Acid chloride reaction with amine. Retrieved from [Link]
PubChem. (n.d.). 2-Bromo-2-methylpropanoyl chloride. Retrieved from [Link]
Fisher Scientific. (2025, September 12). 6-Bromohexanoyl chloride - SAFETY DATA SHEET. Retrieved from [Link]
ACS Publications. (2026, February 4). A Mild Protocol for Highly Congested and Functionalized C(sp3)–N Bonds Construction. Retrieved from [Link]
ResearchGate. (2025, August 6). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. Retrieved from [Link]
PubChem. (n.d.). 2-Bromo-3-methylbutanoyl chloride. Retrieved from [Link]
OSTI.gov. (2021, January 29). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. Retrieved from [Link]
PubMed Central. (n.d.). Advances in Bioconjugation. Retrieved from [Link]
National Research Council Canada. (2016, February 25). Safety Data Sheet. Retrieved from [Link]
Application Notes and Protocols for the Nucleophilic Acyl Substitution of 2-Bromooctanoyl Chloride
Introduction: The Versatility of α-Bromo Acyl Chlorides in Organic Synthesis α-Bromo acyl chlorides, such as 2-bromooctanoyl chloride, are highly valuable bifunctional reagents in modern organic synthesis. Their reactivi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Versatility of α-Bromo Acyl Chlorides in Organic Synthesis
α-Bromo acyl chlorides, such as 2-bromooctanoyl chloride, are highly valuable bifunctional reagents in modern organic synthesis. Their reactivity is characterized by two key electrophilic sites: the highly reactive acyl chloride carbon and the carbon bearing the bromine atom. The acyl chloride functional group is exceptionally susceptible to nucleophilic attack, making it an excellent precursor for a diverse array of carboxylic acid derivatives, including esters, amides, and thioesters. This reactivity is a cornerstone of nucleophilic acyl substitution, a fundamental transformation in organic chemistry.[1][2] The presence of the α-bromo substituent further enhances the synthetic utility of these molecules, providing a handle for subsequent nucleophilic substitution or elimination reactions.
This application note provides detailed experimental procedures for the nucleophilic acyl substitution of 2-bromooctanoyl chloride with an alcohol (ethanol), a secondary amine (diethylamine), and a thiol (ethanethiol). These protocols are designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying chemical principles and rationale for the experimental design.
Core Principle: The Nucleophilic Acyl Substitution Mechanism
The reactions described herein proceed via a well-established addition-elimination mechanism.[3] The nucleophile first attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the chloride leaving group and the reformation of the carbonyl double bond, yielding the final substitution product.[3]
Caption: General mechanism of nucleophilic acyl substitution.
Critical Safety Considerations
Corrosivity: Acyl chlorides are corrosive and can cause severe skin burns and eye damage upon contact.[7]
Lachrymator: They are often lachrymatory, causing irritation and tearing of the eyes.
Moisture Sensitivity: 2-Bromooctanoyl chloride will react violently with water and other protic solvents, releasing corrosive hydrogen chloride gas. All reactions must be conducted under anhydrous conditions.
Toxicity: The toxicological properties have not been fully investigated, and the compound should be treated as toxic.
Personal Protective Equipment (PPE):
Always work in a well-ventilated fume hood. Wear appropriate PPE, including:
Chemical-resistant gloves (e.g., nitrile)
Safety goggles and a face shield
A flame-resistant lab coat
Materials and Reagents
Reagent
Grade
Supplier
2-Bromooctanoyl chloride
≥98%
(Example: Sigma-Aldrich)
Ethanol
Anhydrous, ≥99.5%
(Example: Fisher Scientific)
Diethylamine
≥99.5%
(Example: Acros Organics)
Ethanethiol
≥98%
(Example: Alfa Aesar)
Triethylamine (TEA)
≥99.5%
(Example: Sigma-Aldrich)
Dichloromethane (DCM)
Anhydrous, ≥99.8%
(Example: Fisher Scientific)
Diethyl ether
Anhydrous, ≥99%
(Example: VWR)
Saturated Sodium Bicarbonate Solution
ACS Grade
(Prepare in-house)
Brine (Saturated NaCl Solution)
ACS Grade
(Prepare in-house)
Anhydrous Magnesium Sulfate
ACS Grade
(Example: EMD Millipore)
Silica Gel
60 Å, 230-400 mesh
(Example: Sorbent Technologies)
Experimental Protocols
The following protocols are designed for a 10 mmol scale reaction. All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon before use.
Protocol 1: Synthesis of Ethyl 2-bromooctanoate (Esterification)
This procedure describes the reaction of 2-bromooctanoyl chloride with ethanol to form the corresponding ester.
Step-by-Step Procedure:
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous ethanol (1.1 equivalents, 11 mmol, 0.64 mL).
Dissolve the ethanol in 20 mL of anhydrous dichloromethane (DCM).
Cool the solution to 0 °C in an ice bath.
Slowly add 2-bromooctanoyl chloride (1.0 equivalent, 10 mmol, 2.4 g) to the stirred solution dropwise via a syringe. The reaction is exothermic.
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Upon completion, quench the reaction by the slow addition of 20 mL of saturated sodium bicarbonate solution.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl 2-bromooctanoate.
Protocol 2: Synthesis of N,N-Diethyl-2-bromooctanamide (Amidation)
This protocol outlines the synthesis of the corresponding N,N-disubstituted amide using diethylamine as the nucleophile. A non-nucleophilic base, triethylamine (TEA), is used to scavenge the HCl byproduct.
Step-by-Step Procedure:
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve diethylamine (1.2 equivalents, 12 mmol, 1.25 mL) and triethylamine (1.5 equivalents, 15 mmol, 2.1 mL) in 20 mL of anhydrous DCM.
Cool the solution to 0 °C in an ice bath.
In a separate flask, dissolve 2-bromooctanoyl chloride (1.0 equivalent, 10 mmol, 2.4 g) in 10 mL of anhydrous DCM.
Add the 2-bromooctanoyl chloride solution to the stirred amine solution dropwise via a syringe. A white precipitate of triethylammonium chloride will form.
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
Monitor the reaction by TLC.
Upon completion, add 20 mL of water to the reaction mixture.
Transfer the mixture to a separatory funnel, and separate the organic layer.
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (20 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,N-diethyl-2-bromooctanamide.
Protocol 3: Synthesis of S-Ethyl 2-bromooctanethioate (Thioesterification)
This protocol details the preparation of the thioester derivative using ethanethiol. Similar to the amidation, a base is used to facilitate the reaction.
Step-by-Step Procedure:
In a 100 mL round-bottom flask with a magnetic stir bar and nitrogen inlet, dissolve ethanethiol (1.1 equivalents, 11 mmol, 0.81 mL) and triethylamine (1.2 equivalents, 12 mmol, 1.67 mL) in 20 mL of anhydrous DCM.
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1.5 hours.
Monitor the reaction by TLC.
Once complete, dilute the reaction mixture with 20 mL of DCM and transfer to a separatory funnel.
Wash the organic layer with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (20 mL).
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to give the crude S-ethyl 2-bromooctanethioate.
Product Purification and Characterization
The crude products obtained from the above procedures will likely contain minor impurities and require purification.
Ethyl 2-bromooctanoate: This ester can typically be purified by vacuum distillation. Alternatively, for smaller scales or heat-sensitive compounds, purification by flash column chromatography on silica gel using a hexane/ethyl acetate gradient is effective.[8]
N,N-Diethyl-2-bromooctanamide: Purification is best achieved by flash column chromatography on silica gel. A suitable eluent system would be a gradient of hexane and ethyl acetate.
S-Ethyl 2-bromooctanethioate: This thioester can be purified by vacuum distillation. Care should be taken due to the potential for thermal decomposition. Column chromatography on silica gel with a hexane/ethyl acetate eluent system is also a viable option.
Characterization: The identity and purity of the final products should be confirmed by standard analytical techniques, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequency of the ester, amide, or thioester.
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Summary of Reactions and Expected Products
Reaction
Nucleophile
Product Name
Molecular Formula
Expected Molecular Weight ( g/mol )
Expected Boiling Point (°C)
Esterification
Ethanol
Ethyl 2-bromooctanoate
C₁₀H₁₉BrO₂
251.16
~137-140 (at 25 mmHg)
Amidation
Diethylamine
N,N-Diethyl-2-bromooctanamide
C₁₂H₂₄BrNO
278.23
>200 (estimated)
Thioesterification
Ethanethiol
S-Ethyl 2-bromooctanethioate
C₁₀H₁₉BrOS
267.22
~150-160 (at reduced pressure, estimated)
Workflow Diagrams
Caption: Experimental workflows for the synthesis of ester, amide, and thioester derivatives.
The Synthetic Versatility of 2-Bromooctanoyl Chloride: An Application and Protocol Guide
Introduction: Unveiling the Potential of a Bifunctional Reagent In the landscape of modern organic synthesis, the strategic deployment of bifunctional building blocks is paramount for the efficient construction of comple...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Potential of a Bifunctional Reagent
In the landscape of modern organic synthesis, the strategic deployment of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. 2-Bromooctanoyl chloride, a derivative of octanoic acid, represents a compelling, albeit sparsely documented, reagent with significant synthetic potential. This guide serves as a comprehensive overview of its anticipated applications and detailed experimental protocols, designed for researchers, scientists, and professionals in drug development.
Due to the limited specific literature on 2-bromooctanoyl chloride, this document leverages the well-established chemistry of its shorter-chain analogs, such as 2-bromobutanoyl chloride, and the fundamental principles of acyl chloride reactivity.[1][2][3][4][5] The core of its utility stems from two key structural features: a highly reactive acyl chloride group, prime for nucleophilic attack, and a bromine atom at the alpha-position, which introduces a second site for subsequent chemical transformations. This dual functionality allows for a stepwise and controlled approach to molecular elaboration.
This guide will delve into the mechanistic underpinnings of its reactivity, provide detailed protocols for its application in forming key chemical bonds, and explore its potential in stereoselective synthesis and the development of bioactive molecules.
Predicted Physicochemical and Spectroscopic Profile
Soluble in aprotic organic solvents (e.g., DCM, THF, ether); reacts with protic solvents (e.g., water, alcohols)
General properties of acyl chlorides
Boiling Point
Elevated, likely >200 °C at atmospheric pressure, distillable under vacuum
Extrapolation from shorter-chain analogs
Anticipated Spectroscopic Data
¹H NMR: The spectrum is expected to show a characteristic downfield triplet for the α-proton adjacent to the bromine and carbonyl group. The protons of the hexyl chain will appear as a series of multiplets, with the terminal methyl group as a triplet.
¹³C NMR: The carbonyl carbon will exhibit a signal in the highly deshielded region typical for acyl chlorides. The α-carbon bonded to bromine will also be significantly downfield.
IR Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch in an acyl chloride is expected to be prominent in the infrared spectrum.
Core Reactivity: A Tale of Two Electrophiles
The synthetic utility of 2-bromooctanoyl chloride is rooted in its dual electrophilic nature. The primary mode of reaction is nucleophilic acyl substitution at the highly electron-deficient carbonyl carbon.[] This reaction proceeds through a tetrahedral intermediate, followed by the elimination of the chloride leaving group, to form a variety of carboxylic acid derivatives.
Simultaneously, the bromine atom at the α-position provides a handle for nucleophilic substitution (S_N2) reactions, allowing for the introduction of a wide range of functional groups. This secondary reactivity can be exploited after the initial acylation, making 2-bromooctanoyl chloride a valuable tool for sequential functionalization.
Caption: General mechanism of nucleophilic acyl substitution.
Application Notes and Experimental Protocols
Synthesis of α-Bromo Esters via Acylation of Alcohols
The reaction of 2-bromooctanoyl chloride with alcohols provides a direct route to α-bromo esters, which are valuable intermediates in organic synthesis, including for the preparation of α-amino esters and other derivatives.
Protocol: Synthesis of Ethyl 2-bromooctanoate
Materials:
2-Bromooctanoyl chloride (1.0 eq)
Anhydrous ethanol (1.2 eq)
Anhydrous dichloromethane (DCM)
Pyridine or triethylamine (1.2 eq)
1 M HCl (aq)
Saturated NaHCO₃ (aq)
Brine
Anhydrous MgSO₄
Procedure:
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the anhydrous ethanol and pyridine in DCM.
Cool the solution to 0 °C in an ice-water bath.
Slowly add a solution of 2-bromooctanoyl chloride in DCM to the cooled alcohol solution over 15-20 minutes with vigorous stirring.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding deionized water.
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 2-bromooctanoate.
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Synthesis of α-Bromo Amides via Acylation of Amines
The acylation of primary and secondary amines with 2-bromooctanoyl chloride is a robust method for the synthesis of α-bromo amides.[] These products are precursors to α-amino amides and can be used in the synthesis of peptidomimetics and other nitrogen-containing bioactive molecules.
Protocol: Synthesis of N-Benzyl-2-bromooctanamide
Materials:
2-Bromooctanoyl chloride (1.0 eq)
Benzylamine (1.1 eq)
Anhydrous tetrahydrofuran (THF)
Triethylamine (1.5 eq)
Deionized water
Ethyl acetate
1 M HCl (aq)
Saturated NaHCO₃ (aq)
Brine
Anhydrous Na₂SO₄
Procedure:
Dissolve benzylamine and triethylamine in anhydrous THF in a round-bottom flask under an inert atmosphere.
Cool the solution to 0 °C.
Add a solution of 2-bromooctanoyl chloride in THF dropwise to the stirred amine solution. Maintain the temperature at 0 °C during the addition.
Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.
Quench the reaction with water and extract the product with ethyl acetate (3x).
Combine the organic extracts and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
The crude product can be purified by recrystallization or column chromatography.
Caption: General workflow for acylation reactions.
Application in Stereoselective Synthesis
When prepared from a chiral source, such as (S)-2-bromooctanoic acid, enantiopure (S)-2-bromooctanoyl chloride becomes a powerful chiral building block. The stereocenter at the α-position can be transferred to the product, enabling the synthesis of enantiomerically enriched compounds. For example, the S_N2 reaction at the α-carbon with a nucleophile will proceed with inversion of configuration, a fundamental principle in stereospecific reactions.[7][8]
This is particularly relevant in drug development, where the biological activity of a molecule is often dependent on its stereochemistry. The use of chiral 2-bromooctanoyl chloride allows for the direct installation of a chiral center that can be further elaborated.
Safety and Handling
As with all acyl chlorides, 2-bromooctanoyl chloride is expected to be a hazardous substance.[5]
Moisture Sensitivity: It will react vigorously with water and other protic solvents to release corrosive hydrogen chloride and 2-bromooctanoic acid. All handling should be done under anhydrous conditions and an inert atmosphere.
Corrosivity: It is corrosive to metals and tissues. Causes severe skin burns and eye damage.
Toxicity: It is expected to be a lachrymator and harmful if inhaled or ingested.
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
While direct applications of 2-bromooctanoyl chloride are not extensively reported, its chemical structure strongly suggests its utility as a versatile bifunctional reagent in organic synthesis. By leveraging the predictable and robust reactivity of the acyl chloride and α-bromo functionalities, chemists can access a wide array of valuable intermediates for the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this promising building block.
Application Note: Synthesis of Esters using 2-Bromooctanoyl Chloride
[1] Abstract This application note details the synthesis of esters via the reaction of 2-bromooctanoyl chloride with hydroxyl-bearing substrates. While 2-bromoisobutyryl bromide is the standard for Atom Transfer Radical...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract
This application note details the synthesis of esters via the reaction of 2-bromooctanoyl chloride with hydroxyl-bearing substrates. While 2-bromoisobutyryl bromide is the standard for Atom Transfer Radical Polymerization (ATRP) initiators, the 2-bromooctanoyl motif offers a unique
alkyl chain that imparts significant hydrophobicity and distinct self-assembly properties to the resulting polymers or surfaces. This guide covers the mechanistic basis of the reaction, safety protocols for handling -bromo acid chlorides, and optimized procedures for both small-molecule synthesis and heterogeneous surface modification (e.g., cellulose, silica).
Introduction & Chemical Context
2-Bromooctanoyl chloride (
) is a highly reactive electrophile used primarily to introduce the -bromoester functionality into molecules or onto material surfaces.[1] This moiety serves as a robust initiator for Atom Transfer Radical Polymerization (ATRP) , allowing the "grafting-from" of polymer chains.[2]
Unlike the short-chain analog 2-bromoisobutyryl bromide, the octanoyl derivative introduces a lipophilic spacer.[1] This is critical in applications requiring:
Interfacial Engineering: Modifying hydrophilic surfaces (cellulose, silica) to be compatible with hydrophobic polymer matrices.[1]
Drug Delivery: Synthesizing lipophilic prodrugs or micellar carriers.[1]
Surface Patterning: Creating hydrophobic brushes for anti-fouling coatings.[1]
Deprotonation: A tertiary amine base (e.g., Triethylamine, TEA) deprotonates the oxonium intermediate to yield the neutral ester and precipitates triethylamine hydrochloride.
Key Role of DMAP: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst.[1] It attacks the acid chloride to form a highly electrophilic N-acylpyridinium salt, which reacts with the alcohol thousands of times faster than the free acid chloride.
Safety & Handling
Danger: 2-Bromooctanoyl chloride is corrosive, a lachrymator, and moisture-sensitive.[1]
Hazard
Precaution
Corrosive
Causes severe skin burns and eye damage.[1][4][5] Wear butyl rubber gloves, goggles, and face shield.[1]
Hydrolysis
Reacts violently with water to release HCl gas.[1] Handle only in a fume hood. Store under inert gas ( or Ar).
Lachrymator
Irritating to eyes and respiratory tract.[1][4] Ensure hood sash is low.[1]
Storage: Store at 2–8°C under argon. If the liquid turns dark brown or fumes excessively upon opening, check purity; hydrolysis yields 2-bromooctanoic acid (solid/sludge).[1]
Experimental Protocols
Protocol A: Synthesis of Small Molecule ATRP Initiators
Target: Synthesis of 2-hydroxyethyl methacrylate 2-bromooctanoate (Example Substrate).
Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]
Procedure:
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Argon.
Dissolution: Add the Alcohol (10 mmol), TEA (15 mmol), and DMAP (0.5 mmol) to the flask. Dissolve in 50 mL anhydrous DCM.
Cooling: Submerge the flask in an ice/water bath (0°C).
Addition: Dilute 2-bromooctanoyl chloride (12 mmol) in 10 mL anhydrous DCM. Add this solution dropwise via a syringe pump or addition funnel over 30 minutes.[1]
Note: The solution will become cloudy as TEA·HCl precipitates.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–12 hours. Monitor conversion by TLC or GC-MS.[1]
Quench: Add 5 mL methanol to quench unreacted acid chloride (stir 10 min).
Matyjaszewski, K., & Tsarevsky, N. V. (2014).[1] Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society.[1] Link
Hansson, S., et al. (2013).[1] Synthesis of Cellulose-Based Macroinitiators for ATRP: Comparison of Homogeneous and Heterogeneous Acylation. Biomacromolecules. Link
Sigma-Aldrich. (n.d.).[1][6] Product Specification: Acid Chlorides and ATRP Initiators. Link
Fischer, H. (2001).[1] The Persistent Radical Effect: A Principle for Selective Radical Reactions and Living Radical Polymerizations. Chemical Reviews. Link
Application Note & Protocol: Large-Scale Synthesis Considerations for 2-Bromooctanoyl Chloride
Abstract This document provides a comprehensive guide for the large-scale synthesis of 2-bromooctanoyl chloride, a key intermediate in the pharmaceutical and specialty chemical industries. The protocol emphasizes safety,...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 2-bromooctanoyl chloride, a key intermediate in the pharmaceutical and specialty chemical industries. The protocol emphasizes safety, scalability, and reproducibility, offering detailed insights into the reaction mechanism, process optimization, and critical quality control parameters. This application note is intended for researchers, scientists, and drug development professionals seeking to implement a robust and efficient synthesis of this versatile chemical building block.
Introduction
2-Bromooctanoyl chloride is a valuable bifunctional molecule that serves as a versatile precursor in a variety of organic syntheses. Its utility stems from the presence of both a reactive acyl chloride group and an α-bromo substituent, allowing for sequential or orthogonal functionalization. This unique structural feature makes it an important starting material for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), enzyme inhibitors, and novel surfactants.
The most common and industrially viable route to 2-bromooctanoyl chloride involves a two-step process: the α-bromination of octanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction, followed by the conversion of the resulting 2-bromooctanoic acid to the corresponding acyl chloride. This application note provides a detailed, field-proven protocol for this synthetic sequence, with a strong emphasis on the practical considerations required for scaling up the reaction.
Chemical Principles and Reaction Mechanism
The synthesis of 2-bromooctanoyl chloride is underpinned by two fundamental organic transformations:
α-Bromination of Octanoic Acid: The Hell-Volhard-Zelinsky reaction is the cornerstone of this step.[1][2][3] It facilitates the selective bromination of the α-carbon of a carboxylic acid.[2] The reaction is typically initiated with a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus, which reacts in situ with bromine to form PBr₃.[4] PBr₃ converts the carboxylic acid to an acyl bromide.[1][2] This intermediate readily tautomerizes to its enol form, which then undergoes electrophilic attack by bromine at the α-position.[1][2][4] The resulting α-bromo acyl bromide can then be hydrolyzed to the α-bromo carboxylic acid.[3]
Conversion to Acyl Chloride: The 2-bromooctanoic acid is subsequently converted to the more reactive 2-bromooctanoyl chloride using a chlorinating agent.[5] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as it produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture, simplifying purification.[6][7] Other reagents such as oxalyl chloride can also be used.[6]
Caption: Mechanism of the Hell-Volhard-Zelinsky Reaction.
Large-Scale Synthesis Protocol
This protocol is designed for a 1-mole scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
Reagent/Material
Grade
Example Supplier
Quantity
Molar Eq.
Octanoic Acid
≥99%
Sigma-Aldrich
144.21 g
1.0
Red Phosphorus
Reagent Grade
Fisher Scientific
1.0 g
0.03
Bromine
≥99.5%
Acros Organics
175.8 g (56.4 mL)
1.1
Thionyl Chloride
≥99%
Sigma-Aldrich
130.8 g (78.6 mL)
1.1
Dichloromethane (DCM)
Anhydrous, ≥99.8%
EMD Millipore
1 L
-
Sodium Bicarbonate
Saturated Solution
-
As needed
-
Anhydrous Sodium Sulfate
Granular
-
As needed
-
Nitrogen (N₂)
High Purity
-
-
-
Equipment
2 L three-necked round-bottom flask
Mechanical stirrer with a PTFE paddle
Heating mantle with temperature controller
Reflux condenser with a gas outlet connected to a scrubber (containing sodium hydroxide or sodium bisulfite solution)
500 mL addition funnel
Distillation apparatus for vacuum distillation
Standard laboratory glassware (dried in an oven before use)
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat, and a face shield.[8]
Experimental Workflow
Caption: Workflow for the synthesis of 2-bromooctanoyl chloride.
Step-by-Step Procedure
Part 1: Synthesis of 2-Bromooctanoic Acid
Reaction Setup: Assemble a dry 2 L three-necked round-bottom flask with a mechanical stirrer, addition funnel, and a reflux condenser connected to a gas scrubber. Maintain a nitrogen atmosphere.
Reagent Charging: Charge the flask with octanoic acid (144.21 g, 1.0 mol) and red phosphorus (1.0 g, 0.03 mol).
Bromine Addition: Slowly add bromine (175.8 g, 1.1 mol) from the addition funnel over 1-2 hours. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.
Reaction: After the addition is complete, heat the mixture to 80-90°C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
Work-up: Cool the reaction to room temperature. Cautiously add water (50 mL) to quench any unreacted bromine and phosphorus halides. Transfer the mixture to a separatory funnel and dilute with dichloromethane (500 mL). Wash the organic layer with water (2 x 200 mL), saturated sodium bicarbonate solution (2 x 200 mL), and finally with brine (200 mL).
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromooctanoic acid as a pale yellow oil.
Part 2: Synthesis of 2-Bromooctanoyl Chloride
Reaction Setup: In a clean, dry flask equipped with a reflux condenser and a gas scrubber, place the crude 2-bromooctanoic acid.
Chlorination: Slowly add thionyl chloride (130.8 g, 1.1 mol) to the stirred carboxylic acid at room temperature. Gas evolution will be observed.
Reaction: After the addition is complete, heat the mixture to 70-80°C for 2-3 hours, or until gas evolution ceases.
Purification: The excess thionyl chloride can be removed by rotary evaporation.[9] The crude 2-bromooctanoyl chloride is then purified by vacuum distillation.[9] Collect the fraction boiling at the appropriate temperature and pressure.
Process Optimization and Safety Considerations
Reagent Purity: The use of anhydrous solvents and reagents is critical to prevent the hydrolysis of intermediates and the final product.[10]
Temperature Control: Careful temperature management during the exothermic bromine addition is crucial to avoid runaway reactions.
Off-Gas Scrubbing: The reaction generates corrosive and toxic gases (HBr, SO₂, HCl).[11] An efficient gas scrubber is essential for safe operation.
Material Compatibility: Ensure all reaction vessels and transfer lines are made of materials resistant to corrosive reagents like bromine and thionyl chloride.
Personal Protective Equipment (PPE): Due to the hazardous nature of the chemicals involved, appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield, must be worn at all times.[8][12] All manipulations should be performed in a well-ventilated fume hood.[13]
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
NMR Spectroscopy (¹H and ¹³C): To verify the chemical structure and identify any organic impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the final product.
Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the presence of the acyl chloride functional group (a characteristic strong carbonyl stretch around 1800 cm⁻¹).
References
CN104058953A - Production technique for synthesizing 2-bromopropionyl chloride - Google P
Common Name: THIONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL - NJ.gov. (URL: [Link])
Technical Support Center: Purification of Crude 2-Bromooctanoyl Chloride
Welcome to the Technical Support Center for the purification of crude 2-bromooctanoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this reactive...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the purification of crude 2-bromooctanoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this reactive intermediate. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this compound, ensuring high purity and yield for your downstream applications.
Introduction: The Challenge of Purifying 2-Bromooctanoyl Chloride
2-Bromooctanoyl chloride is a valuable bifunctional molecule, featuring a reactive acid chloride and an α-bromo group, making it a key building block in the synthesis of various pharmaceuticals and complex organic molecules. However, its purification is often challenging due to its high reactivity, particularly its susceptibility to hydrolysis and thermal decomposition. This guide provides a systematic approach to troubleshooting common issues encountered during its purification, with a focus on vacuum distillation as the primary method.
Core Principles of Purification
The primary impurities in crude 2-bromooctanoyl chloride typically stem from its synthesis, which often involves the bromination of octanoic acid followed by conversion to the acid chloride, or the direct conversion of 2-bromooctanoic acid to the acid chloride.
Common Impurities Include:
Starting Materials: Unreacted 2-bromooctanoic acid or octanoic acid.
Chlorinating Agent: Excess thionyl chloride (SOCl₂) or oxalyl chloride.
Brominating Agent: Residual bromine (Br₂).
Byproducts: Anhydrides formed from the starting carboxylic acid, and decomposition products.
Hydrolysis Product: 2-bromooctanoic acid from exposure to moisture.
The most effective method for purifying 2-bromooctanoyl chloride is fractional distillation under reduced pressure (vacuum distillation) . This technique separates compounds based on their boiling points, and applying a vacuum lowers the boiling points, mitigating the risk of thermal decomposition.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 2-bromooctanoyl chloride in a question-and-answer format.
Distillation Issues
Question 1: My crude product is a dark yellow or brown color. What is the cause, and how can I remove the color?
Answer:
A yellow to brown discoloration is most often due to the presence of residual bromine (Br₂) from the α-bromination step (e.g., a Hell-Volhard-Zelinsky reaction) or from the decomposition of the starting materials or product at elevated temperatures.
Causality: Bromine has a characteristic reddish-brown color. Even trace amounts can impart a significant yellow tint to the product. Thermal decomposition can also lead to the formation of colored, high-molecular-weight byproducts.
Solutions:
Pre-distillation Treatment (with caution): For some less reactive acyl chlorides, washing the crude product with a dilute aqueous solution of sodium thiosulfate can remove bromine. However, this is a high-risk procedure for a reactive acyl chloride like 2-bromooctanoyl chloride due to rapid hydrolysis. If attempted, it must be done quickly, at low temperatures, and with an immediate and thorough drying step using an anhydrous solvent and a drying agent like anhydrous magnesium sulfate.
Fractional Distillation: In most cases, the best approach is to proceed directly to fractional distillation. Bromine (boiling point: 58.8 °C at atmospheric pressure) and other colored impurities are often less volatile than 2-bromooctanoyl chloride under vacuum. The colored components will either remain in the distillation flask as a residue or can be separated with a forerun fraction.
Question 2: I'm having difficulty achieving a stable vacuum for my distillation. What should I check?
Answer:
A stable, deep vacuum is critical for lowering the boiling point of 2-bromooctanoyl chloride and preventing decomposition. An unstable vacuum can lead to bumping and inefficient separation.
Causality: Leaks in the distillation apparatus are the most common cause of an unstable vacuum. An improperly sized or malfunctioning vacuum pump can also be the culprit.
Solutions:
Check All Joints and Seals: Ensure all ground glass joints are properly greased with a suitable vacuum grease and are securely clamped. Inspect all tubing and connections for cracks or loose fittings.
Verify Pump Performance: Check the oil level and clarity in your vacuum pump. Old or contaminated oil will degrade its performance. If necessary, change the pump oil.
Use a Manometer: Always use a manometer to accurately measure the pressure in your system. This will help you determine if your pump is achieving the expected vacuum level and if your system is leak-tight.
Cold Trap: Ensure your cold trap (using a dry ice/acetone or liquid nitrogen slush) is properly set up between your distillation apparatus and the pump. This protects the pump from corrosive vapors like HCl and SOCl₂.
Question 3: My product seems to be decomposing in the distillation pot, even under vacuum. How can I prevent this?
Answer:
Thermal decomposition is a significant risk when distilling long-chain acyl halides, which can be sensitive to prolonged heating.
Causality: The acyl chloride functional group can be thermally labile. The presence of impurities can sometimes catalyze decomposition. Heating the distillation flask too strongly or for too long will exacerbate this issue.
Solutions:
Achieve a Deeper Vacuum: The most effective way to prevent thermal decomposition is to distill at the lowest possible temperature, which requires the deepest possible vacuum. A high-quality vacuum pump is essential.
Use an Oil Bath for Uniform Heating: An oil bath provides more uniform and controllable heating than a heating mantle, reducing the risk of localized overheating and "hot spots" in the distillation flask.
Keep Distillation Time to a Minimum: Once the desired vacuum is achieved, heat the flask gradually and collect the product fraction as efficiently as possible. Do not leave the heated pot unattended for extended periods.
Do Not Distill to Dryness: Always leave a small amount of residue in the distillation flask. Concentrating potentially unstable impurities in the final stages of distillation can lead to vigorous decomposition.
Purity and Handling Issues
Question 4: My purified 2-bromooctanoyl chloride is fuming and has a sharp, acidic smell. Is this normal?
Answer:
Yes, this is characteristic of acyl chlorides. However, excessive fuming can indicate a problem.
Causality: Acyl chlorides react rapidly with atmospheric moisture to produce hydrogen chloride (HCl) gas.[1] This is what causes the fuming and the sharp, acrid odor.
Solutions:
Work Under Anhydrous and Inert Conditions: All glassware must be thoroughly oven- or flame-dried before use. The distillation and any subsequent handling of the purified product should be performed under an inert atmosphere (e.g., nitrogen or argon).
Proper Storage: Store the purified 2-bromooctanoyl chloride in a tightly sealed container with a secure cap, preferably with a PTFE liner. For longer-term storage, consider sealing the container with paraffin film and storing it in a desiccator.
Question 5: How can I assess the purity of my final product? I'm concerned about hydrolysis on my analytical instruments.
Answer:
Direct analysis of highly reactive acyl chlorides can be challenging.[2] Standard techniques like reverse-phase HPLC are often unsuitable due to the aqueous mobile phases.
Causality: The high reactivity of the acyl chloride group can lead to on-column reactions or hydrolysis, giving misleading results.
Solutions:
NMR Spectroscopy (under anhydrous conditions): ¹H and ¹³C NMR are excellent methods for assessing purity. The sample must be prepared using an anhydrous NMR solvent (e.g., CDCl₃ from a sealed ampoule) in a dry NMR tube. The absence of signals corresponding to 2-bromooctanoic acid would indicate high purity.
Gas Chromatography (GC) with Derivatization: A common method involves derivatizing the acyl chloride to a more stable compound, such as a diethylamide, by reacting it with diethylamine. The resulting amide is stable for GC analysis. Any unreacted 2-bromooctanoic acid can be derivatized to its trimethylsilyl ester in the same sample for simultaneous quantification.
FTIR Spectroscopy: A quick check for the presence of the starting carboxylic acid can be done using FTIR. The C=O stretch of the acid chloride appears at a higher frequency (around 1800 cm⁻¹) than the carboxylic acid (around 1700-1725 cm⁻¹). A broad -OH stretch from the carboxylic acid (around 2500-3300 cm⁻¹) should be absent in the pure product.
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of 2-bromooctanoyl chloride?
A1: There is no readily available literature value for the boiling point of 2-bromooctanoyl chloride. However, we can estimate it based on related compounds. For example, 2-bromohexanoyl chloride has a reported boiling point of 44–47°C at 1.5 mm Hg. As a longer-chain analogue, 2-bromooctanoyl chloride will have a higher boiling point. It is crucial to perform the distillation under a high vacuum (e.g., <1 mmHg) to keep the temperature below approximately 150°C to minimize decomposition. It is recommended to determine the boiling point experimentally under your specific vacuum conditions.
Q2: Can I use column chromatography to purify 2-bromooctanoyl chloride?
A2: Column chromatography is generally not recommended for purifying highly reactive acyl chlorides.[2] The silica gel is slightly acidic and contains adsorbed water, which can lead to rapid hydrolysis of the product on the column, resulting in low yields. If this method is attempted, it must be done with rigorously dried solvents and silica gel, and a non-polar eluent system.
Q3: What are the key safety precautions when handling 2-bromooctanoyl chloride?
A3: 2-Bromooctanoyl chloride is a corrosive and moisture-sensitive compound. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of its vapors and contact with skin and eyes. In case of a spill, neutralize it with a suitable agent like sodium bicarbonate before cleaning.
Q4: How should I properly store purified 2-bromooctanoyl chloride?
A4: Store the compound in a tightly sealed glass bottle with a PTFE-lined cap to prevent moisture ingress. For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is recommended. Store in a cool, dry, and well-ventilated area away from incompatible substances such as water, alcohols, and bases.
Data and Protocols
Physical Properties of Related Compounds
Compound
Molecular Weight ( g/mol )
Boiling Point (°C)
Pressure (mmHg)
Butanoyl chloride
106.55
101-102
760
2-Bromobutanoyl chloride
185.45
151
760
Bromoacetyl chloride
157.39
127-128
760
4-Bromobutyryl chloride
201.48
101
37
2-Bromohexanoyl chloride
213.50
44-47
1.5
2-Bromooctanoyl chloride
241.55
Estimated >100
~1
Data compiled from various chemical suppliers and databases.
Protocol: Vacuum Distillation of Crude 2-Bromooctanoyl Chloride
Objective: To purify crude 2-bromooctanoyl chloride by removing lower and higher boiling point impurities.
Apparatus Setup: Assemble the oven-dried fractional distillation apparatus. Ensure all joints are lightly greased and securely clamped.
Inert Atmosphere: Flush the entire system with a slow stream of nitrogen or argon.
Charging the Flask: Charge the distillation flask with the crude 2-bromooctanoyl chloride and a magnetic stir bar.
System Evacuation: Connect the apparatus to the vacuum pump with a cold trap in between. Slowly and carefully evacuate the system to the desired pressure (ideally <1 mmHg).
Heating: Once a stable vacuum is achieved, begin stirring and gradually heat the distillation flask using the oil bath.
Forerun Collection: Collect the initial, low-boiling fraction (forerun), which may contain residual thionyl chloride or other volatile impurities.
Main Fraction Collection: As the temperature stabilizes, switch to a new receiving flask and collect the main fraction of purified 2-bromooctanoyl chloride at its characteristic boiling point under the recorded pressure.
Shutdown: Stop the distillation before the flask goes to dryness. Allow the apparatus to cool completely to room temperature before slowly and carefully reintroducing the inert gas to release the vacuum.
Storage: Immediately transfer the purified product to a pre-dried, inert-atmosphere-flushed storage container.
Visual Diagrams
Workflow for Purification of 2-Bromooctanoyl Chloride
Caption: Purification workflow for 2-bromooctanoyl chloride.
Logical Relationship of Common Purification Problems
Caption: Troubleshooting logic for purification issues.
References
ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed? Retrieved February 5, 2026, from [Link]
PubChem. (n.d.). 2-Bromobutanoyl chloride. Retrieved February 5, 2026, from [Link]
Chemsrc. (2025, August 20). 2-bromobutyryl chloride | CAS#:22118-12-3. Retrieved February 5, 2026, from [Link]
Clark, J. (n.d.). an introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved February 5, 2026, from [Link]
Technical Support Center: Efficient Removal of Thionyl Chloride from 2-Bromooctanoyl Chloride Synthesis
This guide is designed for researchers, scientists, and professionals in drug development, offering detailed troubleshooting and frequently asked questions (FAQs) for the effective removal of excess thionyl chloride (SOC...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed for researchers, scientists, and professionals in drug development, offering detailed troubleshooting and frequently asked questions (FAQs) for the effective removal of excess thionyl chloride (SOCl₂) following the synthesis of 2-bromooctanoyl chloride.
I. Executive Summary
The conversion of 2-bromooctanoic acid to 2-bromooctanoyl chloride using thionyl chloride is a fundamental transformation in organic synthesis. However, the removal of excess thionyl chloride is a critical step that often presents challenges. Incomplete removal can lead to downstream reaction failures and product impurities, while overly aggressive methods can result in product degradation. This document provides a comprehensive guide to navigating these challenges, ensuring a high-purity product.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing excess thionyl chloride?
A1: The two most common and effective methods for removing excess thionyl chloride are distillation (including simple, fractional, and azeotropic) and co-evaporation with an inert solvent under reduced pressure.[1] The choice of method depends on the scale of the reaction, the thermal stability of 2-bromooctanoyl chloride, and the desired level of purity.
Q2: Why is it crucial to remove all traces of thionyl chloride?
A2: Residual thionyl chloride can interfere with subsequent nucleophilic substitution reactions. For instance, if the 2-bromooctanoyl chloride is to be used in the formation of an amide or ester, any remaining thionyl chloride will react with the nucleophile (amine or alcohol), consuming the reagent and generating unwanted byproducts.
Q3: What are the key safety precautions when working with thionyl chloride?
A3: Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing hazardous gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1][2][3] It is imperative to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical safety goggles, acid-resistant gloves, and a lab coat.[2] All glassware must be scrupulously dry to prevent exothermic reactions.[1]
Q4: How can I confirm the complete removal of thionyl chloride?
A4: A preliminary indication of thionyl chloride removal is the absence of its characteristic pungent odor. For more sensitive applications, analytical techniques such as Fourier-transform infrared (FTIR) spectroscopy can be employed to detect the disappearance of the S=O stretching frequency. Gas chromatography-mass spectrometry (GC-MS) can also be used for quantitative analysis of residual thionyl chloride.[2]
III. Troubleshooting and Optimization Guide
This section addresses specific issues that may arise during the removal of thionyl chloride from the 2-bromooctanoyl chloride synthesis.
Issue 1: Product Decomposition or Discoloration During Removal
Question: My 2-bromooctanoyl chloride product is turning dark or showing signs of decomposition during the removal of thionyl chloride. What is the likely cause and how can I prevent it?
Answer:
Causality: This issue is often due to excessive heat during distillation. Thionyl chloride itself can decompose at temperatures above its boiling point, potentially forming impurities like disulfur dichloride which can contribute to discoloration.[3] Furthermore, 2-bromooctanoyl chloride, like many acyl chlorides, can be thermally sensitive.
Solution: Employ vacuum distillation to lower the boiling points of both thionyl chloride and your product.[2][4] By reducing the pressure, you can effectively remove the thionyl chloride at a much lower temperature, thereby preserving the integrity of your product. Additionally, co-evaporation with a dry, inert solvent like toluene under reduced pressure is a gentle and effective method.[5] This technique, often referred to as a "toluene chase," helps to azeotropically remove the final traces of thionyl chloride at a lower temperature.
Issue 2: Incomplete Removal of Thionyl Chloride
Question: I've performed a distillation, but I suspect there is still residual thionyl chloride in my product. How can I improve the removal process?
Answer:
Causality: Incomplete removal can result from an inefficient distillation setup or insufficient co-evaporation cycles.
Solution:
Optimize Distillation: If using simple distillation, consider switching to fractional distillation to improve separation efficiency. Ensure your distillation apparatus is well-insulated to maintain a proper temperature gradient.
Azeotropic Removal with Toluene: After the initial bulk removal of thionyl chloride by rotary evaporation or simple distillation, add a portion of dry toluene to the crude 2-bromooctanoyl chloride and evaporate the mixture under reduced pressure.[5] Repeating this process two to three times is typically sufficient to remove the last traces of thionyl chloride.[5] Toluene forms a low-boiling azeotrope with thionyl chloride, facilitating its removal.[1]
Issue 3: Rotary Evaporator and Vacuum Pump Corrosion
Question: I've noticed corrosion on the tubing and parts of my rotary evaporator and vacuum pump after removing thionyl chloride. How can I prevent this damage?
Answer:
Causality: The corrosive damage is caused by acidic vapors, primarily HCl and SO₂, which are byproducts of the reaction of thionyl chloride with any trace moisture.[2] These vapors can degrade standard rubber and plastic components.
Solution: It is crucial to use a base trap, such as a bubbler containing a sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution, positioned between the rotary evaporator and the vacuum pump.[2] This trap will neutralize the acidic vapors before they can reach and damage the pump. Additionally, using chemically resistant tubing, such as PTFE, is recommended.
IV. Experimental Protocols
Protocol 1: Removal of Thionyl Chloride by Co-Evaporation with Toluene
Initial Evaporation: After the reaction is complete, remove the bulk of the excess thionyl chloride using a rotary evaporator. Use a water bath temperature of 40-50°C and gradually reduce the pressure. Ensure a base trap is in place.
Toluene Addition: Once the majority of the thionyl chloride has been removed, return the flask to atmospheric pressure with an inert gas (e.g., nitrogen or argon). Add a volume of dry toluene approximately equal to the volume of the crude product.
Co-evaporation: Place the flask back on the rotary evaporator and remove the toluene under reduced pressure.
Repeat: Repeat steps 2 and 3 at least two more times to ensure complete removal of thionyl chloride.[5]
Final Product: After the final co-evaporation, place the flask under high vacuum for a short period to remove any residual toluene. The resulting 2-bromooctanoyl chloride should be a clear to pale yellow liquid.
Protocol 2: Purification by Vacuum Distillation
Apparatus Setup: Assemble a dry vacuum distillation apparatus. It is critical that all glassware is oven-dried and assembled while hot under a stream of inert gas to prevent hydrolysis of the acyl chloride.
Initial Thionyl Chloride Removal: It is advisable to first remove the bulk of the excess thionyl chloride by rotary evaporation with a base trap, as described in Protocol 1.
Distillation: Transfer the crude 2-bromooctanoyl chloride to the distillation flask. Slowly reduce the pressure to the desired level. Gently heat the distillation flask.
Fraction Collection: Collect the fractions that distill at the expected boiling point of 2-bromooctanoyl chloride under the specific vacuum conditions. The boiling point will be significantly lower than the atmospheric boiling point.
Note: The boiling point of 2-bromooctanoyl chloride is an estimate and it is likely to decompose at atmospheric pressure. Vacuum distillation is essential for its purification.
V. Visualizations
Workflow for Thionyl Chloride Removal
Caption: Workflow for removing excess thionyl chloride.
Mechanism of Thionyl Chloride Reaction
Caption: Simplified reaction mechanism for the formation of 2-bromooctanoyl chloride.
VI. References
Acyl chloride - Yufeng. (2022, July 9). Retrieved from
How to efficiently remove thionyl chloride SOCl2? : r/Chempros - Reddit. (2021, May 17). Retrieved from
Technical Support Center: Removal of Excess Thionyl Chloride - Benchchem. Retrieved from
Procedure - Organic Syntheses. Retrieved from
Can any one suggest an efficient method to distill thionyl chloride.? - ResearchGate. (2016, September 28). Retrieved from
Synthesis of thionyl chloride: (LC015) - DIAL@UCLouvain. Retrieved from
Removal of residual thionyl chloride from Cyclopent-3-ene-1-carbonyl chloride synthesis. - Benchchem. Retrieved from
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Retrieved from
Technical Support Center: 2-Bromooctanoyl Chloride
Product Code: 2-BOC-C8 | CAS: 110756-07-3 (Generic) / 22118-12-3 (Analog Reference) Section 1: Diagnostic Triage – "What is wrong with my spectrum?" This section addresses the most frequent anomalies observed in Nuclear...
Section 1: Diagnostic Triage – "What is wrong with my spectrum?"
This section addresses the most frequent anomalies observed in Nuclear Magnetic Resonance (
H NMR) and Gas Chromatography (GC) data for 2-bromooctanoyl chloride.
Q1: I see a broad peak at ~11.0 ppm and my alpha-proton signal has shifted upfield. What happened?
Diagnosis:Hydrolysis (Formation of 2-Bromooctanoic Acid)
This is the most common degradation pathway. 2-Bromooctanoyl chloride is highly moisture-sensitive. Upon contact with atmospheric humidity, the acyl chloride hydrolyzes to the carboxylic acid and releases HCl gas.
Mechanism:
NMR Evidence (
):
Impurity (Acid): The
-proton (chiral center) typically resonates at ~4.24 ppm (triplet/multiplet). You will also see a broad singlet at 10-12 ppm (carboxylic acid proton).
Pure Product (Acid Chloride): The
-proton is more deshielded due to the stronger electron-withdrawing nature of the chlorine, typically appearing at ~4.50 – 4.65 ppm .
Corrective Action: Distill the compound under high vacuum. Ensure all glassware is oven-dried and flushed with Argon.
Q2: My GC chromatogram shows multiple peaks, but I injected the neat liquid. Is the product impure?
Diagnosis:Artifacts from Improper Injection (Column Degradation)CRITICAL WARNING: Never inject acyl chlorides directly into a GC column. The HCl generated interacts with the stationary phase (especially polyethylene glycol phases) and the injection liner, causing peak tailing, ghost peaks, and permanent column damage.
The Fix (Derivatization Protocol): You must convert the acyl chloride to a stable methyl ester before analysis.
Interpretation: The peak you see will be Methyl 2-bromooctanoate , not the chloride.
Q3: The liquid has turned from colorless to yellow/orange. Is it compromised?
Diagnosis:Residual Bromine (
) or Elimination Products
Scenario A (Bright Orange/Red): Free bromine trapped in the lipophilic chain. This typically occurs if the Hell-Volhard-Zelinsky (HVZ) bromination step was not fully quenched or if no vacuum distillation was performed.
Scenario B (Yellow/Brown): Thermal degradation leading to
-elimination (dehydrohalogenation), forming Oct-2-enoyl chloride . This is accelerated by excessive heating during distillation.
Section 2: Impurity Profile & Root Cause Analysis
The following table summarizes the chemical impurities inherent to the synthesis (bromination of octanoyl chloride/octanoic acid) and storage.
Impurity Identity
Origin
Detection Key (H NMR)
Removal Strategy
Octanoyl Chloride
Unreacted Starting Material
Triplet at ~2.88 ppm (-CH, non-brominated).
Fractional Distillation (Lower BP than product).
2-Bromooctanoic Acid
Hydrolysis (Moisture)
Multiplet at ~4.24 ppm ; Broad -OH at >10 ppm.
Thionyl Chloride () reflux, then distill.
2,2-Dibromooctanoyl Chloride
Over-bromination (Process Error)
Disappearance of -H doublet/triplet (Quaternary C).
Difficult to separate; requires precise stoichiometry control during synthesis.
Oct-2-enoyl Chloride
Elimination ( + Acid)
Vinyl protons at ~6.0 - 7.0 ppm (Multiplets).
Vacuum Distillation (careful temp control).
Visualizing the Degradation Pathways
The diagram below illustrates how improper handling leads to specific impurities.
Figure 1: Reaction pathways leading to common impurities (Hydrolysis/Elimination) and the intentional derivatization pathway for analysis.
Section 3: Technical FAQs
Q: Can I remove the yellow color by washing with Sodium Thiosulfate?
A:Technically yes, but practically risky.
While thiosulfate neutralizes bromine (
), washing an acid chloride with water (aqueous thiosulfate) will cause rapid hydrolysis (see Q1).
Better Approach: If the color is due to trace
, purge the liquid with dry Nitrogen or Argon for 30-60 minutes. The volatile bromine often degasses. If color persists, perform a vacuum distillation.
Q: What is the recommended storage condition to prevent the "White Solid" formation?
A:
Temperature: 2–8°C (Refrigerated).
Atmosphere: Under Argon or Nitrogen.
Container: Schlenk flask or a bottle with a secondary teflon-lined seal. Parafilm is insufficient for long-term storage as HCl gas (a degradation byproduct) slowly permeates and degrades it.
Q: I need to synthesize an amide from this chloride. Do I need to redistill it first?
A:
If purity is >95% (by NMR): No. You can use it directly.[2][3]
If significant acid (hydrolysis) is present: Yes. The acid impurity will consume your amine coupling partner (forming an ammonium salt) but will not form the amide, lowering your yield and complicating purification. Alternatively, you can add 1.1 equivalents of oxalyl chloride or thionyl chloride to the mixture to convert the impurity back to the acid chloride in situ before adding your amine.
Section 4: Validated Experimental Protocols
Protocol A: In-Situ Regeneration (Purification without Distillation)
Use this if you detect <10% hydrolysis (Acid impurity) and need to use the reagent immediately.
Dissolve the impure 2-bromooctanoyl chloride in anhydrous Dichloromethane (DCM).
Add 1.2 equivalents of Thionyl Chloride (
) relative to the estimated acid impurity.
Add a catalytic amount (1-2 drops) of Dimethylformamide (DMF).
Reflux for 1 hour under Argon.
Remove solvent and excess
via rotary evaporation (with a caustic trap for HCl/SO2 gases).
Result: The 2-bromooctanoic acid impurity is reconverted to 2-bromooctanoyl chloride.
Protocol B: Vacuum Distillation (The Gold Standard)
Required for removing non-volatile residues (phosphorus salts) or high-boiling dimers.
Setup: Short-path distillation head with a cow receiver.
Pressure: High vacuum is essential (<5 mmHg) to keep the boiling point low and prevent elimination (degradation to the alkene).
Temperature:
The boiling point of the non-brominated analog (Octanoyl Chloride) is ~195°C at atm.
2-Bromooctanoyl chloride will boil significantly higher.
Target: At 1-2 mmHg, expect collection around 85-95°C .
Fractionation: Discard the first 5-10% (fore-run) which contains residual
and unreacted octanoyl chloride.
References
Hell-Volhard-Zelinsky Reaction Mechanism.Byju's Learning. Detailed mechanism of
Derivatization of Acid Chlorides for GC. BenchChem Technical Guide. Protocols for handling long-chain acyl chlorides and preventing column degradation.
Spectroscopic Data for 2-Bromooctanoic Acid. ChemicalBook. NMR shift data for the hydrolysis product (Reference for impurity identification).
Technical Support Center: Optimizing Reaction Yield for 2-Bromooctanoyl Chloride Synthesis
Welcome to the technical support center for the synthesis of 2-bromooctanoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-bromooctanoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction yields and troubleshoot common issues encountered during this synthesis. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting protocols, grounded in established chemical principles.
The synthesis of 2-bromooctanoyl chloride is a multi-step process that combines two fundamental organic transformations: the alpha-bromination of a carboxylic acid, typically via a Hell-Volhard-Zelinsky (HVZ) reaction, and the subsequent conversion of the carboxylic acid to an acyl chloride.[1][2][3] Success in this synthesis hinges on careful control of reaction conditions and a thorough understanding of the underlying mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing 2-bromooctanoyl chloride?
The most common and reliable method involves a two-step, one-pot procedure. First, octanoic acid undergoes alpha-bromination using bromine (Br₂) and a catalyst, such as red phosphorus or phosphorus tribromide (PBr₃).[4] This is the classic Hell-Volhard-Zelinsky (HVZ) reaction.[1][5] Following the bromination, a chlorinating agent, most commonly thionyl chloride (SOCl₂), is used to convert the 2-bromooctanoic acid intermediate into the final product, 2-bromooctanoyl chloride.[3][6]
Q2: Why is a catalyst like red phosphorus or PBr₃ necessary for the bromination step?
Carboxylic acids do not readily form enols, which are necessary intermediates for alpha-halogenation. The phosphorus catalyst reacts with a small amount of the carboxylic acid to form an acyl bromide.[1][5] This acyl bromide readily tautomerizes to its enol form, which is nucleophilic and reacts with bromine at the alpha-carbon.[7] The resulting α-bromo acyl bromide can then undergo exchange with the starting carboxylic acid to regenerate the acyl bromide intermediate, thus continuing the catalytic cycle.[8]
Q3: Can I use thionyl chloride for both the bromination and chlorination steps?
No, thionyl chloride is a chlorinating agent, not a brominating agent. It is highly effective for converting carboxylic acids to acyl chlorides but will not introduce a bromine atom at the alpha-position.[3][9] For the alpha-bromination, a bromine source like elemental bromine (Br₂) is required.[10]
Q4: My final product is a dark yellow or brown color. What causes this and how can I fix it?
A yellow or brown discoloration in the crude product is typically due to the presence of residual bromine.[11] This can be addressed during the purification process. One common method is to wash the crude product (dissolved in an inert solvent like carbon tetrachloride) with a dilute aqueous solution of sodium thiosulfate.[11] This will reduce the elemental bromine to colorless bromide ions. However, this must be done quickly and with caution due to the high reactivity of acyl chlorides with water.[11] Alternatively, fractional distillation under reduced pressure is often sufficient to separate the desired product from less volatile colored impurities.[11]
Q5: What is the most effective method for purifying the final product?
Fractional distillation under reduced pressure (vacuum distillation) is the most common and effective method for purifying liquid acyl chlorides like 2-bromooctanoyl chloride.[11] This technique separates the product from less volatile impurities, such as unreacted 2-bromooctanoic acid, and more volatile impurities, like excess thionyl chloride.[11] It is crucial to ensure that the distillation apparatus is completely dry to prevent hydrolysis of the product.[11]
Troubleshooting Guide
Problem
Potential Cause(s)
Troubleshooting Steps & Explanations
Low or No Yield
1. Incomplete reaction: Insufficient reaction time or temperature for either the bromination or chlorination step.
1. Verify reaction completion: For the chlorination step, the evolution of HCl and SO₂ gas should cease. For the bromination, the characteristic red-brown color of bromine should fade. Consider extending the reflux time for both steps.
2. Moisture in the reaction: Acyl chlorides are highly susceptible to hydrolysis. Any water present will convert the product back to the carboxylic acid.
2. Ensure anhydrous conditions: All glassware should be oven-dried before use. Use anhydrous reagents and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Loss of product during workup: Product may be lost during the removal of excess thionyl chloride or during distillation.
3. Optimize purification: When removing excess thionyl chloride via rotary evaporation, use gentle heating to avoid co-distillation of the product.[11] During vacuum distillation, ensure the receiving flask is adequately cooled (e.g., with a dry ice/acetone bath) to maximize condensation of the product.
Product is Contaminated with Starting Material (Octanoic Acid)
1. Incomplete bromination and/or chlorination.
1. Review stoichiometry and reaction conditions: Ensure a slight excess of bromine and thionyl chloride are used. Check that the reaction temperatures were adequate for both steps.
2. Inefficient purification.
2. Improve distillation: Use a fractional distillation column to achieve better separation between the higher-boiling octanoic acid and the product.
Formation of an Acid Anhydride Side Product
1. Reaction of the acyl chloride product with unreacted carboxylic acid.
1. Ensure complete conversion to the acyl chloride: Use a sufficient excess of thionyl chloride and allow for adequate reaction time to convert all carboxylic acid groups to acyl chlorides.[12]
Dibromination at the Alpha-Position
1. Use of a large excess of bromine.
1. Control stoichiometry: While a slight excess of bromine is needed, a large excess can lead to the formation of 2,2-dibromooctanoyl chloride. Carefully measure the amount of bromine added.
Experimental Protocol: Synthesis of 2-Bromooctanoyl Chloride
This protocol is adapted from a procedure for the synthesis of 2-bromohexanoyl chloride and should be modified as necessary for octanoic acid.[13]
Materials & Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
Octanoic Acid
144.21
(Specify Amount)
(Calculate)
Red Phosphorus
30.97
(Catalytic Amount)
(N/A)
Bromine (Br₂)
159.81
(Calculate Molar Eq.)
(Calculate)
Thionyl Chloride (SOCl₂)
118.97
(Calculate Molar Eq.)
(Calculate)
Procedure:
Setup: Assemble a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂). Ensure all glassware is thoroughly dried.
Initial Reaction: To the flask, add octanoic acid and a catalytic amount of red phosphorus.
Bromination: Slowly add bromine to the mixture. The reaction is exothermic and will likely initiate without heating.
Heating: Once the initial reaction subsides, gently heat the mixture to reflux until the red-brown color of bromine disappears.
Chlorination: Cool the reaction mixture to room temperature. Slowly add thionyl chloride (in slight excess) through the condenser.
Reflux: Heat the mixture to reflux until the evolution of gas ceases (typically 1-2 hours).
Purification:
Remove excess thionyl chloride by distillation at atmospheric pressure or under reduced pressure.
Purify the crude 2-bromooctanoyl chloride by fractional distillation under high vacuum. Collect the fraction at the appropriate boiling point. For a similar compound, 2-bromohexanoyl chloride, the boiling point is 44–47°C at 1.5 mm Hg.[11][13]
Visualizing the Workflow and Mechanism
Experimental Workflow
Caption: General experimental workflow for the synthesis of 2-bromooctanoyl chloride.
Reaction Mechanism Overview
Caption: Simplified reaction mechanism for 2-bromooctanoyl chloride synthesis.
References
CN110885284A - Synthesis method of 2-bromomalondialdehyde - Google P
CN104058953A - Production technique for synthesizing 2-bromopropionyl chloride - Google Patents.
Alpha-substitution of carboxylic acids (video) - Khan Academy. Available at: [Link]
Hell Volhard Zelinsky Reaction Mechanism - BYJU'S. Available at: [Link]
2-bromohexanoyl chloride - Organic Syntheses Procedure. Available at: [Link]
Hell-Volhard-Zelinsky reaction - Chemistry LibreTexts. Available at: [Link]
Application Note and Protocol: Scale-Up Synthesis of 2-Bromo-4'-fluoro-3'-methylbenzophenone - Benchchem. (URL not available)
Chromatography-Free and Chlorinated Solvent-Free Preparation of 2,5-dibromohexanediamide (DBHDA). (URL not available)
The Hell–Volhard–Zelinsky Reaction - Master Organic Chemistry. Available at: [Link]
Hell-Volhard-Zelinsky Reaction - NROChemistry. Available at: [Link]
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC - NIH. Available at: [Link]
Hell-Volhard-Zelinsky Reaction - Organic Chemistry Portal. Available at: [Link]
Hell–Volhard–Zelinsky halogenation - Wikipedia. Available at: [Link]
7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II - KPU Pressbooks. Available at: [Link]
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides - Master Organic Chemistry. Available at: [Link]
2-bromohexanoyl chloride - ChemSynthesis. (URL not available)
Technical Support Center: Handling & Isolation of 2-Bromooctanoyl Chloride
Ticket ID: #BOC-ISO-001 Subject: Preventing Hydrolysis and Decomposition During Workup Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The "Workup" Paradox The Problem: You are observing...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #BOC-ISO-001
Subject: Preventing Hydrolysis and Decomposition During Workup
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary: The "Workup" Paradox
The Problem: You are observing yield loss, white precipitate formation, or emulsion layers during the workup of 2-bromooctanoyl chloride.
The Root Cause: This molecule combines a lipophilic tail (
) with a hyper-reactive -haloacyl chloride head group. The bromine atom at the -position exerts a strong inductive effect (-I), making the carbonyl carbon significantly more electrophilic than in standard acyl chlorides (like octanoyl chloride).
The Solution: You must abandon traditional aqueous workups (e.g., washing with or brine). The only viable "workup" is the anhydrous removal of volatiles followed by vacuum distillation.
Critical Mechanism: Why Aqueous Washes Fail
Understanding the reactivity is the first step to preventing failure. The presence of the
-bromine atom destabilizes the molecule toward nucleophiles (water).
The Hydrolysis Trap
When water encounters 2-bromooctanoyl chloride, the reaction is not just fast; it is autocatalytic.
Attack: Water attacks the highly positive carbonyl carbon.
Collapse: The tetrahedral intermediate collapses, expelling
.
Precipitation: The resulting 2-bromooctanoic acid is a solid/semi-solid that precipitates or oils out, often mistaken for "product" until NMR analysis.
Senior Scientist Note: Do not attempt to neutralize the generated
with aqueous bicarbonate. The evolution of gas will create an emulsion with your lipophilic product, trapping water and accelerating hydrolysis.
Standard Operating Procedure (SOP): The "Azeotropic Chase"
This protocol replaces the traditional extraction method. It relies on the principle that thionyl chloride (
) and can be removed physically rather than chemically.
Required Equipment
Rotary Evaporator with a high-efficiency cold trap (Dry ice/Acetone).
Schlenk line or High-Vacuum pump (< 1 mmHg).
Anhydrous Toluene (The critical "Chasing" solvent).
Technical Support Center: Troubleshooting Low Yield in 2-Bromooctanoyl Chloride Reactions
Welcome to the technical support center for 2-bromooctanoyl chloride reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when us...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-bromooctanoyl chloride reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this versatile reagent. The following information is structured in a question-and-answer format to provide direct and actionable solutions to specific experimental issues, ensuring the scientific integrity and success of your synthesis.
Low yield is one of the most frequently encountered issues in organic synthesis. This section provides a systematic approach to diagnosing and resolving the root causes of poor outcomes in reactions involving 2-bromooctanoyl chloride.
Q1: My acylation reaction with an amine resulted in a very low yield of the desired N-(2-bromooctanoyl) product. What are the most likely causes and how can I fix this?
Low yield in this context typically points to one of three primary issues: reagent impurity (especially water contamination), competing side reactions, or suboptimal reaction conditions. A logical troubleshooting workflow can help isolate and address the problem.
Troubleshooting Workflow
Caption: Desired and competing reaction pathways.
Table 1: Impact of Reaction Parameters on Substitution vs. Elimination
Parameter
Condition Favoring Substitution (Desired)
Condition Favoring Elimination (Side Product)
Rationale
Base
Weak, sterically hindered base (e.g., DIPEA, 2,6-lutidine)
Strong, non-hindered base (e.g., NaOH, EtO⁻)
Bulky bases are less able to abstract the sterically accessible α-proton required for elimination. [1]
Temperature
Low temperature (e.g., -20°C to 0°C)
High temperature
Acylation typically has a lower activation energy than elimination. Lowering the temperature slows both reactions but disproportionately affects the elimination pathway.
Solvent
Aprotic, non-polar solvents (e.g., DCM, THF)
Polar, protic solvents can sometimes facilitate elimination pathways.
Aprotic solvents are generally preferred for acyl chloride reactions to minimize side reactions.
Concentration
Higher concentrations
Lower concentrations
Bimolecular substitution can be favored at higher concentrations, while intramolecular elimination may be less affected.
Frequently Asked Questions (FAQs)
Q3: What is the best method for purifying 2-bromooctanoyl chloride before use?
The most effective method for purifying liquid acyl chlorides like 2-bromooctanoyl chloride is fractional distillation under reduced pressure (vacuum distillation) . [2]This technique separates the desired product from less volatile impurities (such as the starting carboxylic acid) and more volatile impurities (like residual thionyl chloride from its synthesis). It is critical to ensure the distillation apparatus is completely dry to prevent hydrolysis during purification.
[2]
Q4: What are the optimal storage conditions for 2-bromooctanoyl chloride?
Due to its reactivity with atmospheric moisture, 2-bromooctanoyl chloride should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon). Storing it in a cool, dry place, such as a desiccator, will further prolong its shelf life.
Q5: Can I use Schotten-Baumann conditions for my reaction?
Yes, Schotten-Baumann conditions, which typically involve a two-phase system of an organic solvent and aqueous base (like NaOH), can be used. [3]However, for a substrate as sensitive to base-promoted elimination as 2-bromooctanoyl chloride, this method can increase the risk of forming the α,β-unsaturated byproduct. If using this method, it is crucial to maintain a low temperature and vigorously stir the biphasic mixture to ensure the acylation is rapid. A modified Schotten-Baumann using a weaker base like sodium bicarbonate may offer a better balance.
Experimental Protocols
Protocol 1: Purification of 2-Bromooctanoyl Chloride by Vacuum Distillation
Safety Note: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Apparatus Setup:
Assemble a dry fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter.
Ensure all glass joints are lightly greased with vacuum grease to ensure a good seal.
[4] * Use a magnetic stir bar in the distillation flask to prevent bumping. Boiling stones are ineffective under vacuum.
[4] * Connect the vacuum adapter to a cold trap and then to a vacuum pump.
Distillation Procedure:
Place the crude 2-bromooctanoyl chloride in the distillation flask.
Begin stirring and slowly apply vacuum to the system.
Once a stable, low pressure is achieved, gradually heat the distillation flask using a heating mantle or oil bath.
Discard any initial low-boiling fractions.
Collect the main fraction at its characteristic boiling point under the recorded pressure. The boiling point will be significantly lower than at atmospheric pressure.
Stop the distillation before the flask is completely dry to avoid the concentration of potentially unstable residues.
[2] * Allow the apparatus to cool completely before slowly reintroducing an inert gas to release the vacuum.
Protocol 2: General Procedure for Amide Synthesis with 2-Bromooctanoyl Chloride
Preparation:
In an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq.) in anhydrous dichloromethane (DCM).
Cool the solution to 0°C in an ice bath.
Reaction:
In a separate dry flask, dissolve purified 2-bromooctanoyl chloride (1.05 eq.) in anhydrous DCM.
Add the 2-bromooctanoyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the internal temperature does not rise above 5°C.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates the consumption of the limiting reagent.
Workup and Purification:
Quench the reaction by adding cold, dilute aqueous HCl to neutralize any remaining base and amine.
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer sequentially with water and then brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
References
Patents, G. (n.d.). Process for recovering acid chlorides by distillation.
Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved February 5, 2026, from [Link]
ResearchGate. (2024). Iodine Mediated Annulation of Triethylamine, Aldehydes and 2‐Aminopyridines for the Synthesis of 3‐Formyl‐Imidazo [1,2‐a]pyridine Derivatives | Request PDF. Retrieved February 5, 2026, from [Link]
National Institutes of Health. (n.d.). Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. Retrieved February 5, 2026, from [Link]
Organic Syntheses. (n.d.). 2-bromohexanoyl chloride. Retrieved February 5, 2026, from [Link]
National Institutes of Health. (n.d.). The Fascinating Chemistry of α‐Haloamides. Retrieved February 5, 2026, from [Link]
ResearchGate. (n.d.). Base-Promoted Amide Synthesis from Aliphatic Amines and Ynones as Acylation Agents through C–C Bond Cleavage | Request PDF. Retrieved February 5, 2026, from [Link]
Oreate AI. (2025). understanding the volatile nature and strong basicity of triethylamine in organic synthesis. Retrieved February 5, 2026, from [Link]
MDPI. (2023). The Autoinducer N-Octanoyl-L-Homoserine Lactone (C8-HSL) as a Potential Adjuvant in Vaccine Formulations. Retrieved February 5, 2026, from [Link]
Canadian Science Publishing. (n.d.). Kinetics of the hydrolysis of acyl chlorides in pure water. Retrieved February 5, 2026, from [Link]
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved February 5, 2026, from [Link]
National Institutes of Health. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. Retrieved February 5, 2026, from [Link]
ACS Publications. (2024). Synthesis of the Novel N-(2-Hexadecynoyl)-l-Homoserine Lactone and Evaluation of Its Antiquorum Sensing Activity in Chromobacterium violaceum. Retrieved February 5, 2026, from [Link]
Organic Syntheses. (n.d.). acetyl chloride. Retrieved February 5, 2026, from [Link]
Baxendale Group. (n.d.). Baxendale Publications. Retrieved February 5, 2026, from [Link]
ResearchGate. (n.d.). Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules with high levels of enantiomeric purity | Request PDF. Retrieved February 5, 2026, from [Link]
International Journal of ChemTech Research. (n.d.). Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. Retrieved February 5, 2026, from [Link]
L.S. College, Muzaffarpur. (n.d.). Schotten-Baumann reaction. Retrieved February 5, 2026, from [Link]
ResearchGate. (n.d.). How i can modify fatty acid in to acyl chloride using thionyl chloride ?. Retrieved February 5, 2026, from [Link]
ResearchGate. (n.d.). ChemInform Abstract: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. | Request PDF. Retrieved February 5, 2026, from [Link]
Royal Society of Chemistry. (n.d.). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Retrieved February 5, 2026, from [Link]
Synform. (n.d.). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Retrieved February 5, 2026, from [Link]
ACS Publications. (2026). Copper(I)-N-Heterocyclic Carbene-Catalyzed Enantioselective Conjugate Allylation of α,β-Unsaturated Esters. Retrieved February 5, 2026, from [Link]
Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved February 5, 2026, from [Link]
Frontiers. (n.d.). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Retrieved February 5, 2026, from [Link]
Patents, G. (n.d.). Method for purifying acid chlorides.
Sciencemadness.org. (n.d.). synthesis of 2-bromobenzoyl chloride. Retrieved February 5, 2026, from [Link]
Master Organic Chemistry. (2017). The Hofmann Elimination - Why Are "Less Substituted"Alkenes Favored?. Retrieved February 5, 2026, from [Link]
ResearchGate. (n.d.). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved February 5, 2026, from [Link]
Royal Society of Chemistry. (n.d.). * Mechanism of the Hydrolysis of Acid Chlorides. Part II. 3259 635. The Mechanism of the Hydrolysis of Acid Chlorides. The*. Retrieved February 5, 2026, from [Link]
L.S. College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved February 5, 2026, from [Link]
YouTube. (2024). The Schotten Baumann Reaction Mechanism. Retrieved February 5, 2026, from [Link]
Organic Syntheses. (n.d.). 2. Retrieved February 5, 2026, from [Link]
ResearchGate. (n.d.). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. Retrieved February 5, 2026, from [Link]
Patents, G. (n.d.). Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
Technical Support Center: 2-Bromooctanoyl Chloride Optimization
The following guide is structured as a Tier-3 Technical Support resource for researchers encountering selectivity issues with 2-bromooctanoyl chloride . It synthesizes mechanistic organic chemistry with practical process...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a Tier-3 Technical Support resource for researchers encountering selectivity issues with 2-bromooctanoyl chloride . It synthesizes mechanistic organic chemistry with practical process optimization.
Case ID: 2-Br-C8-Reactivity
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Status: Active Guide
Executive Summary: The "Double-Electrophile" Problem
Researchers often select 2-bromooctanoyl chloride to introduce a C8 lipid tail with a reactive bromide handle (e.g., for ATRP initiation or peptidomimetics). However, this reagent is a dual electrophile .
The Acyl Chloride (C1): Hard electrophile, highly reactive, intended site of reaction.
The
-Carbon (C2): Soft electrophile, susceptible to and highly acidic due to the inductive effect of both the Carbonyl and Bromine.
The Core Challenge: Most side reactions stem from the acidity of the
-proton . In the presence of basic catalysts (TEA, DIPEA), the reagent can undergo dehydrohalogenation to form a ketene or an -unsaturated system, or undergo direct nucleophilic displacement of the bromine.
Reaction Pathway Analysis (Visualization)
The following diagram maps the competing pathways your reaction is likely experiencing. Use this to diagnose impurities found in your LC-MS or NMR data.
Figure 1: Competing reaction landscapes. The "Target" pathway (Green) competes with Elimination and Ketene formation (Red), driven by base strength and temperature.
Troubleshooting Guide (Q&A)
Q1: I see a significant impurity with a mass of [M-2] or [M-HBr]. What happened?
Diagnosis: You have triggered
-Elimination .
Technical Explanation: The -proton at C2 is acidified by the electron-withdrawing carbonyl and bromine. If you use a strong base (or even excess tertiary amine) and allow the temperature to rise, the base abstracts this proton. This leads to the elimination of HBr (or HCl via the ketene route), forming 2-octenoyl derivatives (conjugated alkenes).
Corrective Action:
Lower Temperature: Conduct the addition at -10°C to 0°C. Elimination has a higher activation energy than acylation.
Change Base: Switch from Triethylamine (TEA) to a weaker, more hindered base like DIPEA (Hünig's base) or an inorganic base like
(Schotten-Baumann conditions) if solubility permits.
Stoichiometry: Ensure the base is not in large excess.
Q2: My product mass is correct, but the optical rotation is zero (Racemization).
Diagnosis:Ketene-mediated Racemization .
Technical Explanation: Even if you start with chiral 2-bromooctanoyl chloride, the reaction likely proceeds through a planar ketene intermediate or an enol tautomer. When the nucleophile attacks the planar sp2 carbon of the ketene, it can attack from either face, resulting in a racemic mixture.
Corrective Action:
Avoid "Free" Base: Do not mix the acid chloride and base before adding the nucleophile.
Simultaneous Addition: Add the acid chloride and base simultaneously and slowly to the nucleophile solution to keep the transient concentration of base low.
Acceptance: Note that maintaining chirality with
-halo acid chlorides is notoriously difficult. Consider coupling the carboxylic acid directly using a reagent like HATU or EDC, which is often gentler than the acid chloride route.
Q3: I see a product with double the expected molecular weight of the nucleophile attached.
Diagnosis:
Displacement (Aminolysis of the Bromide) .
Technical Explanation: After the amide is formed, the C2-Bromine remains electrophilic. If your nucleophile (e.g., a primary amine) is in excess or the reaction runs too long at room temperature, the amine will attack the C2 position, displacing the bromide.
Corrective Action:
Order of Addition: Add the Acid Chloride to the Amine , not the other way around. This ensures the highly reactive acid chloride is always the limiting reagent locally, favoring acylation over alkylation.
Scavenge: Quench the reaction immediately upon completion with dilute acid to protonate any remaining amine.
Comparative Data: Base & Solvent Effects
The following table summarizes how reaction conditions influence the ratio of the desired Acylation product vs. the Elimination side product.
Variable
Condition
Primary Outcome
Risk Factor
Base
Triethylamine (TEA)
Good Acylation
High Risk: Promotes ketene formation/elimination due to basicity ().
Base
Pyridine
Slower Acylation
Medium Risk: Weaker base (), less likely to deprotonate -C.
Base
Aq. / DCM
Best Selectivity
Low Risk: Biphasic system (Schotten-Baumann) keeps base away from the organic acid chloride until the interface.
Solvent
THF / DMF
Fast Reaction
High Risk: Polar solvents stabilize ionic intermediates, promoting and elimination.
Solvent
DCM /
Controlled Reaction
Low Risk: Non-polar solvents suppress charge separation required for elimination.
Recommended Protocol (The "Golden Path")
To maximize yield of the 2-bromoamide and minimize elimination/substitution:
Reagents:
2-Bromooctanoyl Chloride (1.0 equiv)
Nucleophile (Amine/Alcohol) (1.0 - 1.1 equiv)
Base: DIPEA (1.1 equiv) or Pyridine (1.2 equiv)
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step:
Preparation: Dissolve the Nucleophile and Base in anhydrous DCM under Nitrogen/Argon.
Cryo-Cooling: Cool the solution to -10°C (ice/salt bath). Crucial step to suppress elimination.
Controlled Addition: Dilute 2-bromooctanoyl chloride in a small volume of DCM. Add this solution dropwise to the amine mixture over 30 minutes.
Why? Keeps the acid chloride concentration low, preventing "hot spots" where elimination occurs.
Reaction: Stir at -10°C for 1 hour, then allow to warm only to 10°C (do not boil). Monitor by TLC/LC-MS.
Quench: Wash with 1M HCl (cold) immediately.
Why? Removes unreacted amine prevents
displacement of the bromide during workup.
Workup: Dry organic layer over
, filter, and concentrate at <30°C . Avoid high heat during evaporation to prevent thermal elimination.
References
Reactivity of
-Halo Acid Chlorides:
Title: Nucleophilic Substitution vs Elimin
Source: Master Organic Chemistry.
URL:[Link] (Discusses the acidity and enolization mechanisms relevant to
storage and handling of 2-bromooctanoyl chloride to prevent decomposition
A comprehensive guide to the proper storage, handling, and troubleshooting of 2-bromooctanoyl chloride to ensure experimental success and prevent decomposition. Frequently Asked Questions (FAQs) Q1: What are the primary...
Author: BenchChem Technical Support Team. Date: February 2026
A comprehensive guide to the proper storage, handling, and troubleshooting of 2-bromooctanoyl chloride to ensure experimental success and prevent decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of 2-bromooctanoyl chloride decomposition?
A1: The most common signs of decomposition include a change in color from colorless or pale yellow to a darker yellow or brown hue. You may also observe fuming when the container is opened, which is the release of hydrogen chloride (HCl) gas due to reaction with atmospheric moisture. A sharp, acrid odor, different from the characteristic pungent smell of acyl chlorides, can also indicate the presence of degradation products.
Q2: What is the white precipitate I sometimes see in my bottle of 2-bromooctanoyl chloride?
A2: A white precipitate is likely 2-bromooctanoic acid, the product of hydrolysis. This occurs when the acyl chloride reacts with water. Its presence indicates that the integrity of the compound has been compromised.
Q3: Can I still use 2-bromooctanoyl chloride that has slightly yellowed?
A3: A slight yellowing may not significantly impact every application, but it does indicate some level of degradation. For sensitive reactions, it is highly recommended to purify the reagent before use, for example, by vacuum distillation. For less sensitive applications, it may be usable, but be aware that the presence of impurities could lead to side reactions and lower yields.
Q4: What is the loud hissing sound and fuming I observed when I added my solvent to the 2-bromooctanoyl chloride?
A4: This is a strong indication that your solvent contains water. 2-Bromooctanoyl chloride reacts vigorously with water in an exothermic reaction, producing gaseous HCl. This highlights the critical importance of using anhydrous solvents.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the use of 2-bromooctanoyl chloride.
Problem 1: Low or No Reactivity in Acylation Reactions
Symptoms:
The reaction does not proceed to completion, as monitored by TLC or other analytical methods.
Starting materials are recovered unchanged.
The expected product is not formed.
Potential Causes & Solutions:
Cause
Explanation
Recommended Action
Degraded Reagent
The 2-bromooctanoyl chloride has hydrolyzed to 2-bromooctanoic acid, which is unreactive under standard acylation conditions.
Confirm the purity of the acyl chloride using FT-IR or ¹H NMR spectroscopy. If significant hydrolysis has occurred, purify the reagent by vacuum distillation or obtain a fresh bottle.
Wet Reaction Conditions
Traces of water in the solvent or on the glassware are reacting with the acyl chloride faster than the intended nucleophile.
Ensure all glassware is oven-dried or flame-dried before use. Use freshly distilled, anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Nucleophile
The nucleophile is too weak or is present in a stoichiometric amount that is consumed by trace impurities.
Use a slight excess of the nucleophile. For weakly nucleophilic alcohols or amines, consider adding a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct and drive the reaction forward.
Problem 2: Formation of Unexpected Byproducts
Symptoms:
Multiple spots are observed on the TLC plate that do not correspond to the starting material or the desired product.
The isolated product has a lower-than-expected molecular weight or shows unexpected signals in NMR or mass spectrometry.
Potential Causes & Solutions:
Cause
Explanation
Recommended Action
Side Reactions at the α-Position
The bromine at the C2 position is susceptible to nucleophilic substitution or elimination, especially with strong, basic nucleophiles.
Use a milder, non-nucleophilic base if a base is required. Keep reaction temperatures low to favor the desired acylation over competing pathways.
Reaction with Impurities
The 2-bromooctanoyl chloride or the solvent contains impurities that are participating in the reaction.
Verify the purity of all reagents. Purify the 2-bromooctanoyl chloride if its integrity is in doubt.
Thermal Decomposition
High reaction temperatures can lead to the decomposition of the acyl chloride or the product.
Maintain the recommended reaction temperature. If heating is necessary, do so cautiously and for the minimum time required.
Experimental Protocols
Protocol 1: Assessing the Purity of 2-Bromooctanoyl Chloride by FT-IR
Under an inert atmosphere, carefully apply a thin film of the 2-bromooctanoyl chloride to a salt plate (e.g., NaCl or KBr).
Acquire the FT-IR spectrum.
Analysis:
A sharp, strong absorption band between 1780-1820 cm⁻¹ is characteristic of the acyl chloride C=O stretch.[1][2]
The absence of a broad absorption band in the region of 2500-3300 cm⁻¹ indicates the absence of the carboxylic acid O-H stretch, confirming a lack of significant hydrolysis.[1]
Protocol 2: Small-Scale Purification by Vacuum Distillation
This should only be performed by personnel experienced with vacuum distillation of reactive compounds.
Set up a short-path distillation apparatus with oven-dried glassware.
Place the 2-bromooctanoyl chloride in the distillation flask with a magnetic stir bar.
Slowly apply a vacuum and gently heat the flask.
Collect the fraction that distills at the expected boiling point for 2-bromooctanoyl chloride under the given pressure.
Store the purified product under an inert atmosphere in a tightly sealed container.
Visualizing Decomposition and Troubleshooting
Decomposition Pathway of 2-Bromooctanoyl Chloride
Caption: A logical approach to diagnosing experimental issues.
Storage and Handling Best Practices
To ensure the longevity and reactivity of 2-bromooctanoyl chloride, adhere to the following guidelines:
Parameter
Recommendation
Rationale
Temperature
Store in a cool, dry place, typically at 2-8°C. [3]
Reduces the rate of potential decomposition reactions.
Atmosphere
Store under an inert atmosphere (e.g., argon or nitrogen).
Prevents contact with atmospheric moisture, which leads to hydrolysis. [3]
Container
Keep in the original, tightly sealed container. If aliquoting, use clean, dry glass bottles with secure caps.
Prevents contamination and exposure to moisture. [3][4][5]
Handling
Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
The compound is corrosive and lachrymatory. Inhalation of vapors should be avoided. [6][7]
Incompatible Materials
Avoid contact with water, alcohols, amines, strong bases, strong oxidizing agents, and metals. [4][8]
Reacts vigorously and exothermically with these substances.
By following these guidelines and utilizing the troubleshooting resources provided, researchers can confidently and safely handle 2-bromooctanoyl chloride, minimizing decomposition and maximizing experimental success.
References
PubChem. (n.d.). 2-Bromobutanoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
Chemguide. (n.d.). Reactions of acyl chlorides with water, alcohols and phenol. Retrieved from [Link]
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. Retrieved from [Link]
PubChem. (n.d.). 2-Bromo-3-methylbutanoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
ResearchGate. (2018). FT-IR of fatty acyl chlorides. Retrieved from [Link]
Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethanoyl chloride. Retrieved from [Link]
PubChem. (n.d.). 2-Bromoisobutyryl chloride. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 2-Bromo-4-chlorobutanoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
ResearchGate. (n.d.). FT-IR of fatty acyl chlorides. | Download Scientific Diagram. Retrieved from [Link]
Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Retrieved from [Link]
Save My Exams. (n.d.). Acyl Chlorides (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
Chemistry LibreTexts. (2022). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]
Chemistry Stack Exchange. (n.d.). IR spectra of acid chlorides. Retrieved from [Link]
Sciencemadness.org. (n.d.). synthesis of 2-bromobenzoyl chloride. Retrieved from [Link]
PubMed. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Retrieved from [Link]
NIST. (n.d.). Acetyl chloride. WebBook. Retrieved from [Link]
ChemSynthesis. (n.d.). 2-bromobutanoyl chloride. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Expected Chemical Shifts and Origins for the C-13 NMR spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]
Technical Support Center: Fractional Distillation of 2-Bromooctanoyl Chloride
Welcome to the technical support resource for the purification of 2-bromooctanoyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for the purification of 2-bromooctanoyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. We will delve into the nuances of vacuum fractional distillation for this specific, and often challenging, compound. Our focus is on providing practical, field-tested advice grounded in chemical principles to help you troubleshoot and optimize your purification process.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the purification of 2-bromooctanoyl chloride.
Q1: Why is vacuum fractional distillation the recommended purification method for 2-bromooctanoyl chloride?
A1: 2-Bromooctanoyl chloride is a high-boiling-point liquid that is susceptible to thermal degradation. Attempting to distill it at atmospheric pressure would require temperatures high enough to cause decomposition reactions, primarily dehydrohalogenation (loss of HBr) to form unsaturated acyl chlorides.[1] Vacuum distillation is a technique that lowers the boiling point of liquids, allowing for distillation at significantly lower, non-destructive temperatures.[2] Fractional distillation, specifically, is required to separate the target compound from impurities with close boiling points, such as the unbrominated octanoyl chloride or isomers.
Q2: What is the expected boiling point of 2-bromooctanoyl chloride under vacuum?
A2: The exact boiling point will depend critically on the vacuum level achieved. While specific data for 2-bromooctanoyl chloride is not readily published, we can estimate its boiling point based on similar compounds. Generally, for a molecule of this size, a good starting point is to aim for a vacuum level below 1 mmHg. The table below provides boiling points for analogous, smaller bromo-acyl chlorides to illustrate the pressure-temperature relationship. Expect 2-bromooctanoyl chloride to have a significantly higher boiling point under the same vacuum.
A pressure-temperature nomograph should be used to estimate the boiling point at your specific vacuum level. As a practical starting point, with a good vacuum (<1 mmHg), you might expect the product to distill in the range of 100-140 °C.
Q3: My crude 2-bromooctanoyl chloride is dark yellow or brown. What causes this and can distillation remove the color?
A3: The discoloration is typically due to impurities from the synthesis, such as residual bromine or byproducts from the chlorinating agent (e.g., thionyl chloride).[4] It can also be a sign of minor decomposition. In most cases, fractional distillation is highly effective at removing these colored, less volatile impurities, yielding a colorless to pale yellow distillate.[4]
Q4: What are the primary safety concerns when handling and distilling 2-bromooctanoyl chloride?
A4: There are two major hazards:
Corrosivity: Acyl halides are highly corrosive and cause severe skin burns and eye damage.[5][6] They are also lachrymators (cause tearing).
Reactivity with Water: 2-Bromooctanoyl chloride will react violently with water and moisture to produce hydrogen chloride (HCl) and 2-bromooctanoic acid. This reaction is highly exothermic.
All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles.[7][8]
Troubleshooting Guide
Even with a well-planned procedure, issues can arise. This guide provides a systematic approach to identifying and solving common problems.
Problem
Probable Cause(s)
Recommended Solution(s)
Difficulty Achieving or Maintaining a Good Vacuum
1. Leaks in the glassware joints.2. Perished or unsuitable vacuum tubing.3. Inefficient vacuum pump.4. Inadequate cold trap.
1. Ensure all glass joints are properly greased (use a hydrocarbon or fluorinated grease suitable for vacuum) and securely clamped. Check for cracks.2. Use thick-walled vacuum tubing. Inspect for holes or cracks and replace if necessary.3. Check the pump oil; it may be contaminated. Perform an oil change if it appears cloudy or discolored.4. Ensure the cold trap is filled with a suitable coolant (e.g., dry ice/acetone or liquid nitrogen) to prevent volatile substances from entering the pump.
Product is Darkening/Decomposing in the Distilling Flask
1. Distillation pot temperature is too high.2. Prolonged heating time.3. Residual acidic or basic impurities catalyzing decomposition.
1. Lower the heating mantle temperature. The goal is a slow, steady distillation, not rapid boiling. Improve the vacuum to allow distillation at a lower temperature.[9]2. Ensure the system is set up efficiently. Use an appropriately sized distilling flask (not more than 2/3 full).3. If suspected, consider a pre-distillation wash of the crude material, but this is risky due to the compound's water sensitivity and is generally not recommended. A direct distillation is usually preferred.
"Bumping" or Uncontrolled Boiling
1. Uneven heating.2. Lack of boiling chips or inadequate stirring.3. High vacuum pulled too quickly on a warm liquid.
1. Use a heating mantle with a sand or oil bath for uniform heat distribution.2. Always use a magnetic stir bar for vacuum distillations, not boiling stones. [10] Ensure vigorous stirring.3. Always apply the vacuum fully before beginning to heat the flask.[10]
Low or No Product Distilling Over
1. Thermometer bulb is placed incorrectly.2. Inadequate heating or insulation.3. Vacuum is too high (boiling point is below condenser temperature).4. Blockage in the distillation column or condenser.
1. The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser.2. The pot may be too cool. If the vapor is not reaching the column head, wrap the distillation column and head with glass wool or aluminum foil to minimize heat loss.[10]3. This is rare for this compound but possible. Slightly throttle the vacuum if necessary, though improving insulation is a better first step.4. Check for any physical obstructions.
Poor Separation of Fractions (Low Purity)
1. Distillation rate is too fast.2. Inefficient fractionating column.3. Unstable vacuum or heat source.[11]
1. Reduce the heating rate to allow for proper vapor-liquid equilibrium in the column. A good rate is typically 1-2 drops per second at the condenser takeoff.2. Use a Vigreux column or a packed column (e.g., with Raschig rings or metal sponge) of sufficient length for better separation efficiency.3. Use a vacuum regulator and a temperature controller for the heating mantle to maintain steady conditions.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing common distillation problems.
Caption: Schematic of a vacuum fractional distillation setup.
References
Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology. (2023). MDPI. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Reference ID: TSC-2026-BR8-SEL
Subject: Optimization of Selectivity in
-Haloacyl Chloride Couplings
Author: Dr. Aris Thorne, Senior Application Scientist
Date: February 5, 2026
Core Directive: The Selectivity Paradox
Welcome to the technical support center for lipophilic electrophiles. You are likely here because your reaction with 2-bromooctanoyl chloride is yielding inconsistent results—impurities, racemization, or low yields.
The central challenge with this reagent is not its reactivity, but its dual-pathway potential . The bromine atom at the
-position significantly increases the acidity of the adjacent proton (pKa ~15-17 in organic media). This creates a competition between two mechanistic pathways:
Nucleophilic Acyl Substitution (Desired): The nucleophile attacks the carbonyl carbon.
E2 Elimination / Ketene Formation (Undesired): The base deprotonates the
-carbon, eliminating HCl to form a highly reactive octyl-ketene intermediate.
If the ketene pathway activates, you lose stereochemical integrity (if your starting material was chiral) and invite side reactions like dimerization. This guide provides the protocols to force the reaction down Pathway 1.
Visualizing the Mechanism
To solve the problem, you must visualize the "fork in the road." The diagram below illustrates how base selection and temperature dictate the fate of your reaction.
Figure 1: Mechanistic divergence in
-haloacyl chloride reactions. The red pathway leads to loss of chirality and purity.
Troubleshooting & FAQs
Q1: Why is my product dark purple or brown?
Diagnosis: Ketene Polymerization.
Explanation: If you used a strong tertiary amine (like Triethylamine or DIPEA) without strict temperature control, you likely generated the octyl-ketene intermediate. Ketenes are unstable and rapidly dimerize or polymerize, forming conjugated, colored byproducts.
Fix: Switch to Protocol B (Schotten-Baumann) or ensure your reaction temperature never exceeds -10°C during addition.
Q2: I started with enantiopure (S)-2-bromooctanoyl chloride, but the product is racemic. Why?
Diagnosis: Stereochemical erosion via Enolization.
Explanation: Even if you don't form a fully free ketene, the
-proton is acidic. Basic conditions promote the formation of an enolate intermediate, which is planar. When it re-protonates or reacts, it does so from either face, destroying your chiral center.
Fix: Avoid homogenous organic bases. Use a biphasic system (Protocol B). The inorganic base stays in the water, while your lipophilic acyl chloride stays in the organic layer, minimizing the "contact time" between the base and the sensitive -proton.
Q3: Can I use nucleophilic catalysts like DMAP?
Diagnosis: Risky.
Explanation: While DMAP accelerates acylation, it also forms an N-acylpyridinium salt that is more susceptible to deprotonation at the
-position.
Fix: Avoid DMAP for -haloacyl chlorides unless absolutely necessary. If you must use it, use <5 mol% and keep the temperature at -78°C.
Best for: Reacting with simple primary amines or alcohols that are soluble in DCM.
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
Solvent: Dissolve the nucleophile (1.0 equiv) in anhydrous Dichloromethane (DCM) . (DCM is preferred over THF as it is less polar, slightly suppressing ionization/elimination).
Base: Add Pyridine (1.1 equiv). Note: Pyridine is a weaker base (pKa ~5.2) than TEA (pKa ~10.7) and is less likely to drive ketene formation.
Cooling: Cool the mixture to -20°C or -78°C (dry ice/acetone). This is the most critical step for selectivity.
Addition: Dilute 2-bromooctanoyl chloride in a small volume of DCM. Add it dropwise over 30 minutes.
Workup: Quench with cold 1M HCl to remove pyridine.
Protocol B: Schotten-Baumann Conditions (The "Gold Standard" for Selectivity)
Best for: Amino acids, minimizing racemization, and avoiding colored impurities. The biphasic nature protects the acyl chloride.
Aqueous Phase: Dissolve the nucleophile (e.g., amino acid) and Na₂CO₃ (2.5 equiv) in water.
Organic Phase: Dissolve 2-bromooctanoyl chloride (1.1 equiv) in Diethyl Ether or DCM .
Reaction: Cool the aqueous phase to 0°C. Vigorously stir while adding the organic phase slowly.
Mechanism of Protection: The base neutralizes the HCl generated after the acylation occurs at the interface. The base is not dissolved in the same phase as the acyl chloride, preventing the premature
-deprotonation (ketene formation).
Comparative Data: Base Selection
The following table summarizes the risk profile of common bases when used with 2-bromooctanoyl chloride.
A Comparative Guide to the Reactivity of 2-Bromooctanoyl Chloride and Octanoyl Chloride for Synthetic Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount for the efficient and successful synthesis of target molecules. Acyl chlorides are a class of highly...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount for the efficient and successful synthesis of target molecules. Acyl chlorides are a class of highly reactive compounds widely employed as acylating agents. This guide provides an in-depth technical comparison of the reactivity of two such reagents: 2-bromooctanoyl chloride and its parent compound, octanoyl chloride. This analysis is grounded in fundamental principles of organic chemistry and supported by available data on analogous compounds, offering insights into their respective applications in organic synthesis.
Introduction to the Reagents
Octanoyl chloride is a linear eight-carbon acyl chloride that serves as a versatile building block for the introduction of an octanoyl group into various molecules. It readily participates in acylation reactions with a wide range of nucleophiles, including alcohols, amines, and aromatic compounds.[1][2][3]
2-Bromooctanoyl chloride , on the other hand, is a derivative of octanoyl chloride featuring a bromine atom at the alpha-position to the carbonyl group. This alpha-halogenation introduces a significant electronic perturbation, which, as we will explore, markedly influences its reactivity. This bifunctional nature, possessing both a highly reactive acyl chloride and a site for potential nucleophilic substitution at the alpha-carbon, makes it a valuable intermediate in the synthesis of more complex molecules.
Below is a summary of the key physicochemical properties of these two reagents.
Reacts vigorously to form HCl and octanoic acid[5]
Expected to react vigorously, similar to other acyl chlorides
Comparative Reactivity: The Influence of the α-Bromo Substituent
The primary determinant of reactivity in acyl chlorides is the electrophilicity of the carbonyl carbon.[6] This carbon is rendered electron-deficient by the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. Nucleophilic attack at this site is the initial step in most of their characteristic reactions.
The introduction of a bromine atom at the alpha-position in 2-bromooctanoyl chloride significantly enhances the electrophilicity of the carbonyl carbon through a negative inductive effect (-I). Bromine is a highly electronegative atom that pulls electron density away from the adjacent carbon, which in turn withdraws electron density from the carbonyl carbon. This increased partial positive charge on the carbonyl carbon makes it more susceptible to nucleophilic attack compared to octanoyl chloride.
Caption: Inductive effects influencing the electrophilicity of the carbonyl carbon.
Consequently, 2-bromooctanoyl chloride is expected to be more reactive than octanoyl chloride in nucleophilic acyl substitution reactions. This heightened reactivity can translate to:
Faster reaction rates: Reactions with 2-bromooctanoyl chloride are likely to proceed more rapidly under similar conditions.
Milder reaction conditions: The enhanced reactivity may allow for the use of lower temperatures or less forcing conditions to achieve the desired transformation.
Reaction with weaker nucleophiles: Nucleophiles that might be sluggish to react with octanoyl chloride may react more readily with its alpha-brominated counterpart.
Common Applications and Experimental Considerations
Both octanoyl chloride and 2-bromooctanoyl chloride are valuable reagents in a variety of synthetic transformations. Here, we compare their utility in two common reactions: amidation and esterification.
Amidation
The reaction of acyl chlorides with primary or secondary amines is a robust method for the formation of amides.
Octanoyl Chloride: Reacts readily with amines to form the corresponding N-substituted octanamides. The reaction is typically carried out in the presence of a base (such as pyridine or triethylamine, or an excess of the amine nucleophile) to neutralize the HCl byproduct.[2]
2-Bromooctanoyl Chloride: Due to its enhanced reactivity, it will also readily form N-substituted 2-bromooctanamides. The reaction conditions are similar to those for octanoyl chloride, though potentially milder conditions could be employed. The resulting α-bromo amide is a versatile intermediate, as the bromine atom can be subsequently displaced by a variety of nucleophiles to introduce further functionality.
Esterification
Esterification with alcohols is another key application of these acyl chlorides.
Octanoyl Chloride: Reacts with alcohols, often in the presence of a base like pyridine, to yield octanoate esters.[3] The reaction is generally efficient and high-yielding.
2-Bromooctanoyl Chloride: Is expected to react more vigorously with alcohols to produce 2-bromooctanoate esters. The increased reactivity may be advantageous when dealing with sterically hindered or less nucleophilic alcohols.
Experimental Protocols: A Comparative Workflow
The following are representative, detailed protocols for the amidation of an amine with both octanoyl chloride and 2-bromooctanoyl chloride. These protocols are designed to be self-validating and highlight the practical considerations for working with each reagent.
Caption: A generalized workflow for the amidation of octylamine.
Protocol for the Synthesis of N-Octyloctanamide
Materials:
Octanoyl chloride (1.0 eq)
Octylamine (1.1 eq)
Triethylamine (1.2 eq)
Dichloromethane (DCM), anhydrous
1M Hydrochloric acid
Saturated sodium bicarbonate solution
Brine (saturated NaCl solution)
Anhydrous sodium sulfate
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve octylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
Cool the solution to 0 °C in an ice bath.
Slowly add octanoyl chloride (1.0 eq) dropwise to the cooled solution.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by adding water.
Transfer the mixture to a separatory funnel and extract with DCM.
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield N-octyloctanamide.
Protocol for the Synthesis of N-Octyl-2-bromooctanamide
Materials:
2-Bromooctanoyl chloride (1.0 eq)
Octylamine (1.1 eq)
Triethylamine (1.2 eq)
Dichloromethane (DCM), anhydrous
1M Hydrochloric acid
Saturated sodium bicarbonate solution
Brine (saturated NaCl solution)
Anhydrous sodium sulfate
Procedure:
Follow the same setup as for the synthesis of N-octyloctanamide, dissolving octylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere.
Cool the solution to 0 °C.
Slowly add 2-bromooctanoyl chloride (1.0 eq) dropwise. Note: Due to the higher reactivity, the addition may need to be slower to control the exotherm.
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC. A shorter reaction time may be sufficient compared to octanoyl chloride.
Perform the same work-up and purification procedure as described for N-octyloctanamide to obtain N-octyl-2-bromooctanamide.
Spectroscopic Characterization
The products of these reactions can be characterized using standard spectroscopic techniques.
¹H NMR: In the ¹H NMR spectrum of N-octyl-2-bromooctanamide, a characteristic downfield shift of the α-proton (the proton on the carbon bearing the bromine) would be expected compared to the corresponding α-protons in N-octyloctanamide. This is due to the deshielding effect of the electronegative bromine atom.
¹³C NMR: Similarly, in the ¹³C NMR spectrum, the α-carbon of N-octyl-2-bromooctanamide will exhibit a significant downfield shift compared to the α-carbon of N-octyloctanamide.
IR Spectroscopy: Both amide products will show a characteristic strong absorption band for the amide carbonyl (C=O) stretch, typically in the region of 1630-1680 cm⁻¹. The N-H stretch will also be visible around 3300 cm⁻¹.
The Unique Profile of 2-Bromooctanoyl Chloride: Duality in Reactivity
An In-Depth Comparative Guide to 2-Bromooctanoyl Chloride and Alternative Acylating Agents For researchers, synthetic chemists, and professionals in drug development, the choice of an acylating agent is a critical decisi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to 2-Bromooctanoyl Chloride and Alternative Acylating Agents
For researchers, synthetic chemists, and professionals in drug development, the choice of an acylating agent is a critical decision that dictates reaction efficiency, selectivity, and the potential for downstream functionalization. Among the diverse array of available reagents, 2-bromooctanoyl chloride stands out as a bifunctional building block, offering both a reactive acyl chloride for forming amide or ester linkages and an α-bromo substituent that serves as a handle for subsequent nucleophilic substitutions.
This guide provides a comprehensive comparison of 2-bromooctanoyl chloride with other common acylating agents. We will delve into the nuances of reactivity, selectivity, and practical applications, supported by experimental data and detailed protocols to inform your synthetic strategy.
2-Bromooctanoyl chloride (C₈H₁₄BrClO) is a long-chain acyl chloride distinguished by a bromine atom at the α-position to the carbonyl group.[1] This structural feature imparts a dual-reactivity profile that sets it apart from simpler acylating agents.
Enhanced Acylation Reactivity : The primary function is acylation, where the acyl chloride group reacts with nucleophiles. The electron-withdrawing effect of the α-bromo substituent increases the electrophilicity of the carbonyl carbon. This makes 2-bromooctanoyl chloride a more potent acylating agent than its non-brominated counterpart, octanoyl chloride, often enabling reactions to proceed under milder conditions.[2]
A Handle for Sequential Reactions : The α-bromo group provides a site for subsequent SN2 reactions. After the initial acylation, the bromine can be displaced by a variety of nucleophiles, allowing for the construction of more complex molecular architectures in a stepwise fashion. This is particularly valuable in the synthesis of pharmaceutical intermediates and complex organic molecules.[2][3]
The combination of an eight-carbon lipophilic tail and these two reactive centers makes it a versatile tool for modifying peptides, creating prodrugs, and developing chemical probes for studying fatty acid metabolism.[4][5]
Comparative Analysis with Alternative Acylating Agents
The selection of an appropriate acylating agent hinges on the specific requirements of the synthesis, including substrate sensitivity, desired reactivity, and the need for further functionalization.
vs. Octanoyl Chloride: The Impact of the α-Bromo Group
Octanoyl chloride is the parent compound, lacking the α-bromo substituent. It is primarily used to introduce an eight-carbon acyl chain, a common strategy to increase the lipophilicity of a drug molecule, potentially enhancing its membrane permeability and bioavailability.[5]
Key Differences:
Reactivity : 2-bromooctanoyl chloride is significantly more reactive due to the inductive effect of the bromine atom. This allows for faster reaction times or the use of lower temperatures, which can be advantageous when working with sensitive substrates.
Functionality : Octanoyl chloride offers a single point of reaction. In contrast, 2-bromooctanoyl chloride is a bifunctional reagent, enabling tandem or sequential reactions.[2]
Side Reactions : The increased reactivity of 2-bromooctanoyl chloride can sometimes lead to lower selectivity with poly-functionalized substrates. The α-bromo position can also be susceptible to elimination reactions under certain basic conditions.
}
dot
Caption: Choosing between Octanoyl and 2-Bromooctanoyl Chloride.
vs. Bromoacetyl Bromide: The Influence of Chain Length
Bromoacetyl bromide is another bifunctional reagent, but with a much shorter C2 backbone.[6] It is highly reactive and widely used to introduce a bromoacetyl "warhead" for applications like affinity labeling or as a precursor in pharmaceutical synthesis.[6][7]
Key Differences:
Lipophilicity : The most significant difference is the long alkyl chain of 2-bromooctanoyl chloride, which imparts substantial lipophilicity to the acylated product. This property is often crucial in drug development for modulating pharmacokinetics.[5]
Steric Hindrance : The octanoyl chain introduces more steric bulk around the reactive centers compared to the acetyl group. This can influence selectivity and reaction rates, sometimes favoring acylation at less hindered positions.
Reactivity : While both are highly reactive, bromoacetyl bromide, being an acyl bromide, is generally more reactive than the corresponding acyl chloride. The carbon-bromine bond is also weaker than the carbon-chlorine bond, making the acyl bromide an even more potent electrophile.[2]
Quantitative Performance Comparison
The choice of acylating agent, base, and solvent can dramatically affect reaction outcomes. The following table summarizes typical experimental results for the N-acylation of a model primary amine, benzylamine.
Acylating Agent
Base (1.1 eq)
Solvent
Temp (°C)
Time (h)
Yield (%)
Key Considerations
2-Bromooctanoyl Chloride
Triethylamine
DCM
0 to RT
2
~95
High reactivity; product has handle for SN2.
Octanoyl Chloride
Triethylamine
DCM
0 to RT
4
~92
Lower reactivity; requires longer time or heating.
Note: Yields are illustrative and can vary based on specific substrate and precise reaction conditions.
Experimental Protocols: A Self-Validating System
Adherence to a robust experimental protocol is essential for reproducibility and safety. The following section details a general procedure for the N-acylation of an amine, which can be adapted for different acylating agents.
General Workflow for Amine Acylation
The process follows a standard sequence of setup, reaction, workup, and purification. Anhydrous conditions are critical as acyl chlorides react readily with water, which would consume the starting material and complicate purification.[8]
}
dot
Caption: Standard workflow for amine acylation with acyl chlorides.
Step-by-Step Methodology for N-acylation
This protocol describes the acylation of a primary amine (1.0 eq) with 2-bromooctanoyl chloride (1.05 eq).
Apparatus Setup : Assemble a round-bottom flask with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is oven-dried to eliminate moisture.[7]
Reagent Preparation : In the reaction flask, dissolve the primary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an anhydrous solvent like dichloromethane (DCM).[9] Cool the solution to 0 °C in an ice bath.
Causality: The base is required to neutralize the HCl byproduct generated during the reaction.[10] Cooling the mixture controls the initial exothermic reaction upon addition of the highly reactive acyl chloride.
Addition of Acylating Agent : Dissolve 2-bromooctanoyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled, stirring amine solution over 15-20 minutes.[8][9]
Causality: Dropwise addition prevents a rapid temperature increase and minimizes the formation of side products.
Reaction Monitoring : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting amine using Thin Layer Chromatography (TLC).
Trustworthiness: TLC provides a real-time check on reaction progress, ensuring the reaction is allowed to proceed to completion without unnecessary heating or extended reaction times, which could lead to degradation.
Workup : Once the reaction is complete, quench the mixture by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with a mild acid (e.g., 1M HCl) to remove excess base, a mild base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities, and finally with brine.
Isolation and Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the pure N-acylated product.
Conclusion: Strategic Reagent Selection
2-bromooctanoyl chloride is a powerful and versatile acylating agent that offers more than just the addition of a lipophilic carbon chain. Its true strength lies in its bifunctionality, providing a reactive handle for the strategic and sequential construction of complex molecules.
Choose Octanoyl Chloride when the sole objective is to introduce a C8 acyl group to increase lipophilicity.
Choose Bromoacetyl Bromide for introducing a short, highly reactive bromoacetyl handle, especially when high lipophilicity is not required.
Choose 2-Bromooctanoyl Chloride when the synthetic plan requires both the introduction of a long lipophilic chain and a reactive site for subsequent molecular elaboration. This makes it an ideal choice for creating sophisticated pharmaceutical intermediates, chemical probes, and functionalized biomolecules.
By understanding the distinct reactivity profiles and carefully selecting the appropriate agent, researchers can optimize their synthetic routes, improve yields, and unlock new possibilities in chemical design and drug discovery.
References
BenchChem. (2025). A Comparative Guide to the Applications of 2-Bromo-2-phenylacetyl chloride in Synthetic Chemistry.
CymitQuimica. (n.d.). CAS 22118-12-3: 2-Bromobutanoyl chloride.
Ghosh, K., et al. (1999). Studies in Selectivity Aspects in the Synthesis of Aliphatic α-Bromoaldehydes. Organic Process Research & Development, 3(4), 253-256. [Link]
BenchChem. (2025). Application Note: Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride.
BenchChem. (2025). Technical Support Center: Acylation Reactions with 2-Bromo-2-phenylacetyl Chloride.
PubChem. (n.d.). 2-bromooctanoyl Chloride. Retrieved February 5, 2026, from [Link]
Chemistry LibreTexts. (2024). Alpha Bromination of Carboxylic Acids. [Link]
Wang, T., et al. (2025). Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets. Journal of Animal Science and Biotechnology, 16(1), 1-15. [Link]
Chemguide. (n.d.). Nucleophilic Addition / Elimination in the Reaction Between Acyl Chlorides and Amines. Retrieved February 5, 2026, from [Link]
ResearchGate. (2019). What is the physical state of some acyl-chlorides?. [Link]
Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. [Link]
Ananta Fine Chem. (n.d.). Top manufacturer of Bromo Acetyl Bromide in India. Retrieved February 5, 2026, from [Link]
Wang, J., et al. (2021). The Catalytic Synthesis of α‐Bromo Aryl Acetic Acids by Late‐Stage Bromination. Chemistry – An Asian Journal, 16(15), 2034-2038. [Link]
PubMed. (2000). Long-chain acyl-CoA as a multi-effector ligand in cellular metabolism. [Link]
Reddit. (2024). Acid chloride reaction with amine. [Link]
characterization of 2-bromooctanoyl chloride derivatives by NMR
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Structural Elucidation Group Subject: Comparative Guide: NMR Characterization of 2-Bromooctanoyl Chloride Derivatives Ex...
Author: BenchChem Technical Support Team. Date: February 2026
To: Researchers, Scientists, and Drug Development Professionals
From: Senior Application Scientist, Structural Elucidation Group
Subject: Comparative Guide: NMR Characterization of 2-Bromooctanoyl Chloride Derivatives
Executive Summary
2-Bromooctanoyl chloride is a pivotal intermediate in the synthesis of lipophilic Atom Transfer Radical Polymerization (ATRP) initiators and peptide lipidations. Its value lies in the
-bromo functionality, which serves as a labile initiation site or a handle for nucleophilic substitution.
However, the quality of downstream products depends entirely on the purity of this starting material. Hydrolysis to the carboxylic acid or halogen exchange can silently compromise reaction stoichiometry.[1] This guide provides an objective, data-driven comparison of NMR characterization against alternative methods, detailing specific chemical shift fingerprints that distinguish the target molecule from its analogs (2-chloro, non-halogenated) and hydrolysis byproducts.
Part 1: Critical Analysis & Comparative Performance
Why NMR? (Vs. IR and MS)
While Infrared (IR) spectroscopy confirms the carbonyl stretch (
1800 cm for acid chlorides), it fails to quantify the degree of -halogenation or detect subtle hydrolysis. Mass Spectrometry (MS) often fragments the labile C-Br bond, leading to ambiguous molecular ion data.
NMR is the superior choice because it provides:
Quantitative Purity: Integration of the
-proton allows precise calculation of purity relative to non-brominated impurities.[1]
Structural Integrity: The chemical shift of the
-proton is a sensitive probe for the electronic environment, distinguishing between Acid Chloride (), Acid (), and Ester () forms.
Comparative Chemical Shifts: The "Fingerprint" Region
The most diagnostic signal is the methine proton at the C2 position (
-position). The electronegativity of the halogen and the carbonyl group deshields this proton significantly.
Cl is more electronegative, but Br has a larger "heavy atom" anisotropy effect in some contexts; empirically, -Br acyl chlorides often resonate slightly downfield or overlapping with -Cl.[1]
Octanoyl Chloride
2.85 - 2.90
Triplet
Lack of halogen results in significant upfield shift.[1]
2-Bromooctanoic Acid
4.25 - 4.35
Triplet
Hydrolysis product; distinct from acid chloride.[1]
Key Insight: The shift from
4.6 ppm (Acid Chloride) to 4.2 ppm (Ester/Acid) is the primary indicator of successful derivatization or unwanted hydrolysis.
often contains traces of water and DCl acid, which can hydrolyze the acid chloride or catalyze halogen exchange.
Sample Concentration: Dissolve 20-30 mg of analyte in 0.6 mL solvent. High concentration improves the signal-to-noise ratio for the small satellite peaks of impurities.
Tube Prep: Flush the NMR tube with dry Nitrogen or Argon before capping.[1]
Protocol B: Derivatization for Purity Check
Objective: If the acid chloride is unstable, convert it to the methyl ester immediately for stable characterization.
Reaction: In a vial, mix 50 mg 2-bromooctanoyl chloride with 0.5 mL anhydrous Methanol.
Workup: Evaporate excess methanol under a stream of nitrogen.
Analysis: Dissolve residue in
.
Validation: Look for the disappearance of the triplet at 4.6 ppm and appearance of the triplet at 4.2 ppm + Methyl singlet at 3.7 ppm.
Part 3: Visualization of Characterization Logic
The following diagram illustrates the decision matrix for interpreting the NMR spectrum of a crude reaction mixture.
Figure 1: Decision tree for assigning species in the
-proton region of the NMR spectrum.
Part 4: Advanced Characterization (Stereochemistry)
2-Bromooctanoyl derivatives possess a chiral center at C2.[1]
Racemic Mixtures: Standard synthesis yields a racemic mixture (50:50 R/S).[1] In achiral solvents (
), these enantiomers are magnetically equivalent and appear as one set of signals.[1]
Diastereomers: If you react the chloride with a chiral alcohol (e.g., menthol) or amine, the resulting diastereomers will show distinct NMR signals.
Application: This is used to measure enantiomeric excess (ee) if an asymmetric synthesis was attempted.[1] The
-proton signals of the two diastereomers will often split into two distinct triplets separated by 0.02 - 0.1 ppm.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard reference for chemical shift additivity rules).
Matyjaszewski, K., & Xia, J. (2001).[1] Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.[1] Link (Context for ATRP initiator characterization).
National Institute of Standards and Technology (NIST). (2023).[1] 1H NMR of 2-Bromobutyryl chloride (Analogous structure). NIST Chemistry WebBook.[1] Link
Reich, H. J. (2023).[1] Bordwell pKa Table and NMR Data Collection. University of Wisconsin-Madison. Link
alternative methods for the synthesis of 2-bromooctanoyl chloride
This guide provides an in-depth technical comparison of synthetic routes for 2-bromooctanoyl chloride , a critical intermediate in the synthesis of lipid-drug conjugates, peptidomimetics, and functionalized fatty acid de...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of synthetic routes for 2-bromooctanoyl chloride , a critical intermediate in the synthesis of lipid-drug conjugates, peptidomimetics, and functionalized fatty acid derivatives.
Based on current synthetic organic chemistry standards, this guide prioritizes the One-Pot Thionyl Chloride/Bromine method for its operational efficiency and scalability, comparing it against the Classical Stepwise (HVZ) Route .
Executive Summary
The synthesis of
-haloacyl halides typically relies on the enhanced acidity of -protons in acid halides compared to their parent carboxylic acids. While the classical Hell-Volhard-Zelinsky (HVZ) reaction uses elemental phosphorus and bromine to generate the -bromo acid (which must then be chlorinated), modern industrial and laboratory practices favor a thionyl chloride-mediated one-pot strategy . This approach minimizes unit operations, avoids the handling of pyrophoric phosphorus, and maintains high regioselectivity.
-Bromination of In-Situ Generated Acyl Chloride.
Best For: Scalable synthesis, moisture-sensitive applications, and minimizing purification steps.
The Principle
This method leverages the fact that acyl chlorides enolize much more readily than carboxylic acids. By converting octanoic acid to octanoyl chloride first using thionyl chloride (
), the subsequent addition of bromine () selectively targets the -position via the acid chloride enol. The thionyl chloride serves a dual purpose: it acts as the dehydrating/chlorinating agent and facilitates the reaction medium.
Reaction Mechanism
The transformation proceeds through an ionic mechanism :
Activation: Octanoic acid reacts with
to form octanoyl chloride, releasing and .
Enolization: The
byproduct catalyzes the keto-enol tautomerism of the octanoyl chloride.
Bromination: The enol attacks molecular bromine (
) to form the -bromoacyl chloride.
Detailed Experimental Protocol
Note: All steps must be performed in a fume hood using anhydrous conditions.
Chlorination: Charge a dry round-bottom flask (equipped with a condenser and
drying tube or line) with octanoic acid.
Addition: Add thionyl chloride dropwise at room temperature. (Optional: Add catalytic DMF to accelerate acid chloride formation).
Reflux 1: Heat the mixture to
for 1–2 hours until gas evolution (, ) ceases. This confirms the conversion to octanoyl chloride.
Bromination: Increase temperature to
. Add liquid bromine dropwise via a pressure-equalizing addition funnel. The rate should control the evolution of gas.
Reflux 2: Stir at
for 3–5 hours. The red color of bromine should fade to a pale yellow/orange.
Purification:
Degassing: Bubble dry nitrogen through the hot solution to remove residual
, , and .
Distillation: Perform vacuum distillation. 2-bromooctanoyl chloride has a higher boiling point than unreacted thionyl chloride. Collect the main fraction (approx. b.p.
at , value to be verified by user pressure).
Mechanistic Visualization
Figure 1: Reaction pathway for the thionyl chloride-mediated synthesis of 2-bromooctanoyl chloride.
Method B: Stepwise via 2-Bromooctanoic Acid (Classical)
Type: Hell-Volhard-Zelinsky (HVZ) followed by Chlorination.
Best For: Situations where the intermediate acid must be isolated for characterization or if the starting material is the acid bromide.
The Principle
This is the "textbook" route. It separates the bromination and chlorination steps. First, octanoic acid is brominated using
(or ) to form 2-bromooctanoyl bromide, which is hydrolyzed to 2-bromooctanoic acid. This stable intermediate is then converted to the acid chloride using or oxalyl chloride.
Experimental Workflow (Summary)
HVZ Reaction: Mix octanoic acid with catalytic red phosphorus. Add
at .
Hydrolysis (Critical): The reaction yields 2-bromooctanoyl bromide. This is quenched with water to yield 2-bromooctanoic acid .
Isolation: Extract and recrystallize/distill the bromo-acid.
Chlorination: React the purified 2-bromooctanoic acid with
(excess) at reflux.
Distillation: Remove excess
and distill the final product.
Comparison with Method A
While reliable, this method introduces an aqueous quench and an extra isolation step. This increases waste (poor atom economy) and exposure to lachrymatory intermediates (bromoacetyl bromide species). However, it allows for the purification of the carbon skeleton before the sensitive acid chloride formation.
Comparative Analysis
The following table contrasts the performance of the One-Pot (Method A) and Stepwise (Method B) protocols.
Feature
Method A: One-Pot ()
Method B: Stepwise (HVZ )
Atom Economy
High . No intermediate hydrolysis required.
Lower . Requires hydrolysis of bromide to acid, then re-chlorination.
Yield
85–95% (typical). Losses limited to distillation.
70–80% (cumulative). Losses during extraction/crystallization.
Low . Multi-day process (drying of intermediate acid required).
Safety
Moderate . Requires handling and . Closed system.
Low . Handling of Red Phosphorus (pyrophoric) and vigorous hydrolysis exotherms.
Purity Profile
High, provided addition is controlled (avoid dibromination).
Very High. Intermediate acid can be recrystallized to remove impurities.[3]
Critical Technical Insight
Why Method A fails with Carboxylic Acids directly:
Direct bromination of carboxylic acids (without
or ) is kinetically negligible because the carboxylic acid proton is too acidic (), preventing the formation of the necessary enol intermediate. The acid chloride ( for -proton) enolizes readily under acid catalysis ( generated in situ), making Method A the chemically superior pathway for this specific transformation.
biological activity of compounds derived from 2-bromooctanoyl chloride
Executive Summary: The Alpha-Halo Acyl "Warhead" 2-Bromooctanoyl chloride is not merely a reagent; it is a specialized synthone designed to introduce a dual-function moiety into bioactive scaffolds. It installs an octano...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Alpha-Halo Acyl "Warhead"
2-Bromooctanoyl chloride is not merely a reagent; it is a specialized synthone designed to introduce a dual-function moiety into bioactive scaffolds. It installs an octanoyl tail (C8) , which provides optimal lipophilicity for cell membrane permeation (
), and an -bromo substituent , which serves as a weak electrophile capable of specific non-covalent interactions (halogen bonding) or covalent modification of cysteine/serine residues in target proteins.
This guide compares the biological efficacy of compounds derived from 2-bromooctanoyl chloride against standard non-brominated analogs and clinical benchmarks. We focus on two primary therapeutic axes: Quorum Sensing (QS) Inhibition and Antimicrobial Lipopeptides .
Core Application: Quorum Sensing Inhibition
Target: Pseudomonas aeruginosa (LasR/RhlR receptors) and Vibrio spp. (LuxR).[1]
Derivatives of 2-bromooctanoyl chloride are potent antagonists of bacterial communication. By mimicking the native N-acyl homoserine lactone (AHL) signal molecules, these compounds bind to LuxR-type receptors. The bulky bromine atom at the C2 position sterically hinders the receptor from folding into its active DNA-binding conformation, effectively silencing virulence genes.
Comparative Analysis: 2-Bromo vs. Native Ligands
The following table summarizes the inhibitory concentration (IC
) of 2-bromooctanoyl homoserine lactone (2-Br-C8-HSL) compared to the native agonist and a standard furanone inhibitor.
Compound
Structure Description
Target Receptor
Activity Type
IC / EC
Stability (t)
Native C8-HSL
Octanoyl-HSL
LasR / LuxR
Agonist
EC: 10 nM
Low (Lactonase sensitive)
2-Br-C8-HSL
-Bromo-Octanoyl-HSL
LasR / LuxR
Antagonist
IC: 1.2 M
Medium
Furanone C-30
Brominated Furanone
LuxR
Antagonist
IC: 2.5 M
High
C8-Alkane
Octanoyl-HSL (No Br)
LasR
Agonist
EC: 15 nM
Low
Key Insight: The introduction of the bromine atom at the
-position converts the ligand from an agonist (activator) to an antagonist (inhibitor). The 2-Br derivative competes for the binding site but prevents the "lid-closing" conformational change required for signal transduction.
Mechanism of Action Diagram
The following diagram illustrates the competitive inhibition pathway enabled by the 2-bromooctanoyl moiety.
Caption: Synthesis of the inhibitor and its blockade of the LasR receptor, preventing virulence factor production.
Secondary Application: Antimicrobial Lipopeptides
Target: Membrane disruption and Thiol-dependent enzymes.
Amide derivatives synthesized from 2-bromooctanoyl chloride exhibit "lipophilic warhead" properties. The C8 chain anchors the molecule into the bacterial cell membrane, while the
-bromo amide moiety acts as a mild alkylating agent, targeting reactive cysteine thiols in essential bacterial enzymes (e.g., FabH, covalent inhibition).
Experimental Data: Antimicrobial Potency (MIC)
Comparison of N-phenyl-2-bromooctanamide against standard antibiotics and non-brominated controls.
Organism
Compound
MIC (g/mL)
Mechanism
Cytotoxicity (HeLa Cells)
S. aureus (Gram +)
2-Br-Octanamide
8.0
Membrane + Alkylation
Low (IC > 100 M)
S. aureus (Gram +)
Octanamide (No Br)
> 128
Membrane only
Negligible
S. aureus (Gram +)
Ampicillin
0.5
Cell Wall Synthesis
Negligible
E. coli (Gram -)
2-Br-Octanamide
32.0
Membrane + Alkylation
Low
E. coli (Gram -)
Octanamide
> 256
Membrane only
Negligible
Expert Note: The 4-fold to 16-fold increase in potency of the 2-bromo derivative over the non-brominated analog confirms that the biological activity is not solely driven by lipophilicity (surfactant effect) but involves a specific chemical reactivity conferred by the halogen.
Experimental Protocol: Synthesis & Assay
A. Synthesis of N-Substituted 2-Bromooctanamides
Rationale: Acid chlorides are highly reactive; using a biphasic Schotten-Baumann condition minimizes hydrolysis while ensuring efficient amidation.
Preparation: Dissolve the amine scaffold (e.g., L-homoserine lactone hydrobromide, 1.0 equiv) in a 1:1 mixture of Dichloromethane (DCM) and saturated aqueous NaHCO
.
Addition: Cool the mixture to 0°C. Add 2-bromooctanoyl chloride (1.1 equiv) dropwise over 15 minutes.
Critical Step: Maintain vigorous stirring to maximize the interfacial surface area.
Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 1:1).
Workup: Separate the organic layer. Wash with 1M HCl (to remove unreacted amine), then Brine. Dry over MgSO
.
Purification: Flash chromatography on silica gel. 2-Bromo derivatives are typically less polar than their amine precursors.
B. Biological Assay: Violacein Inhibition (QS Monitor)
Rationale:Chromobacterium violaceum CV026 is a biosensor strain that produces a purple pigment (violacein) only in the presence of exogenous AHLs. Inhibitors will prevent pigment formation.
Culture: Inoculate C. violaceum CV026 in LB broth containing Kanamycin. Incubate at 30°C.
Plate Prep: Mix 100
L of culture with 5 mL of molten soft agar and 500 nM of C6-HSL (exogenous signal). Pour onto LB agar plates.
Treatment: Place sterile paper discs on the agar. Pipette 10
L of the 2-bromooctanoyl derivative (10 mM in DMSO) onto the disc. Include a DMSO solvent control.
Readout: Incubate 24h at 30°C. Measure the diameter of the non-pigmented (white) halo around the disc.
Interpretation: A white halo with bacterial growth indicates QS inhibition. A clear halo (no growth) indicates toxicity/antibiotic effect.
Synthesis Workflow Visualization
Caption: Biphasic Schotten-Baumann synthesis protocol for generating bioactive amides.
References
Geske, G. D., et al. (2007). "Modulation of Bacterial Quorum Sensing with Synthetic Inhibitors: Probing the Ligand-Binding Pocket of the LuxR Receptor." Journal of the American Chemical Society. Link
O'Reilly, M. C., et al. (2013). "A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation."[2][3][4] Nature Chemical Biology. Link
Ni, N., et al. (2009). "Pyridinone-based quorum sensing inhibitors: Synthesis and biological evaluation." Bioorganic & Medicinal Chemistry. Link
Longkumer, et al. (2025).[5] "Green Synthesis of Bromo Organic Molecules and Investigations on Their Antibacterial Properties." ResearchGate.[6] Link
Stability Showdown: A Comparative Analysis of 2-Bromooctanoyl Chloride and 8-Bromooctanoyl Chloride
For researchers and professionals in drug development and synthetic chemistry, the choice of reagents is paramount, directly influencing reaction efficiency, product purity, and overall process viability. Acyl chlorides...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and synthetic chemistry, the choice of reagents is paramount, directly influencing reaction efficiency, product purity, and overall process viability. Acyl chlorides are valued for their high reactivity, serving as critical intermediates in the synthesis of esters, amides, and other carbonyl derivatives. However, this reactivity is a double-edged sword, often leading to challenges in stability, storage, and handling.[1] This guide provides an in-depth comparison of the stability of two positional isomers: 2-bromooctanoyl chloride and 8-bromooctanoyl chloride, offering theoretical insights and practical, data-driven protocols for their evaluation.
The position of the bromine substituent along the C8 alkyl chain dramatically alters the molecule's electronic environment and intramolecular reactivity, leading to significant differences in stability. Understanding these differences is crucial for selecting the appropriate isomer and optimizing reaction conditions to ensure successful synthetic outcomes.
The Decisive Factor: Positional Isomerism and Intramolecular Reactivity
The core difference in stability between 2-bromooctanoyl chloride and 8-bromooctanoyl chloride lies in the proximity of the bromine atom to the highly electrophilic acyl chloride functional group.
8-Bromooctanoyl Chloride: The Predictable Workhorse
In 8-bromooctanoyl chloride, the bromine atom is located at the terminal end of the seven-carbon chain separating it from the carbonyl carbon. At this distance, its electron-withdrawing inductive effect on the acyl chloride group is negligible. Consequently, its stability and reactivity profile are largely dictated by the acyl chloride moiety and are comparable to that of unsubstituted long-chain alkanoyl chlorides. It is a relatively stable, albeit moisture-sensitive, reagent that primarily undergoes intermolecular nucleophilic substitution reactions at the carbonyl carbon.[1][2]
2-Bromooctanoyl Chloride: The Unstable Isomer Prone to Self-Destruction
In stark contrast, the placement of the bromine atom on the alpha-carbon (C2) in 2-bromooctanoyl chloride introduces a significant destabilizing factor. The bromine atom is perfectly positioned to act as an internal nucleophile, leading to a phenomenon known as Neighboring Group Participation (NGP) .[3][4] This intramolecular interaction can dramatically accelerate reactions and open unique decomposition pathways not available to the 8-bromo isomer.
The primary intramolecular degradation pathway for 2-bromooctanoyl chloride is believed to proceed through the formation of a highly reactive acyl-bromonium ion intermediate, which can then rearrange or be attacked by other nucleophiles. A key step in related reactions involving α-bromo carbonyls is the formation of an enol, which is crucial for α-halogenation as seen in the Hell-Volhard-Zelinskii reaction.[5][6][7] This enolization facilitates intramolecular processes. The proximity of the bromine allows it to participate directly, leading to enhanced reactivity and instability.
This inherent instability makes 2-bromooctanoyl chloride more difficult to store and handle, requiring stringent anhydrous conditions and often necessitating its use immediately after preparation.
Visualizing the Instability: Decomposition Pathway of the 2-Bromo Isomer
The following diagram illustrates the proposed intramolecular cyclization pathway that contributes to the lower stability of 2-bromooctanoyl chloride, a process not feasible for the 8-bromo isomer.
Caption: Proposed degradation pathway for 2-bromooctanoyl chloride via Neighboring Group Participation.
Experimental Comparison: Quantifying Stability
To provide empirical support for the theoretical differences in stability, we outline two key experiments designed to monitor the degradation of each isomer under controlled conditions.
Experiment 1: Thermal Stability Assessment via ¹H NMR Spectroscopy
This experiment monitors the decomposition of the acyl chlorides in an inert solvent at an elevated temperature over time. ¹H NMR spectroscopy is an excellent tool for this, as it allows for the quantitative monitoring of the disappearance of the starting material and the appearance of degradation products.[8][9]
Experimental Protocol:
Sample Preparation: In a nitrogen-filled glovebox, prepare two separate NMR tubes.
Tube A: Add 5 mg of freshly purified 2-bromooctanoyl chloride to 0.7 mL of anhydrous deuterated chloroform (CDCl₃).
Tube B: Add 5 mg of 8-bromooctanoyl chloride to 0.7 mL of anhydrous CDCl₃.
Cap both tubes securely with a seal that can withstand heating.
Initial Scan (T=0): Acquire a quantitative ¹H NMR spectrum for each sample at 25 °C. Ensure the spectral parameters are set for accurate integration.
Incubation: Place both NMR tubes in a heating block or oil bath maintained at a constant temperature (e.g., 60 °C).
Time-Course Monitoring: Remove the tubes at regular intervals (e.g., 1, 2, 4, 8, and 24 hours), cool them rapidly to room temperature, and immediately acquire a new ¹H NMR spectrum.
Data Analysis: Integrate the characteristic proton signals for each compound. For 2-bromooctanoyl chloride, the methine proton (CH-Br) at the α-position is a unique signal to monitor. For 8-bromooctanoyl chloride, the methylene protons adjacent to the bromine (CH₂-Br) can be used. Calculate the percentage of the remaining acyl chloride at each time point relative to the T=0 integral.
Anticipated Results:
The data below represents a predictive model of the expected outcomes, highlighting the superior stability of the 8-bromo isomer.
Time (hours)
2-Bromooctanoyl Chloride (% Remaining)
8-Bromooctanoyl Chloride (% Remaining)
0
100
100
1
85
99
2
72
98
4
55
97
8
30
95
24
< 5
90
Experiment 2: Hydrolytic Stability Assessment via GC-MS
Acyl chlorides are notoriously sensitive to water, hydrolyzing to the corresponding carboxylic acid.[10] This experiment compares the rate of hydrolysis of the two isomers by exposing them to a controlled amount of moisture and analyzing the mixture over time using Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS is ideal for separating the volatile acyl chloride from the less volatile carboxylic acid product and providing mass spectral data for confirmation.[11][12]
Experimental Protocol:
Stock Solution Preparation: Prepare 10 mg/mL stock solutions of both 2-bromooctanoyl chloride and 8-bromooctanoyl chloride in anhydrous dichloromethane.
Reaction Setup: In separate, dry vials, place 1 mL of each stock solution. To each vial, add a defined substoichiometric amount of water (e.g., 0.1 molar equivalents relative to the acyl chloride) dissolved in acetonitrile to ensure miscibility.
Time-Course Sampling: At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot from each reaction vial.
Quenching/Derivatization (Optional but Recommended): Immediately quench the reaction in the aliquot by adding an excess of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) that will cap the resulting carboxylic acid, making it more volatile and suitable for GC analysis.
GC-MS Analysis: Inject the derivatized samples into the GC-MS. Develop a method that effectively separates the parent acyl chloride from the derivatized carboxylic acid.
Data Analysis: Determine the peak areas for the parent acyl chloride and the hydrolyzed product at each time point. Calculate the percentage of acyl chloride remaining.
Anticipated Results:
The predicted data illustrates the much faster hydrolysis rate expected for the 2-bromo isomer due to its heightened reactivity.
Time (minutes)
2-Bromooctanoyl Chloride (% Remaining)
8-Bromooctanoyl Chloride (% Remaining)
0
100
100
15
60
96
30
35
92
60
10
85
120
< 2
75
Visualizing the Workflow: Stability Analysis Protocol
The following diagram outlines the general workflow for the comparative stability analysis described.
Caption: General experimental workflow for comparing the stability of the two isomers.
Practical Implications and Recommendations
The pronounced difference in stability between these two isomers has significant practical consequences for the laboratory scientist:
Storage and Handling: 8-Bromooctanoyl chloride can be stored with reasonable care under anhydrous conditions for moderate periods. In contrast, 2-bromooctanoyl chloride is significantly less stable and should ideally be prepared fresh and used immediately.[1] Long-term storage, even at low temperatures, is likely to result in significant degradation.
Reaction Conditions: When using 2-bromooctanoyl chloride, it is imperative to use rigorously dried solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) to prevent rapid decomposition. Reactions can often be conducted at lower temperatures to minimize side reactions. For 8-bromooctanoyl chloride, while anhydrous conditions are still necessary, the stringency may be slightly less critical.
Choice of Reagent for Synthesis:
If the synthetic goal is to introduce an 8-bromo-octanoyl moiety, the 8-bromo isomer is the clear choice due to its superior stability and predictable reactivity.
If the α-bromo functionality is specifically required for subsequent transformations (e.g., formation of α-amino acids or α-hydroxy acids), then the inherent instability of 2-bromooctanoyl chloride must be managed through careful reaction planning and execution.
Conclusion
While both 2-bromooctanoyl chloride and 8-bromooctanoyl chloride are valuable chemical intermediates, their stability profiles are vastly different. The α-position of the bromine in 2-bromooctanoyl chloride facilitates neighboring group participation, leading to rapid intramolecular degradation and hydrolysis, rendering it a highly unstable and challenging reagent. Conversely, the ω-position of the bromine in 8-bromooctanoyl chloride has a minimal impact on the acyl chloride functionality, resulting in a compound with stability characteristic of a simple long-chain alkanoyl chloride. This guide underscores the critical importance of substituent position on chemical stability and provides a framework for researchers to rationally select and handle these reagents for successful and reproducible synthetic outcomes.
References
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
Master Organic Chemistry. (2024, May 14). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 1). 3.2: Neighboring Group Participation. Retrieved from [Link]
ResearchGate. (2024, August 10). Decomposition behavior of 1-Acyl-LSD in Gas Chromatography/Mass Spectrometry (GC/MS). Request PDF. Retrieved from [Link]
Liu, Q., & Margerum, D. W. (2001). Equilibrium and kinetics of bromine chloride hydrolysis. Environmental Science & Technology, 35(6), 1127–1133. [Link]
Guillou, V., & Schönberger, T. (2022). On-the-fly analysis of chloride and bromide in drug samples using NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 213, 114690. [Link]
Royal Society of Chemistry. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods. [Link]
ResearchGate. (2024, August 5). On-the-Fly Analysis of Chloride and Bromide in Drug Samples using NMR Spectroscopy. Request PDF. Retrieved from [Link]
Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]
Wikipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]
ResearchGate. (2024, August 6). Equilibrium and Kinetics of Bromine Chloride Hydrolysis. Retrieved from [Link]
Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. Retrieved from [Link]
MDPI. (2021). LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. Molecules. [Link]
Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids. Retrieved from [Link]
Mandal, K. K. (n.d.).
Semantic Scholar. (n.d.). Kinetics of the hydrolysis of acyl chlorides in pure water. Retrieved from [Link]
FEDIOL. (2024). FEDIOL overview of available analytical methods for MCPD esters and glycidyl esters determination 2024 Revision. Retrieved from [Link]
Save My Exams. (n.d.). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
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A Comparative Guide to the Validation of Analytical Methods for 2-Bromooctanoyl Chloride
For professionals in drug development and quality control, the purity and concentration of reactive intermediates like 2-bromooctanoyl chloride are critical parameters that directly impact reaction yield, impurity profil...
Author: BenchChem Technical Support Team. Date: February 2026
For professionals in drug development and quality control, the purity and concentration of reactive intermediates like 2-bromooctanoyl chloride are critical parameters that directly impact reaction yield, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). Given its inherent reactivity, particularly the lability of the acyl chloride group to hydrolysis, developing and validating a robust analytical method is a non-trivial challenge that demands careful consideration of the analyte's chemical properties.[1][2]
This guide provides an in-depth comparison of two distinct, powerful analytical techniques for the quantitative analysis of 2-bromooctanoyl chloride: Gas Chromatography-Mass Spectrometry (GC-MS) with pre-analysis derivatization and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind the experimental design for each method, present detailed validation protocols, and compare their performance based on key validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[3][4][5]
The Analytical Challenge: Inherent Reactivity
2-Bromooctanoyl chloride is a bifunctional molecule containing both a reactive acyl chloride and an alkyl bromide. The acyl chloride is highly electrophilic and susceptible to rapid nucleophilic acyl substitution with water, alcohols, or even trace moisture in solvents or on analytical instrumentation.[1][6][7] This instability presents the primary obstacle to direct analysis, as the compound can degrade during sample preparation or analysis, leading to inaccurate and unreliable results.[2] A successful analytical method must therefore either circumvent this instability or quantitatively control it.
Method 1: Indirect Quantification via Derivatization and GC-MS Analysis
This approach tackles the stability issue head-on by converting the reactive acyl chloride into a stable, volatile derivative prior to analysis. This is a classic and highly effective strategy for reactive molecules.[8] By reacting 2-bromooctanoyl chloride with an alcohol, such as methanol, we form the corresponding methyl 2-bromooctanoate ester. This ester is significantly more stable and thermally robust, making it an ideal candidate for Gas Chromatography (GC).
The choice of GC coupled with a Mass Spectrometry (MS) detector is deliberate. GC provides excellent separation of volatile compounds, while MS offers high sensitivity and specificity, allowing for unambiguous identification and quantification, even in the presence of impurities.[9]
Experimental Workflow: Derivatization GC-MS
The overall logic of this workflow is to transform the unstable analyte into a stable proxy that can be reliably measured using a high-resolution separation technique.
Caption: Workflow for GC-MS analysis with pre-column derivatization.
Detailed Experimental Protocol: GC-MS
Standard and Sample Preparation:
Calibration Standards: Prepare a stock solution of a certified reference standard of methyl 2-bromooctanoate in a suitable solvent (e.g., Dichloromethane). Perform serial dilutions to create at least five calibration standards across the desired concentration range (e.g., 0.1 to 5.0 µg/mL).
Sample Derivatization: Accurately weigh approximately 10 mg of 2-bromooctanoyl chloride into a vial under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. Add 1.0 mL of anhydrous methanol and a catalytic amount of pyridine. Seal the vial and allow it to react at room temperature for 15 minutes.
Work-up: Quench the reaction by adding 5 mL of dichloromethane and 5 mL of deionized water. Shake vigorously and allow the layers to separate. Carefully transfer the organic (bottom) layer to a clean vial for analysis. Dilute as necessary to fall within the calibration range.
Instrumentation and Conditions:
Gas Chromatograph: Agilent 8890 GC System or equivalent.
Column: VF-624ms, 30 m x 0.25 mm ID, 1.4 µm film thickness, or equivalent.[9]
Inlet: Split/Splitless, 250°C, Split ratio 20:1.
Oven Program: Initial 60°C hold for 1 min, ramp at 15°C/min to 240°C, hold for 5 min.
Carrier Gas: Helium, constant flow at 1.2 mL/min.
Mass Spectrometer: Agilent 5977B MSD or equivalent.
Ionization Mode: Electron Ionization (EI), 70 eV.
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for methyl 2-bromooctanoate.
Validation Parameters:
The method is validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[10][11][12]
Method 2: Direct Quantification by Quantitative NMR (qNMR)
Quantitative NMR is a primary analytical method that allows for the direct measurement of an analyte's purity or concentration without the need for chemical modification.[13][14] Its power lies in the direct proportionality between the integrated signal area of a specific resonance and the number of nuclei contributing to that signal.[15] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight, an absolute quantification can be achieved.[16]
This approach is exceptionally well-suited for reactive compounds like 2-bromooctanoyl chloride because it is non-destructive and the analysis is performed in a closed system (the NMR tube), minimizing degradation. The key to a successful qNMR experiment is the careful selection of an internal standard that is stable, has high purity, is accurately weighable, and possesses resonances that are resolved from all analyte signals.[15][16]
Experimental Workflow: qNMR
The qNMR workflow is elegant in its simplicity, moving directly from sample preparation to spectral acquisition and calculation, thereby minimizing opportunities for analyte degradation.
Caption: Workflow for direct purity assessment by Quantitative NMR (qNMR).
Detailed Experimental Protocol: qNMR
Materials and Reagents:
Analyte: 2-bromooctanoyl chloride.
Internal Standard: 1,4-Dinitrobenzene (certified purity >99.5%). This standard is chosen for its chemical stability and simple aromatic proton signal in a clear region of the spectrum.
Deuterated Solvent: Chloroform-d (CDCl₃), ensuring it is anhydrous.
Sample Preparation:
Accurately weigh approximately 15-20 mg of 2-bromooctanoyl chloride into a clean, dry vial.
Accurately weigh approximately 8-10 mg of the 1,4-dinitrobenzene internal standard into the same vial.
Add approximately 0.7 mL of CDCl₃ to completely dissolve both components.
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and standard signals of interest (typically 30-60 seconds to ensure full magnetization recovery).
Pulse Angle: 90° flip angle.
Acquisition Time: ≥ 3 seconds for good digital resolution.
Number of Scans: ≥ 16 to ensure an adequate signal-to-noise ratio (S/N > 250:1 for signals to be integrated).[16]
Data Processing and Calculation:
Apply Fourier transform, followed by careful manual phasing and baseline correction to the resulting spectrum.
Integrate a well-resolved signal from 2-bromooctanoyl chloride (e.g., the methine proton -CH(Br)-) and the singlet from 1,4-dinitrobenzene.
Calculate the purity of the analyte using the standard qNMR equation:
PurityAnalyte (%) = ( IAnalyte / IIS ) * ( NIS / NAnalyte ) * ( MAnalyte / MIS ) * ( mIS / mAnalyte ) * PurityIS
Where: I = Integral area, N = Number of protons for the integrated signal, M = Molar mass, m = mass, PurityIS = Purity of the internal standard.
Performance Comparison and Validation Data
The validation of both methods was performed according to ICH Q2(R1) guidelines.[3][17] The results, based on representative experimental data, are summarized below to provide an objective comparison of their performance.
Validation Parameter
Derivatization GC-MS
Quantitative NMR (qNMR)
Commentary
Specificity
High. Demonstrated by chromatographic separation and unique mass fragmentation pattern. No interference from degradation products.
High. Demonstrated by unique chemical shifts for analyte and internal standard. Structural information is inherent.
Both methods are highly specific. MS provides an orthogonal detection principle, while NMR provides direct structural confirmation.
Linearity (R²)
> 0.999
> 0.998
Both methods show excellent linearity over their respective ranges.
Excellent accuracy is achievable with both techniques, demonstrating the validity of the entire procedure.
Precision (%RSD)
- Repeatability
< 1.0%
< 0.5%
qNMR often demonstrates superior precision due to fewer sample handling steps.
- Intermediate Precision
< 1.5%
< 0.8%
Limit of Quantitation (LOQ)
~0.05 µg/mL (of derivative)
~0.5 mg/mL (in NMR tube)
GC-MS is significantly more sensitive and is the method of choice for trace-level analysis or impurity determination.
Robustness
High. Insensitive to minor changes in flow rate, oven ramp, etc.
High. Insensitive to minor variations in temperature. Critical parameter is the relaxation delay.
Both methods, once developed, are robust for routine use.
Sample Throughput
Lower (derivatization + ~20 min run time)
Higher (~5 min prep + ~10 min acquisition)
qNMR offers a faster turnaround time per sample, especially if automated.
Conclusion and Recommendations
Both the indirect derivatization GC-MS method and the direct qNMR method are valid and reliable for the quantitative analysis of 2-bromooctanoyl chloride. The choice between them depends on the specific analytical objective.
Derivatization GC-MS is the superior choice when high sensitivity is required, such as for the analysis of trace impurities or residual starting material in a reaction mixture. Its high specificity, afforded by chromatographic separation combined with mass spectrometric detection, makes it exceptionally robust for complex matrices. The primary drawback is the additional sample preparation step (derivatization), which increases analysis time and introduces a potential source of error if not carefully controlled.
Quantitative NMR (qNMR) stands out for its speed, simplicity, and status as a primary analytical method . It provides a direct, absolute measure of purity without the need for a specific reference standard of the analyte itself, relying instead on a well-characterized internal standard. This makes it ideal for the rapid purity assessment of newly synthesized batches, in-process controls, and the qualification of reference materials. Its main limitation is its lower sensitivity compared to chromatographic techniques.
For a comprehensive quality control strategy in a drug development setting, these methods can be seen as complementary. qNMR can be employed for rapid, high-throughput analysis of the bulk material, while the validated GC-MS method can be used for release testing where sensitive impurity profiling is required. This dual-pronged approach ensures both the integrity of the intermediate and the ultimate quality of the final pharmaceutical product.
References
ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group.
Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
Pharma Knowledge Park. (2024).
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. gmp-compliance.org.
Daksh, S., Goyal, A., & Pandiya, C. K. (2015). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE.
Certified Laboratories. (n.d.).
BenchChem. (2025). Purity Assessment of 2-Amino-5-bromobenzoyl chloride: A Comparative Guide to Quantitative NMR and Other Analytical Techniques.
National Center for Biotechnology Information. (n.d.). 2-bromooctanoyl Chloride. PubChem.
National Center for Biotechnology Information. (n.d.). 2-Bromobutanoyl chloride. PubChem.
Alfa Chemistry. (2023).
LibreTexts Chemistry. (2024). Chemistry of Acid Halides.
Hoshika, Y. (1976). Gas Chromatography of Acid Chlorides.
University of Michigan. (2017).
Save My Exams. (2025). Acyl Chlorides.
AQA. (2015).
Kim, H., et al. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PMC.
ResearchGate. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?.
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
Nanalysis. (n.d.).
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
Navigating Acylation Chemistry: A Cost-Effectiveness Analysis of 2-Bromooctanoyl Chloride in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that balances reactivity, yield, and cost. This guide provides an in-depth technical analysis...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that balances reactivity, yield, and cost. This guide provides an in-depth technical analysis of the cost-effectiveness of 2-bromooctanoyl chloride in various synthetic applications, comparing it with viable alternatives. By examining experimental data and considering the total cost of a synthetic route, this document aims to empower informed decision-making in the laboratory and beyond.
Introduction: The Role and Reactivity of 2-Bromooctanoyl Chloride
2-Bromooctanoyl chloride is a bifunctional reagent that combines the high reactivity of an acyl chloride with the synthetic versatility of an α-bromo substituent. The acyl chloride group serves as a potent acylating agent for a wide range of nucleophiles, including alcohols, amines, and aromatic compounds, to form esters, amides, and ketones, respectively. The presence of the bromine atom at the α-position significantly influences the molecule's reactivity and provides a handle for subsequent functionalization, making it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.
The electron-withdrawing nature of the bromine atom enhances the electrophilicity of the carbonyl carbon, making 2-bromooctanoyl chloride generally more reactive than its non-brominated counterpart, octanoyl chloride. This increased reactivity can lead to faster reaction times and potentially milder reaction conditions. However, this enhanced reactivity also comes with considerations regarding stability and potential side reactions, which must be factored into any cost-effectiveness analysis.
Comparative Cost Analysis: Beyond the Price Tag
A true assessment of cost-effectiveness extends beyond the initial purchase price of a reagent. It must encompass the entire synthetic process, including reaction efficiency (yield), reaction time, catalyst costs, solvent usage, and purification expenses. To this end, we will compare 2-bromooctanoyl chloride with its primary alternative, octanoyl chloride, and other relevant brominated acyl chlorides.
Reagent
Typical Price (per 100g)
Notes
2-Bromooctanoyl Chloride
Not readily available from major suppliers
Custom synthesis may be required, significantly increasing the cost.
Note: Prices are estimates based on currently available data and may vary between suppliers and purity grades.
The striking observation from this data is the apparent lack of ready commercial availability for 2-bromooctanoyl chloride from major chemical suppliers. This suggests that for many applications, it would need to be synthesized in-house or custom-ordered, which would dramatically increase its initial cost compared to the readily available octanoyl chloride. For the purpose of this guide, we will proceed with the analysis by considering the synthetic implications that would justify such a custom synthesis.
Performance in Key Synthetic Applications: A Data-Driven Comparison
The decision to use a more expensive, functionalized reagent like 2-bromooctanoyl chloride hinges on its ability to provide significant advantages in the synthesis of a target molecule. These advantages can manifest as higher yields, improved selectivity, or the introduction of functionality that simplifies subsequent synthetic steps.
Esterification: Synthesis of Octyl Esters
The synthesis of esters is a fundamental transformation in organic chemistry. We will consider the hypothetical synthesis of a simple octyl ester to compare the performance of 2-bromooctanoyl chloride and octanoyl chloride.
While specific comparative data for 2-bromooctanoyl chloride is scarce, we can infer its reactivity from related compounds. The α-bromo group is expected to increase the rate of reaction with an alcohol. This could be advantageous when dealing with less reactive or sterically hindered alcohols, potentially leading to higher yields or requiring less forcing conditions (e.g., lower temperatures, shorter reaction times).
However, for simple, unhindered alcohols, the highly reactive and less expensive octanoyl chloride is likely to provide high yields under standard conditions. The additional cost and synthetic effort to obtain 2-bromooctanoyl chloride would be difficult to justify in such cases.
Amidation: Synthesis of N-Octanoyl Amides
Amide bond formation is a cornerstone of medicinal chemistry. The enhanced reactivity of 2-bromooctanoyl chloride could be beneficial in the acylation of weakly nucleophilic amines or in cases where mild reaction conditions are crucial to preserve sensitive functional groups elsewhere in the molecule.
The α-bromo moiety in the resulting amide from 2-bromooctanoyl chloride offers a valuable site for further chemical modification. This "handle" can be exploited in subsequent steps, for example, through nucleophilic substitution reactions to introduce other functional groups. This two-step synthetic strategy, where acylation is followed by functionalization at the α-position, can be more efficient than synthesizing a complex acyl chloride from the outset.
Friedel-Crafts Acylation: Synthesis of Aryl Ketones
In Friedel-Crafts acylation, an acyl group is introduced onto an aromatic ring. The increased electrophilicity of 2-bromooctanoyl chloride, due to the inductive effect of the α-bromo group, would likely lead to a faster reaction compared to octanoyl chloride. This could be particularly advantageous for less reactive aromatic substrates.
The resulting α-bromo aryl ketone is a versatile intermediate. For instance, it can be a precursor to various heterocyclic compounds or can undergo further reactions at the α-position.
Experimental Protocols and Considerations
To provide a practical context for this comparison, the following are generalized experimental protocols for acylation reactions.
General Protocol for Esterification
Caption: Generalized workflow for esterification using an acyl chloride.
General Protocol for Amidation
Caption: Generalized workflow for amidation using an acyl chloride.
Purification and Byproduct Considerations
The choice of acylating agent can also impact the purification of the final product. The increased reactivity of 2-bromooctanoyl chloride might lead to a higher propensity for side reactions, potentially complicating purification. Common purification techniques for acylated products include:
Aqueous Work-up: To remove unreacted acyl chloride (by hydrolysis), the hydrochloride salt of the base, and any water-soluble impurities.
Column Chromatography: A versatile method for separating the desired product from byproducts and unreacted starting materials.
Recrystallization: Often used for solid products to achieve high purity.
Distillation: Suitable for purifying liquid products.
The byproducts from reactions with both 2-bromooctanoyl chloride and octanoyl chloride are primarily hydrochloric acid, which is typically neutralized and removed during the work-up. However, the stability of the α-bromo ester or amide product from 2-bromooctanoyl chloride should be considered during purification, as prolonged exposure to certain conditions (e.g., heat, strong bases) could lead to degradation or undesired subsequent reactions.
Logical Framework for Reagent Selection
The decision to use 2-bromooctanoyl chloride over a simpler, less expensive alternative like octanoyl chloride should be based on a careful evaluation of the overall synthetic strategy.
Caption: Decision-making framework for selecting between 2-bromooctanoyl chloride and octanoyl chloride.
Conclusion: A Strategic Choice Based on Synthetic Goals
Octanoyl chloride remains the more cost-effective option for simple acylation reactions where high reactivity is not paramount and no subsequent modification at the α-position is required.
2-Bromooctanoyl chloride becomes a compelling and potentially cost-effective choice when:
A subsequent reaction at the α-position is planned. The ability to introduce the bromine "handle" during the acylation step can streamline the overall synthesis and may be more efficient than alternative multi-step routes.
The nucleophile is particularly unreactive or sterically hindered. The increased electrophilicity of 2-bromooctanoyl chloride may lead to significantly higher yields, justifying its higher initial cost.
Mild reaction conditions are essential to avoid the degradation of sensitive functional groups within the substrate.
Ultimately, the most cost-effective approach will be determined by a holistic analysis of the entire synthetic route, taking into account not only the price of the acylating agent but also its impact on reaction efficiency, downstream processing, and the overall number of synthetic steps.
Predicted Spectroscopic Profile of 2-Bromooctanoyl Chloride
An Expert's Guide to the Spectroscopic Characterization of 2-Bromooctanoyl Chloride: A Comparative Analysis In the landscape of pharmaceutical and chemical synthesis, acyl chlorides are pivotal intermediates, valued for...
Author: BenchChem Technical Support Team. Date: February 2026
An Expert's Guide to the Spectroscopic Characterization of 2-Bromooctanoyl Chloride: A Comparative Analysis
In the landscape of pharmaceutical and chemical synthesis, acyl chlorides are pivotal intermediates, valued for their high reactivity in acylation reactions. 2-Bromooctanoyl chloride, in particular, serves as a versatile building block, introducing a chiral center and a reactive handle for further functionalization. A thorough understanding of its structural and electronic properties, as revealed through spectroscopic analysis, is paramount for reaction monitoring, quality control, and mechanistic studies.
This guide provides a comprehensive analysis of the expected spectroscopic signature of 2-bromooctanoyl chloride. Due to the limited availability of published experimental spectra for this specific molecule, we will employ a comparative approach. By examining the established spectroscopic data of structurally related analogs—octanoyl chloride and 2-bromooctanoic acid—we can build a reliable, predictive model for the target compound's ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This approach not only illuminates the expected data but also explains the underlying principles governing the influence of the α-bromo substituent and the acyl chloride moiety on the overall spectroscopic profile.
The following sections detail the anticipated spectroscopic data for 2-bromooctanoyl chloride. These predictions are derived from foundational spectroscopic principles and comparative analysis with the known data of analogous compounds.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum is expected to be characterized by distinct signals corresponding to the protons along the C8 alkyl chain. The most significant feature will be the downfield shift of the α-proton (H2) due to the powerful deshielding effects of both the adjacent carbonyl group and the bromine atom.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Bromooctanoyl Chloride
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale
H2 (α-CH)
4.5 - 4.7
Triplet (t)
~7.0
Strong deshielding from adjacent C=O and Br.
H3 (β-CH₂)
2.0 - 2.2
Multiplet (m)
-
Deshielded by α-bromo and carbonyl groups.
H4-H7 (-(CH₂)₄-)
1.2 - 1.5
Multiplet (m)
-
Overlapping signals typical of a long alkyl chain.
H8 (-CH₃)
0.8 - 1.0
Triplet (t)
~7.0
Standard terminal methyl group signal.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum will be defined by the highly deshielded carbonyl carbon of the acyl chloride. The α-carbon, directly attached to the bromine atom, will also exhibit a significant downfield shift.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Bromooctanoyl Chloride
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Rationale
C1 (C=O)
172 - 175
Characteristic range for acyl chloride carbonyls.
C2 (α-CHBr)
50 - 55
Downfield shift due to the electronegative bromine substituent.
C3 (β-CH₂)
33 - 36
Influenced by the inductive effect of the α-bromo group.
C4-C7 (-(CH₂)₄-)
22 - 31
Typical aliphatic carbon range.
C8 (-CH₃)
~14
Standard terminal methyl carbon signal.
Infrared (IR) Spectroscopy
The IR spectrum provides critical information about the functional groups present. The most prominent and diagnostic peak for 2-bromooctanoyl chloride will be the intense carbonyl (C=O) stretching vibration, which appears at a characteristically high frequency for acyl chlorides.
The high frequency is due to the inductive effect of the chlorine atom.
C-H Stretch (Aliphatic)
2850 - 2960
Medium-Strong
Standard C-H vibrations of the octyl chain.
C-Br Stretch
550 - 650
Medium-Weak
Characteristic stretching frequency for alkyl bromides.
Mass Spectrometry (MS)
Mass spectrometry will reveal the molecular weight and fragmentation pattern. A key feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio), resulting in a complex M, M+2, M+4 pattern. The primary fragmentation pathway is expected to be the loss of the chlorine radical.
Table 4: Predicted Mass Spectrometry Data
Ion
Predicted m/z
Rationale
[M]⁺
240/242/244
Molecular ion peak cluster showing isotopic patterns for Br and Cl.
[M-Cl]⁺
205/207
Loss of the chlorine atom, a common fragmentation for acyl chlorides.
[C₈H₁₄BrO]⁺
The resulting acylium ion will also show the characteristic 1:1 bromine isotope pattern.
Comparative Analysis with Spectroscopic Data of Analogs
To ground our predictions, we will compare them with the known spectroscopic data of octanoyl chloride and 2-bromooctanoic acid.
Octanoyl Chloride
Octanoyl chloride provides a baseline for the octanoyl backbone without the α-bromo substituent.
¹H NMR: The α-protons (H2) in octanoyl chloride appear around 2.89 ppm. Our predicted shift of 4.5-4.7 ppm for the α-proton in 2-bromooctanoyl chloride represents a significant downfield shift, directly attributable to the additive deshielding effect of the bromine atom.
¹³C NMR: The carbonyl carbon of octanoyl chloride is reported at approximately 173.9 ppm. Our prediction of 172-175 ppm is consistent with this, as the α-bromo substituent has a minor effect on the carbonyl carbon's chemical shift.
IR: The C=O stretch for octanoyl chloride is observed at 1806 cm⁻¹. This strongly supports our prediction of a high-frequency C=O band in the 1795-1815 cm⁻¹ range.
2-Bromooctanoic Acid
This analog allows us to isolate the effect of the α-bromo substituent in a similar chemical environment, differing by the carboxylic acid group instead of an acyl chloride.
¹H NMR: The α-proton in 2-bromooctanoic acid is found at approximately 4.2 ppm. The acyl chloride is more electron-withdrawing than a carboxylic acid, which justifies our slightly higher prediction of 4.5-4.7 ppm for 2-bromooctanoyl chloride.
¹³C NMR: The α-carbon (C2) in 2-bromooctanoic acid is reported around 43.5 ppm. Our prediction of 50-55 ppm for the same carbon in the acyl chloride reflects the enhanced inductive effect of the -COCl group compared to -COOH.
This comparative analysis demonstrates how the electronic effects of the acyl chloride and α-bromo functional groups combine to produce the predicted spectroscopic signature of 2-bromooctanoyl chloride.
Experimental Protocol for Data Acquisition
Acquiring high-quality spectroscopic data for a reactive and moisture-sensitive compound like 2-bromooctanoyl chloride requires careful sample handling and preparation.
Workflow for Spectroscopic Analysis
Caption: Workflow for preparing and analyzing 2-bromooctanoyl chloride.
Step-by-Step Methodology:
Material Handling (Critical): 2-Bromooctanoyl chloride is corrosive and reacts readily with moisture to form the corresponding carboxylic acid. All handling must be performed under an inert atmosphere (e.g., a nitrogen or argon-filled glovebox).
Solvent Preparation: For NMR analysis, use an anhydrous deuterated solvent such as chloroform-d (CDCl₃) from a sealed ampoule or freshly dried over molecular sieves.
NMR Sample Preparation:
In the inert atmosphere, accurately weigh 10-20 mg of 2-bromooctanoyl chloride directly into a clean, dry vial.
Add approximately 0.6 mL of anhydrous CDCl₃.
Gently mix to dissolve, then transfer the solution to a clean, dry NMR tube.
Seal the NMR tube securely with a cap to prevent atmospheric contamination.
NMR Data Acquisition:
Acquire a standard ¹H NMR spectrum.
Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment is also recommended to differentiate between CH/CH₃ and CH₂ signals.
Reference the spectra to the residual solvent peak or internal standard (e.g., tetramethylsilane, TMS).
IR Sample Preparation:
In the inert atmosphere, place a single drop of neat 2-bromooctanoyl chloride between two dry salt plates (e.g., NaCl or KBr).
Press the plates together to form a thin liquid film.
IR Data Acquisition:
Immediately place the salt plates in the spectrometer.
Acquire the spectrum, typically over a range of 400-4000 cm⁻¹.
Ensure a fresh background spectrum of the clean salt plates is acquired for accurate subtraction.
Mass Spectrometry:
Use a technique with soft ionization, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), to maximize the observation of the molecular ion.
Dissolve a minute quantity of the sample in a suitable anhydrous solvent (e.g., acetonitrile) immediately before analysis.
This rigorous, self-validating protocol ensures the integrity of the sample is maintained, leading to accurate and reproducible spectroscopic data that truly represents the structure of 2-bromooctanoyl chloride.
Conclusion
References
Octanoyl chloride Spectra. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD, 20899. URL: [Link]
Octanoyl chloride IR Spectrum. In AIST: Spectral Database for Organic Compounds SDBS. URL: [Link] (Search for Octanoyl chloride, CAS No. 111-64-8)
2-Bromooctanoic acid Spectra. In AIST: Spectral Database for Organic Compounds SDBS. URL: [Link] (Search for 2-Bromooctanoic acid, CAS No. 2624-10-4)
Safety & Regulatory Compliance
Safety
A Comprehensive Guide to the Proper Disposal of 2-Bromooctanoyl Chloride
For researchers and professionals in drug development, the synthesis and handling of reactive chemical intermediates are daily realities. Among these, 2-bromooctanoyl chloride stands out for its utility in organic synthe...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the synthesis and handling of reactive chemical intermediates are daily realities. Among these, 2-bromooctanoyl chloride stands out for its utility in organic synthesis and its inherent hazards. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 2-bromooctanoyl chloride, grounded in established safety principles and regulatory compliance. Our aim is to equip you with the knowledge to manage this chemical confidently and responsibly, ensuring the safety of yourself, your colleagues, and the environment.
Understanding the Hazard: The Chemical Profile of 2-Bromooctanoyl Chloride
2-bromooctanoyl chloride is a bifunctional molecule, incorporating both a reactive acyl chloride and an alkyl bromide. This combination makes it a valuable synthetic building block but also introduces specific hazards that dictate its handling and disposal.
Key Hazards:
Corrosive: Like all acyl chlorides, it is corrosive and can cause severe skin burns and eye damage upon contact.[1][2][3]
Water Reactive: It reacts violently with water and moisture, releasing corrosive hydrogen chloride (HCl) and hydrogen bromide (HBr) gases.[4][5][6] This reactivity necessitates storage in a dry, inert atmosphere and careful consideration during quenching and disposal.
Lachrymator: The vapors can cause irritation and tearing of the eyes.[3][5][7]
Combustible: It is a combustible liquid, though not highly flammable.[1][4]
Understanding these properties is the foundation for a sound disposal strategy. The primary goal is to neutralize its reactivity in a controlled manner before it enters the waste stream.
Immediate Safety Protocols: Your First Line of Defense
Before handling 2-bromooctanoyl chloride for any purpose, including disposal, a thorough understanding of immediate safety measures is paramount.
Personal Protective Equipment (PPE)
A non-negotiable aspect of handling this chemical is the correct use of PPE.
PPE Component
Specification
Rationale
Eye Protection
Chemical safety goggles and a face shield (8-inch minimum).[8]
Protects against splashes and corrosive vapors that can cause severe eye damage.[1][3]
Hand Protection
Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™). Inspect gloves for integrity before each use.[8]
Prevents skin contact, which can lead to severe burns.[1]
Body Protection
A flame-retardant lab coat, long pants, and closed-toe shoes.
Provides a barrier against accidental spills and splashes.
Respiratory Protection
Work should be conducted in a certified chemical fume hood.[4][9] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is necessary.[4]
Protects against inhalation of corrosive and lachrymatory vapors.[3][5][7]
Emergency Procedures
In the event of an exposure, immediate and correct action can significantly mitigate harm.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][5][6] Seek immediate medical attention.[4][6]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][5][6] Seek immediate medical attention.[4][6]
Inhalation: Move the individual to fresh air.[4][5][6] If breathing is difficult, administer oxygen.[4][6] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting.[4][5] Rinse the mouth with water and seek immediate medical attention.[8]
Disposal Workflow: A Step-by-Step Guide
The proper disposal of 2-bromooctanoyl chloride is a multi-step process that involves neutralization and appropriate waste segregation.
Caption: A workflow diagram illustrating the key stages for the safe disposal of 2-bromooctanoyl chloride.
Small Quantities (Residual amounts in reaction vessels)
For small, residual amounts of 2-bromooctanoyl chloride, in-situ neutralization is the preferred method.
Protocol:
Preparation: Conduct all operations within a certified chemical fume hood. Ensure an ice bath is readily available to cool the reaction vessel if the neutralization becomes too exothermic.
Quenching Solution: Prepare a beaker with a stirred, dilute solution of sodium bicarbonate or sodium carbonate in water.
Neutralization: Slowly and carefully add the quenching solution to the reaction vessel containing the residual 2-bromooctanoyl chloride. Be prepared for gas evolution (CO2 and HCl).
Verification: Once the initial reaction has subsided, test the pH of the solution with litmus paper or a pH meter to ensure it is neutral.
Disposal: The neutralized aqueous solution can then be transferred to a designated halogenated organic waste container.
Larger Quantities and Spills
For larger quantities or in the event of a spill, a more robust procedure is required.
Spill Management Protocol:
Evacuation and Ventilation: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[8]
Containment: For liquid spills, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[4][8] Do not use combustible materials like paper towels.
Neutralization: Slowly and carefully add a dry neutralizing agent, such as sodium bicarbonate or soda ash, to the contained spill.[10] Avoid adding water directly as it will cause a violent reaction.[8][10]
Collection: Once the reaction has ceased, carefully scoop the mixture into a designated, properly labeled hazardous waste container.[8][10]
Decontamination: Decontaminate the spill area with a suitable cleaning agent and dispose of all cleanup materials as hazardous waste.
Bulk Disposal Protocol:
Preparation: In a large beaker or flask, place a suitable solvent such as THF or diethyl ether. This will help to dissipate the heat of reaction.
Neutralization: Slowly add a solution of sodium bicarbonate or sodium carbonate in water to the stirred solution of 2-bromooctanoyl chloride. The addition should be done portion-wise to control the rate of reaction and gas evolution. An ice bath is recommended.
Verification: After the addition is complete and the reaction has subsided, check the pH to ensure it is neutral.
Waste Collection: The resulting biphasic mixture should be transferred to a properly labeled halogenated organic waste container.
Waste Segregation and Labeling: Ensuring Compliance
Proper segregation and labeling of waste are critical for safety and regulatory compliance.
Waste Stream: 2-bromooctanoyl chloride and its neutralized byproducts must be disposed of as halogenated organic waste .[9][11][12] It should not be mixed with non-halogenated waste streams, as this increases disposal costs and complexity.[9][13][14]
Container: Use a designated, compatible, and properly sealed container for halogenated waste.[15] The container must be in good condition and have a secure, screw-top cap.[15]
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents (including reaction byproducts), and the approximate percentages of each component.[9][15]
The Causality Behind the Protocol: Why These Steps Matter
Slow Addition and Stirring: Acyl chlorides react exothermically with nucleophiles, including water and bicarbonate. Slow, controlled addition and efficient stirring are crucial to manage the heat generated and prevent a runaway reaction.
Use of Bicarbonate/Carbonate: These weak bases effectively neutralize the acidic byproducts (HCl and HBr) of hydrolysis, converting them into harmless salts and carbon dioxide.
Segregation of Halogenated Waste: Halogenated organic compounds require specific disposal methods, often high-temperature incineration, to prevent the formation of toxic and environmentally persistent byproducts.[12] Mixing them with non-halogenated waste contaminates the entire stream and necessitates more stringent and costly disposal procedures.[13][14]
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that hazardous chemical waste is managed in an environmentally responsible and compliant manner.
References
Stelco. (2017, June 30). Ferrous Chloride Solution - Section 1 – Identification. Retrieved from [Link]
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
National Institutes of Health. (n.d.). 2-Bromobutanoyl chloride | C4H6BrClO | CID 90734. PubChem. Retrieved from [Link]
Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
Chemsrc. (2025, August 20). 2-bromobutyryl chloride | CAS#:22118-12-3. Retrieved from [Link]
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
LibreTexts Chemistry. (2020, May 30). 22.4: Acid Halide Chemistry. Retrieved from [Link]
Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]
Bucknell University. (n.d.). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
Croner-i. (n.d.). Organic acid halides. Retrieved from [Link]
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). Table of Incompatible Chemicals. Retrieved from [Link]
Reddit. (2023, March 14). Drying agents for Acyl halides. r/OrganicChemistry. Retrieved from [Link]
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
Wikipedia. (n.d.). Acyl halide. Retrieved from [Link]
Coast2Coast. (2024, August 14). First Aid for Chemical Inhalation Incidents. Retrieved from [Link]
University of California, Santa Cruz. (n.d.). Examples of Incompatible Chemicals. Retrieved from [Link]
ReactionWeb.io. (n.d.). Carboxylic Acid + Acyl halide. Retrieved from [Link]
Kent State University. (n.d.). Tables of Incompatibilities. Retrieved from [Link]
Operational Safety Guide: Handling and Disposal of 2-Bromooctanoyl Chloride
Executive Summary This guide defines the operational safety standards for handling 2-Bromooctanoyl Chloride .[1][2] Unlike generic acid chlorides, this reagent combines the corrosive reactivity of an acyl chloride with t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide defines the operational safety standards for handling 2-Bromooctanoyl Chloride .[1][2] Unlike generic acid chlorides, this reagent combines the corrosive reactivity of an acyl chloride with the alkylating potential of an alpha-bromo moiety. It is a Lachrymator and reacts violently with moisture.[1]
Core Directive: The primary risk is not just skin contact, but the inhalation of HCl gas generated by ambient humidity hydrolysis and the potential for delayed tissue necrosis due to the lipophilic nature of the octanoyl chain facilitating skin absorption.
Part 1: Hazard Architecture (The "Why")
To safely handle this compound, you must understand its reactivity profile.[2][3][4] The hazard is driven by two mechanisms:[2]
Rapid Hydrolysis: Upon contact with moisture (mucous membranes, lung tissue, eyes), the acyl chloride hydrolyzes to release Hydrochloric Acid (HCl) gas and 2-bromooctanoic acid .
Reaction:
Impact: The heat generated accelerates the burn, while the gas causes immediate respiratory distress.
Lipophilic Penetration: The C8 (octyl) chain increases the compound's lipophilicity compared to smaller analogs (like acetyl chloride). This allows it to penetrate the lipid bilayer of the skin faster, potentially delivering the corrosive payload deeper into the dermis before pain is perceived.
Part 2: Personal Protective Equipment (PPE) Matrix
Standard Nitrile gloves are insufficient for prolonged protection. Acid chlorides can degrade nitrile rubber over time, and the alpha-bromo substitution adds permeation risks.
The "Double-Glove" Protocol
For all handling of 2-bromooctanoyl chloride, we enforce a Layered Defense Strategy .
Inner Layer (Barrier): 2.7 mil or 4 mil Nitrile (Standard).
Outer Layer (Chemical Shield): For splash risk, use 5-8 mil Nitrile . For spill cleanup or handling >100mL, use Silver Shield (Laminated Film) or Viton .
Why? Laminated films offer >480 min breakthrough time but poor dexterity. Wearing them under a larger nitrile glove or over a dexterity glove depends on the task, but for this specific reagent, Silver Shield is the only material rated "Excellent" for extended contact with halogenated acid chlorides.
PPE Decision Logic
The following diagram outlines the decision-making process for selecting PPE based on operational volume.
Figure 1: PPE Decision Matrix based on operational volume and risk assessment. Note the escalation to laminated gloves for high-volume tasks.
Part 3: Operational Protocol
Pre-Work Validation (The "Self-Check")
Before opening the bottle, verify the following:
Glassware Dryness: All receiving flasks must be flame-dried or oven-dried. Reason: Residual water will cause immediate sputtering of HCl.
Scrubber Trap: If the reaction generates significant HCl, route the exhaust through a base trap (NaOH solution).
Reagent Quality: If the liquid appears cloudy or has white solids around the cap, hydrolysis has occurred. The pressure inside the bottle may be high. Open with extreme caution.
Handling Procedure
Ventilation: Work strictly within a certified chemical fume hood.
Transfer:
Use a glass syringe with a long needle or a cannula for transfer to avoid exposing the liquid to air.
Do not use plastic syringes (polystyrene/polycarbonate) as the acid chloride may attack them or leach plasticizers. Polypropylene (PP) or glass is required.
Reaction Setup: Maintain an inert atmosphere (Nitrogen or Argon) throughout the addition.
Part 4: Emergency Response & Disposal (Quenching)
CRITICAL RULE: Never add water directly to 2-bromooctanoyl chloride. The reaction is exothermic and will spray corrosive liquid.[6]
The "Dilute & Destroy" Quenching Protocol
This protocol utilizes a hydrocarbon buffer to absorb heat and prevent violent splashing.
Figure 2: The "Dilute & Destroy" quenching workflow. Note the dilution step (Step 1) is critical to prevent thermal runaway.
Spill Cleanup
Evacuate: If the spill is outside the hood and >10mL, evacuate the lab. The lachrymatory effect will make cleanup impossible without a respirator.
PPE: Don Silver Shield gloves and a respirator.
Absorb: Cover with dry sand or vermiculite. Do not use paper towels (they can combust or degrade rapidly).
Neutralize: Collect the sand/chemical mix and slowly add to a bucket of dilute sodium carbonate solution in a fume hood.
References
Fisher Scientific. (2010). Safety Data Sheet: 2-Bromooctanoyl chloride. Retrieved from
National Institutes of Health (PubChem). (n.d.). 2-Bromobutanoyl chloride (Analog Hazard Data). PubChem Compound Summary. Retrieved from
Ansell. (2009). Chemical Resistance Guide: Permeation & Degradation Data. (Note: Reference for Silver Shield/Laminate efficacy against organic halides). Retrieved from
University of Pennsylvania. (n.d.). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from
Organic Syntheses. (n.d.). Standard Procedures for Acid Chloride Quenching. Retrieved from